molecular formula C64H81F2N8O14P B12371334 TP1L

TP1L

Número de catálogo: B12371334
Peso molecular: 1255.3 g/mol
Clave InChI: TYEKCBCNQAFGHN-QSITVTTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TP1L is a useful research compound. Its molecular formula is C64H81F2N8O14P and its molecular weight is 1255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C64H81F2N8O14P

Peso molecular

1255.3 g/mol

Nombre IUPAC

[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C64H81F2N8O14P/c1-5-41-18-22-44(23-19-41)58(78)67-30-10-9-15-50(59(79)68-31-33-87-32-29-56(76)69-49-16-11-14-47-48(49)37-74(63(47)83)53-27-28-55(75)73-62(53)82)71-61(81)52(36-43-20-24-45(25-21-43)64(65,66)89(84,85)86)72-60(80)51(35-42-12-7-6-8-13-42)70-57(77)38-88-54-34-40(4)17-26-46(54)39(2)3/h6-8,11-14,16,18-25,39-40,46,50-54H,5,9-10,15,17,26-38H2,1-4H3,(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,81)(H,72,80)(H,73,75,82)(H2,84,85,86)/t40-,46+,50-,51-,52-,53?,54-/m0/s1

Clave InChI

TYEKCBCNQAFGHN-QSITVTTKSA-N

SMILES isomérico

CCC1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)[C@H](CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CO[C@H]7C[C@H](CC[C@@H]7C(C)C)C

SMILES canónico

CCC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)C(CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)COC7CC(CCC7C(C)C)C

Origen del producto

United States

Foundational & Exploratory

The Emergence of TP1L: A Targeted Approach to Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with immunotherapy emerging as a cornerstone of modern oncology. Within this domain, the strategic targeting of intracellular signaling pathways that regulate immune responses holds immense promise. This guide delves into the core of a novel therapeutic strategy: the role of TP1L, a first-in-class selective degrader of T-cell protein tyrosine phosphatase (TC-PTP), in augmenting cancer immunotherapy. By elucidating its mechanism of action, detailing its impact on critical signaling pathways, and providing a foundation of quantitative data and experimental protocols, this document serves as a comprehensive resource for the scientific community.

Executive Summary

This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TC-PTP (encoded by the PTPN2 gene), a key negative regulator of immune signaling. By eliminating TC-PTP, this compound effectively "releases the brakes" on anti-tumor immunity through two primary mechanisms: the enhancement of interferon-gamma (IFN-γ) signaling and the amplification of T-cell receptor (TCR) signaling. This dual action leads to improved cancer cell antigen presentation, heightened T-cell activation, and ultimately, more effective tumor cell killing. The data presented herein underscore the potential of this compound as a transformative agent in the field of cancer immunotherapy.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different cell lines and experimental conditions.

ParameterCell LineValueReference(s)
DC₅₀ (TC-PTP Degradation) HEK29335.8 ± 1.4 nM[1]
Selectivity (TC-PTP vs. PTP1B) HEK293>110-fold[1][2]
EC₅₀ (pJAK1 Enhancement) Not Specified209 nM[1]
EC₅₀ (pSTAT1 Enhancement) Not Specified259 nM[1]

Table 1: In Vitro Potency and Selectivity of this compound. DC₅₀ represents the concentration of this compound required to degrade 50% of TC-PTP. EC₅₀ denotes the concentration required for a 50% maximal increase in the phosphorylation of the specified protein.

Cell LineTreatmentOutcomeReference(s)
HEK293 0.5 µM this compound for 16 hoursSubstantial degradation of TC-PTP; no significant effect on PTP1B, SHP2, PTP-MEG2, PTEN, STAT1, STAT3, STAT5, LCK, ACTIN, AKT, and ZAP70[1]
HEK293 This compound treatment followed by IFN-γ stimulationOver 100% increase in cell surface MHC-I expression[1]
Jurkat T-cells This compound treatment followed by anti-CD3 stimulationDose-dependent increase in LCK phosphorylation[1][3]
CAR-T / KB Tumor Cell Co-culture This compound treatmentEnhanced CAR-T cell-mediated tumor killing efficacy[1][2][4]

Table 2: Cellular Effects of this compound. This table highlights the functional consequences of this compound-mediated TC-PTP degradation in various cell-based assays.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to precisely target and eliminate TC-PTP, thereby modulating downstream signaling cascades crucial for anti-tumor immunity.

Interferon-Gamma (IFN-γ) Signaling Pathway

TC-PTP is a known negative regulator of the IFN-γ signaling pathway, acting by dephosphorylating key components such as JAK1 and STAT1.[1][5] The degradation of TC-PTP by this compound removes this inhibitory signal, leading to a sustained phosphorylation and activation of JAK1 and STAT1.[1][2] Activated STAT1 then translocates to the nucleus, promoting the transcription of genes involved in antigen presentation, including Major Histocompatibility Complex class I (MHC-I).[1][3] Enhanced MHC-I expression on tumor cells makes them more visible and susceptible to elimination by cytotoxic T-lymphocytes.[1]

IFN_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activates IFNg IFN-γ IFNg->IFNGR Binds pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization TCPTP TC-PTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates Proteasome Proteasome TCPTP->Proteasome Degraded by This compound This compound This compound->TCPTP Induces Degradation MHC_I_Gene MHC-I Gene Transcription pSTAT1_dimer->MHC_I_Gene Promotes

Caption: this compound-mediated degradation of TC-PTP enhances IFN-γ signaling.

T-Cell Receptor (TCR) Signaling Pathway

In T-cells, TC-PTP plays a crucial role in suppressing TCR signaling by dephosphorylating and inactivating LCK, a Src family kinase that initiates the signaling cascade upon T-cell activation.[1] By degrading TC-PTP, this compound leads to an increase in the phosphorylation of LCK, thereby activating TCR signaling.[1][2] This enhanced signaling promotes T-cell proliferation and activation, augmenting their ability to recognize and eliminate cancer cells.[2][4]

TCR_signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 TCR->CD3 LCK LCK CD3->LCK Recruits & Activates APC Antigen Presenting Cell (e.g., Tumor Cell) APC->TCR Antigen Presentation pLCK p-LCK LCK->pLCK Autophosphorylation ZAP70 ZAP70 pLCK->ZAP70 Phosphorylates pZAP70 p-ZAP70 ZAP70->pZAP70 Downstream Downstream Signaling (T-Cell Activation) pZAP70->Downstream TCPTP TC-PTP TCPTP->pLCK Dephosphorylates Proteasome Proteasome TCPTP->Proteasome Degraded by This compound This compound This compound->TCPTP Induces Degradation

Caption: this compound enhances TCR signaling by degrading TC-PTP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

TC-PTP Degradation Assay (Western Blotting)

This protocol describes the assessment of this compound-induced degradation of TC-PTP and its selectivity over other phosphatases.

a. Cell Culture and Treatment:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 4 µM) for a specified duration (e.g., 16 hours).[1]

b. Cell Lysis:

  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-TC-PTP

    • Rabbit anti-PTP1B

    • Rabbit anti-pJAK1 (Tyr1034/1035)

    • Rabbit anti-pSTAT1 (Tyr701)

    • Rabbit anti-pLCK (Tyr505)

    • Mouse anti-β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the protein of interest to the loading control (β-actin).

  • For dose-response experiments, plot the normalized protein levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the DC₅₀ value.

western_blot_workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-TC-PTP, anti-pSTAT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: A generalized workflow for Western blot analysis.

MHC-I Expression Analysis (Flow Cytometry)

This protocol details the measurement of cell surface MHC-I expression following this compound treatment.

a. Cell Culture and Treatment:

  • Culture HEK293 cells as described in Protocol 1a.

  • Treat cells with a specified concentration of this compound (e.g., 500 nM) for 16 hours.[3]

  • Subsequently, stimulate the cells with mouse IFN-γ (e.g., 20 ng/mL) for 48 hours to induce MHC-I expression.[3]

b. Cell Staining:

  • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in FACS buffer (PBS with 1% BSA).

  • Add a fluorochrome-conjugated anti-MHC-I antibody (e.g., anti-human HLA-A,B,C) to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer for analysis.

c. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Use unstained cells as a negative control to set the baseline fluorescence.

  • Gate on the live cell population using forward and side scatter properties.

  • Measure the fluorescence intensity of the MHC-I staining.

d. Data Analysis:

  • Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

  • Compare the median fluorescence intensity (MFI) of MHC-I between DMSO-treated and this compound-treated cells.

Jurkat T-Cell Activation Assay

This protocol outlines the procedure to assess the effect of this compound on TCR signaling by measuring LCK phosphorylation.

a. Cell Culture and Treatment:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treat the cells with varying concentrations of this compound for 16 hours.[1]

b. T-Cell Stimulation:

  • Stimulate the this compound-treated Jurkat cells with a soluble anti-CD3 antibody (e.g., 2.5 µg/mL) for a short duration (e.g., 10 minutes) at 37°C to induce TCR signaling.[1]

c. Western Blotting:

  • Immediately after stimulation, lyse the cells and perform Western blotting as described in Protocol 1.

  • Use a primary antibody specific for phosphorylated LCK (pLCK) to assess the level of T-cell activation.

CAR-T Cell Killing Efficacy Assay

This protocol describes a co-culture assay to evaluate the enhancement of CAR-T cell-mediated tumor cell killing by this compound.

a. Cell Culture:

  • Culture CAR-T cells (e.g., 4M5.3 CAR-T) and a target tumor cell line (e.g., KB tumor cells) in appropriate media.

b. Co-culture Setup:

  • Seed the target tumor cells in a 96-well plate and allow them to adhere.

  • Treat the co-culture with varying concentrations of this compound.

  • Add the CAR-T cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

c. Cytotoxicity Measurement:

  • After a specified incubation period (e.g., 24 or 48 hours), assess the viability of the target tumor cells. This can be done using various methods:

    • Luminescence-based assay: If the target cells express luciferase, add luciferin (B1168401) and measure the luminescence. A decrease in luminescence indicates cell death.[6]

    • Flow cytometry-based assay: Stain the cells with a viability dye (e.g., 7-AAD) and antibodies to distinguish between effector and target cells (e.g., anti-CD3 for T-cells and a tumor-specific marker).[7] The percentage of dead target cells can then be quantified.

d. Data Analysis:

  • Calculate the percentage of specific lysis for each condition.

  • Compare the killing efficacy of CAR-T cells in the presence and absence of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer immunotherapy. By selectively degrading TC-PTP, it unleashes a potent, dual-pronged anti-tumor immune response. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development in this promising area. As our understanding of the intricate signaling networks that govern immune responses deepens, strategies like the one employed by this compound will undoubtedly play a pivotal role in shaping the future of cancer treatment.

References

Understanding TP1L: A Selective TC-PTP Degrader for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical negative regulator in cancer immunology and a promising target for therapeutic intervention.[1][2][3][4] TC-PTP suppresses anti-tumor immunity through two primary mechanisms: attenuating interferon-gamma (IFN-γ) signaling in cancer cells, which reduces antigen presentation, and dampening T-cell receptor (TCR) signaling in T-cells, which curtails their activation and proliferation.[1][2][3][5]

Targeting such intracellular phosphatases with traditional inhibitors has been challenging. However, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and powerful alternative. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6][7]

This whitepaper focuses on TP1L , the first-in-class, highly potent, and selective PROTAC degrader of TC-PTP.[1][2][3][5] this compound provides a valuable chemical tool to probe TC-PTP biology and represents a significant step toward developing new cancer immunotherapies.

Core Mechanism of this compound Action

This compound is a heterobifunctional molecule composed of a ligand that binds to TC-PTP, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][8] By simultaneously binding to both TC-PTP and CRBN, this compound forms a ternary complex. This proximity induces the CRBN E3 ligase to polyubiquitinate TC-PTP. The ubiquitin-tagged TC-PTP is then recognized and degraded by the 26S proteasome, effectively eliminating the phosphatase from the cell.[5][7] This degradation is dependent on the ubiquitin-proteasome pathway, as its effects are blocked by inhibitors of the NEDD8-activating enzyme (Pevonedistat), the proteasome (MG132), and competitive binding to CRBN (Lenalidomide).[5][7]

G cluster_0 This compound-Mediated Degradation This compound This compound Ternary_Complex TC-PTP : this compound : CRBN Ternary Complex This compound->Ternary_Complex TCPTP TC-PTP (Target Protein) TCPTP->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruits Ub_TCPTP Polyubiquitinated TC-PTP Ternary_Complex->Ub_TCPTP Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_TCPTP->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation G cluster_1 IFN-γ Signaling Pathway IFN IFN-γ IFNR IFN-γ Receptor IFN->IFNR Binds JAK1 JAK1 IFNR->JAK1 Activates pJAK1 pJAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocation MHC1 MHC-I Expression Nucleus->MHC1 Upregulation TCPTP TC-PTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates Degradation Degradation TCPTP->Degradation This compound This compound This compound->TCPTP Induces G cluster_2 TCR Signaling Pathway TCR TCR LCK LCK TCR->LCK Recruits CD3 CD3 CD3->LCK pLCK pLCK (Y394) LCK->pLCK Phosphorylation ZAP70 ZAP70 pLCK->ZAP70 Activates Downstream Downstream Signaling ZAP70->Downstream Activation T-Cell Activation Downstream->Activation TCPTP TC-PTP TCPTP->pLCK Dephosphorylates Degradation Degradation TCPTP->Degradation This compound This compound This compound->TCPTP Induces G cluster_workflow Western Blotting Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. PVDF Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection & Imaging G->H

References

The Potentiation of IFN-γ Signaling by TP1L: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-gamma (IFN-γ) is a critical cytokine in the orchestration of both innate and adaptive immunity, playing a pivotal role in anti-tumor and anti-viral responses. The IFN-γ signaling cascade is tightly regulated to ensure a balanced immune response. A key negative regulator of this pathway is the T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene. TC-PTP dampens IFN-γ signaling by dephosphorylating key signal transducers. TP1L, a novel and selective Proteolysis Targeting Chimera (PROTAC), has been developed to specifically induce the degradation of TC-PTP. This guide provides a comprehensive technical overview of the effect of this compound on the IFN-γ signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to TC-PTP and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TC-PTP, marking it for degradation by the proteasome. The degradation of TC-PTP by this compound leads to a significant enhancement of IFN-γ signaling. The primary mechanism involves the sustained phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1), key components of the IFN-γ pathway.[1][2][3][4] This amplification of the IFN-γ signal results in the increased expression of downstream target genes, including Major Histocompatibility Complex class I (MHC-I), thereby promoting antigen presentation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its effect on the IFN-γ signaling pathway.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
DC50 for TC-PTP degradation HEK29335.8 ± 1.4 nM[1][5]
Selectivity (TC-PTP vs. PTP1B) HEK293>110-fold[1][5]

Table 2: Experimental Conditions for In Vitro Assays

ExperimentCell LineThis compound ConcentrationIFN-γ ConcentrationTreatment TimeReference
TC-PTP Degradation HEK2930.5 µM-16 hours[1][5]
STAT1 Phosphorylation (Immunoblot) HEK2930.5 µM20 ng/mL15 minutes (IFN-γ) after 16 hours (this compound)[1]
STAT1 Nuclear Translocation (IF) HEK2930.5 µM20 ng/mL30 minutes (IFN-γ) after 16 hours (this compound)[6]
MHC-I Expression (Flow Cytometry) HEK293500 nM20 ng/mL48 hours (IFN-γ) after 16 hours (this compound)[6]
LCK Phosphorylation (Jurkat cells) Jurkat62.5-1000 nM-16 hours, then 10 min with anti-CD3[1]

Signaling Pathways and Experimental Workflows

IFN-γ Signaling Pathway and the Impact of this compound

The following diagram illustrates the canonical IFN-γ signaling pathway and the intervention point of this compound.

IFN_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γR IFN-γ Receptor (IFNGR1/2) JAK1 JAK1 IFN-γR->JAK1 Activation JAK2 JAK2 IFN-γR->JAK2 Activation STAT1_inactive STAT1 (unphosphorylated) JAK1->STAT1_inactive JAK2->STAT1_inactive Phosphorylation (Tyr701) STAT1_dimer pSTAT1 Homodimer (GAF) STAT1_inactive->STAT1_dimer Dimerization GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS Nuclear Translocation and Binding TC-PTP TC-PTP TC-PTP->JAK1 Dephosphorylation (Inhibition) TC-PTP->STAT1_dimer Dephosphorylation (Inhibition) Proteasome Proteasome TC-PTP->Proteasome Degradation This compound This compound This compound->TC-PTP Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Binds Ub Ubiquitin Ub->TC-PTP Ubiquitination Gene_Transcription Gene Transcription (e.g., MHC-I) GAS->Gene_Transcription IFN-γ IFN-γ IFN-γ->IFN-γR Binding

Caption: IFN-γ signaling pathway and the mechanism of this compound-mediated TC-PTP degradation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on the IFN-γ signaling pathway.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed HEK293 cells treat_this compound Treat with this compound or vehicle (16 hours) start->treat_this compound treat_ifng Stimulate with IFN-γ (15-48 hours) treat_this compound->treat_ifng lysis Cell Lysis treat_ifng->lysis if Immunofluorescence (STAT1 Nuclear Translocation) treat_ifng->if Fixation & Permeabilization flow Flow Cytometry (MHC-I Expression) treat_ifng->flow Cell Staining western Western Blot (pSTAT1, STAT1, TC-PTP) lysis->western

Caption: Experimental workflow for analyzing the effect of this compound on IFN-γ signaling.

Detailed Experimental Protocols

Western Blot for Phospho-STAT1 (Tyr701) and Total STAT1

This protocol is designed to assess the phosphorylation status of STAT1 in response to IFN-γ stimulation in the presence or absence of this compound.

Materials:

  • HEK293 cells

  • This compound

  • Recombinant Human IFN-γ

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[3][7][8]

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT1 (Tyr701) (e.g., Cell Signaling Technology #9167, 1:1000 dilution)

    • Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, 1:1000 dilution)

    • Mouse anti-β-Actin (loading control, e.g., Sigma-Aldrich #A5441, 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle (DMSO) for 16 hours. Subsequently, stimulate the cells with 20 ng/mL of IFN-γ for 15 minutes at 37°C.

  • Cell Lysis: Place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pSTAT1 or anti-STAT1) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed for total STAT1 and the loading control (β-Actin).

Immunofluorescence for STAT1 Nuclear Translocation

This protocol allows for the visualization of STAT1 translocation from the cytoplasm to the nucleus upon IFN-γ stimulation.

Materials:

  • HEK293 cells grown on glass coverslips

  • This compound

  • Recombinant Human IFN-γ

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1-0.2% Triton X-100 in PBS)[9][10]

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibody: Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, 1:100-1:400 dilution)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 0.5 µM) or vehicle for 16 hours, followed by stimulation with 20 ng/mL IFN-γ for 30 minutes.

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-STAT1 antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images to assess the localization of STAT1 (cytoplasmic vs. nuclear).

Flow Cytometry for MHC-I Expression

This protocol quantifies the cell surface expression of MHC-I, a downstream target of IFN-γ signaling.

Materials:

  • HEK293 cells

  • This compound

  • Recombinant Mouse IFN-γ (as HEK293 cells can respond to it for MHC-I upregulation)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-mouse H-2Kb/H-2Db antibody (or relevant human MHC-I antibody if using human IFN-γ and appropriate cells)

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells in a 12-well plate. Treat with this compound (e.g., 500 nM) or vehicle for 16 hours. Stimulate with 20 ng/mL mouse IFN-γ for 48 hours.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Transfer the cells to FACS tubes.

  • Washing: Wash the cells twice with ice-cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

  • Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated anti-MHC-I antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS Buffer.

  • Viability Staining: Resuspend the cells in FACS Buffer containing a viability dye according to the manufacturer's protocol.

  • Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis: Analyze the data using appropriate software. Gate on live, single cells and quantify the median fluorescence intensity (MFI) of the MHC-I signal.

Conclusion

This compound represents a promising tool for the targeted degradation of TC-PTP, leading to the potentiation of IFN-γ signaling. This guide provides a foundational understanding and practical protocols for researchers investigating the effects of this compound. The methodologies outlined herein can be adapted to various cell types and experimental setups to further elucidate the therapeutic potential of TC-PTP degradation in cancer immunotherapy and other immune-related research areas. It is recommended to optimize the described protocols for specific experimental conditions and cell lines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: TP1L-Mediated Enhancement of Antigen Presentation in Tumor Cells

Introduction: Overcoming Immune Evasion in Cancer

The ability of the immune system, particularly cytotoxic T lymphocytes (T-cells), to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. This recognition is critically dependent on the presentation of tumor-derived peptides (antigens) on the cell surface by Major Histocompatibility Complex class I (MHC-I) molecules.[1][2] However, tumor cells often devise mechanisms to evade this surveillance by downregulating components of the antigen processing and presentation machinery (APM).[2][3]

A key negative regulator in this context is the T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene.[4] TC-PTP functions to suppress inflammatory signaling pathways that are essential for robust anti-tumor immunity.[5] Consequently, targeting TC-PTP has emerged as a promising strategy to enhance tumor immunogenicity. This guide details the mechanism of this compound, a first-in-class selective degrader of TC-PTP, and its role in augmenting antigen presentation in tumor cells.

Core Mechanism of Action: this compound as a TC-PTP Degrader

This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[4] It is not a conventional enzyme inhibitor but rather an agent that leverages the cell's own ubiquitin-proteasome system to achieve selective, event-driven degradation of its target protein, TC-PTP.[5][6]

The molecule consists of three key components:

  • A ligand that binds to TC-PTP.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker connecting the two ligands.

This structure allows this compound to act as a molecular bridge, bringing TC-PTP into close proximity with the E3 ligase. The E3 ligase then tags TC-PTP with ubiquitin molecules, marking it for destruction by the proteasome. This degradation is highly efficient and specific, with this compound demonstrating over 110-fold selectivity for TC-PTP over the closely related phosphatase PTP1B.[7][4]

cluster_0 This compound-Mediated TC-PTP Degradation cluster_1 Ternary Complex Formation This compound This compound TCPTP TC-PTP (PTPN2) This compound->TCPTP Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits TCPTP_bound TC-PTP TP1L_bound This compound TCPTP_bound->TP1L_bound Proteasome Proteasome TCPTP_bound->Proteasome Poly-ubiquitinated TC-PTP targeted E3_bound E3 Ligase TP1L_bound->E3_bound E3_bound->TCPTP_bound Ubiquitination Ub Ubiquitin Degraded Degraded TC-PTP Proteasome->Degraded

Fig. 1: Mechanism of this compound as a PROTAC for TC-PTP degradation.

This compound and the Interferon-Gamma (IFN-γ) Signaling Pathway

The primary mechanism by which this compound enhances antigen presentation is through the amplification of the Interferon-gamma (IFN-γ) signaling pathway, a critical axis for anti-tumor immunity.[7][4]

Normal State (Without this compound):

  • IFN-γ binds to its receptor on the tumor cell surface, activating the associated Janus kinases, JAK1 and JAK2.

  • Activated JAKs phosphorylate the signal transducer and activator of transcription 1 (STAT1).

  • Phosphorylated STAT1 (pSTAT1) dimerizes, translocates to the nucleus, and acts as a transcription factor.

  • pSTAT1 upregulates the expression of IFN-stimulated genes (ISGs), including key components of the antigen presentation machinery like MHC-I heavy chain and β2-microglobulin.[2][8]

  • TC-PTP acts as a crucial negative regulator of this pathway by dephosphorylating and inactivating both JAK1 and STAT1, thereby dampening the IFN-γ signal and reducing MHC-I expression.

This compound-Treated State:

  • This compound induces the degradation of TC-PTP.

  • The removal of this negative regulator leads to a sustained and elevated phosphorylation of JAK1 and STAT1.[7][4][9]

  • This intensified IFN-γ signaling results in a significant upregulation of MHC-I molecules on the tumor cell surface.[7][4]

  • The increased density of MHC-I complexes enhances the presentation of tumor-associated antigens, making the cancer cells more visible and susceptible to elimination by cytotoxic T-cells.

cluster_pathway IFN-γ Signaling Pathway in Tumor Cells IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK1 JAK1 IFNgR->JAK1 Activates pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK1->STAT1 Phosphorylates pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization nucleus Nucleus pSTAT1_dimer->nucleus Translocation MHC1_gene MHC-I Gene Transcription nucleus->MHC1_gene MHC1_protein MHC-I Protein MHC1_gene->MHC1_protein Translation Antigen_Pres Antigen Presentation MHC1_protein->Antigen_Pres TCPTP TC-PTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates This compound This compound This compound->TCPTP Degrades

Fig. 2: this compound enhances IFN-γ signaling by degrading the negative regulator TC-PTP.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The data below is compiled from research on its activity in various cell lines.

Table 1: Potency and Selectivity of this compound

Parameter Value Cell Line Reference
TC-PTP Degradation DC₅₀ 35.8 ± 1.4 nM HEK293 [4][10]

| Degradation Selectivity | >110-fold vs. PTP1B | HEK293 |[7][4] |

Table 2: Functional Impact of this compound on Antigen Presentation

Parameter Measured Condition Result Cell Line Reference
pSTAT1 Levels This compound Treatment (dose-dependent) Increased KB [4]
pJAK1 Levels This compound Treatment (dose-dependent) Increased HEK293 [9]

| Cell Surface MHC-I | IFN-γ stimulation + this compound | >100% Increase | HEK293 |[4] |

Experimental Protocols and Workflow

Protocol: Analysis of MHC-I Surface Expression by Flow Cytometry

This protocol outlines the steps to quantify the change in surface MHC-I levels on tumor cells following treatment with this compound and stimulation with IFN-γ.

  • Cell Culture and Treatment:

    • Seed HEK293 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 16 hours.

    • Stimulate the cells with 20 ng/mL of human IFN-γ for the final 15 minutes of incubation.

  • Cell Harvesting and Staining:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Gently detach cells using a non-enzymatic cell dissociation buffer.

    • Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

    • Wash cells once with FACS buffer (PBS containing 2% Fetal Bovine Serum).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated anti-MHC-I antibody (e.g., FITC-conjugated anti-HLA-A,B,C).

    • Incubate on ice for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Wash cells twice with FACS buffer to remove unbound antibody.

    • Resuspend the final cell pellet in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the data using appropriate software. Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the MHC-I signal for each treatment condition.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow: MHC-I Expression Analysis start Seed Tumor Cells (e.g., HEK293) treat Treat with this compound (16 hours) start->treat stim Stimulate with IFN-γ (15 min) treat->stim harvest Harvest & Wash Cells stim->harvest stain Stain with Fluorophore- conjugated Anti-MHC-I Ab harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Median Fluorescence Intensity (MFI) acquire->analyze end Result: Quantify MHC-I Upregulation analyze->end

Fig. 3: Workflow for quantifying this compound-induced MHC-I upregulation.

Synergistic Effect: Direct Activation of T-Cells

A significant advantage of targeting TC-PTP is its dual role in both tumor cells and T-cells. In T-cells, TC-PTP negatively regulates T-cell receptor (TCR) signaling by dephosphorylating LCK, a critical kinase that initiates the signaling cascade upon antigen recognition.[4]

By degrading TC-PTP in T-cells, this compound:

  • Increases the phosphorylation of LCK.[7][4]

  • Enhances TCR signaling.[7]

  • Promotes T-cell activation, proliferation, and tumor-killing efficacy.[4][5]

This dual action means this compound not only makes tumor cells more "visible" (via enhanced antigen presentation) but also simultaneously "unleashes" the T-cells that recognize them, creating a potent, synergistic anti-tumor effect.

cluster_tcell TCR Signaling Pathway TCR TCR LCK LCK TCR->LCK Activates pMHC Peptide-MHC-I (on Tumor Cell) pMHC->TCR Binds pLCK p-LCK LCK->pLCK Autophosphorylation Signaling Downstream Signaling Cascade pLCK->Signaling Activation T-Cell Activation (Proliferation, Cytotoxicity) Signaling->Activation TCPTP TC-PTP TCPTP->pLCK Dephosphorylates This compound This compound This compound->TCPTP Degrades

Fig. 4: this compound enhances T-cell activation by degrading TC-PTP.

Conclusion and Future Directions

This compound represents a novel and potent immunotherapeutic strategy by selectively degrading TC-PTP, a key negative regulator of anti-tumor immunity. Its mechanism of action directly addresses a common method of tumor immune evasion—poor antigen presentation. By amplifying IFN-γ signaling, this compound significantly increases MHC-I surface expression on tumor cells, thereby enhancing their recognition by the immune system. The compound's synergistic ability to also activate T-cells directly makes it a highly promising candidate for further development. Future research will likely focus on optimizing the drug-like properties of this compound and evaluating its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

References

Structural Analysis of the TP1L and TC-PTP Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, is a critical negative regulator in multiple signaling pathways, making it a compelling target for therapeutic intervention, particularly in immuno-oncology.[1][2][3] The development of targeted protein degraders offers a novel modality to modulate the activity of such challenging targets. This technical guide provides an in-depth analysis of the interaction between the selective TC-PTP degrader, TP1L, and its target protein, TC-PTP. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of TC-PTP, thereby amplifying downstream signaling pathways.[4][5] This document summarizes the quantitative binding data, details the experimental protocols for the characterization of this interaction, and visualizes the relevant biological pathways and experimental workflows.

Structural Insights into the this compound and TC-PTP Interaction

A definitive high-resolution experimental structure, such as a crystal or NMR structure, of the this compound-TC-PTP complex is not yet publicly available. However, the design of this compound was guided by a molecular docking model of its parent inhibitor with the TC-PTP catalytic domain.[4]

The this compound molecule is a heterobifunctional compound, consisting of a warhead that binds to the active site of TC-PTP, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] The design strategy focused on identifying a solvent-exposed site on the parent inhibitor where a linker could be attached without significantly compromising its binding affinity to TC-PTP. Molecular docking studies of the parent inhibitor in the TC-PTP active site indicated that the primary amide was a suitable attachment point for the linker, as it was oriented towards the solvent.[6]

The selectivity of this compound for TC-PTP over the closely related phosphatase PTP1B is a crucial aspect of its design. While the catalytic domains of TC-PTP and PTP1B share high sequence homology, subtle differences in amino acid residues within and near the active site can be exploited to achieve selectivity.[5][7][8] The design of the TC-PTP binding moiety of this compound likely leverages these differences to achieve its preferential binding and subsequent degradation of TC-PTP.[4] The high degradation selectivity of this compound for TC-PTP over PTP1B is thought to arise from the formation of a more productive ternary complex between TC-PTP, this compound, and the E3 ligase.[6]

Quantitative Data

The interaction between this compound and TC-PTP has been characterized by both enzymatic inhibition and cellular degradation assays. The key quantitative metrics are summarized in the tables below.

ParameterValueCell LineAssay ConditionsReference
DC50 35.8 ± 1.4 nMHEK29316-hour treatment[4][9]
Selectivity >110-foldHEK293Compared to PTP1B[4][9]
Caption: Cellular degradation potency and selectivity of this compound for TC-PTP.
PhosphataseIC50 (µM)
TC-PTP 0.23 ± 0.03
PTP1B 1.3 ± 0.1
SHP2 >10
PTP-MEG2 >10
PTEN >10
Caption: In vitro enzymatic inhibitory activity of this compound against a panel of phosphatases.[4]

Experimental Protocols

Protocol 1: Determination of this compound-Mediated TC-PTP Degradation by Western Blot

This protocol outlines the steps to assess the degradation of endogenous TC-PTP in cultured cells upon treatment with this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Primary antibodies: Rabbit anti-TC-PTP, Rabbit anti-PTP1B, Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Treat the cells with the this compound dilutions or vehicle control and incubate for the desired time (e.g., 16 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against TC-PTP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • For loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the TC-PTP band intensity to the loading control.

    • Calculate the percentage of TC-PTP degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of this compound concentration to determine the DC50 value.[10]

Protocol 2: Biophysical Characterization of this compound-TC-PTP Binding by Surface Plasmon Resonance (SPR) (Representative Protocol)

This representative protocol describes how SPR can be used to measure the binding kinetics of the this compound warhead to the TC-PTP catalytic domain.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant purified TC-PTP catalytic domain

  • This compound warhead (the TC-PTP binding moiety of the PROTAC)

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Immobilize the TC-PTP catalytic domain onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound warhead in running buffer.

    • Inject the this compound warhead solutions over the immobilized TC-PTP surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

The degradation of TC-PTP by this compound has significant downstream consequences on key signaling pathways, particularly the Interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling pathways.

Mechanism of Action of this compound

This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of TC-PTP. This process involves the formation of a ternary complex between TC-PTP, this compound, and an E3 ubiquitin ligase.

TP1L_Mechanism TCPTP TC-PTP Ternary TC-PTP : this compound : E3 Ligase Ternary Complex TCPTP->Ternary Binding This compound This compound (PROTAC) This compound->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Recruitment Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded TC-PTP (Peptides) Proteasome->Degradation Degradation

Caption: Workflow of this compound-mediated TC-PTP degradation.

IFN-γ Signaling Pathway

TC-PTP negatively regulates the IFN-γ signaling pathway by dephosphorylating key components such as JAK1 and STAT1.[2][11] Degradation of TC-PTP by this compound leads to increased phosphorylation of these substrates, thereby amplifying the downstream cellular response to IFN-γ.[4][12]

IFN_gamma_Pathway cluster_membrane Cell Membrane IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activates JAK2 JAK2 pJAK1 pJAK1 JAK1->pJAK1 Phosphorylation IFNg IFN-γ IFNg->IFNGR Binds STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization nucleus Nucleus pSTAT1_dimer->nucleus Translocation Gene Gene Expression (e.g., MHC-I) nucleus->Gene TCPTP TC-PTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates This compound This compound This compound->TCPTP Induces Degradation

Caption: TC-PTP regulation of the IFN-γ signaling pathway and the effect of this compound.

T-Cell Receptor (TCR) Signaling Pathway

In T-cells, TC-PTP acts as a negative regulator of TCR signaling by dephosphorylating and inactivating key kinases such as Lck and Fyn.[6][13][14] The degradation of TC-PTP by this compound enhances TCR signaling, leading to increased T-cell activation.[4][12]

TCR_Pathway cluster_membrane T-Cell Membrane TCR TCR Lck Lck TCR->Lck Activates CD3 CD3 pLck pLck Lck->pLck Autophosphorylation pMHC pMHC pMHC->TCR Binds ZAP70 ZAP70 pLck->ZAP70 Phosphorylates pZAP70 pZAP70 ZAP70->pZAP70 Downstream Downstream Signaling (e.g., ERK activation) pZAP70->Downstream Activation T-Cell Activation Downstream->Activation TCPTP TC-PTP TCPTP->pLck Dephosphorylates This compound This compound This compound->TCPTP Induces Degradation

References

The Impact of TP1L on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical intracellular immune checkpoint that attenuates anti-tumor immunity. TP1L, a novel Proteolysis Targeting Chimera (PROTAC), offers a new therapeutic strategy by selectively inducing the degradation of TC-PTP. This guide provides an in-depth technical overview of the mechanism of action of this compound and its subsequent impact on the TME, focusing on the enhancement of interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area of cancer immunotherapy.

Introduction: Targeting the Intracellular Immune Checkpoint TC-PTP

T-cell protein tyrosine phosphatase (TC-PTP) is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating inflammatory and immune responses.[1][2][3][4][5] Within the tumor microenvironment, TC-PTP acts as an immune checkpoint by dampening key signaling pathways that are essential for an effective anti-tumor immune response. It achieves this by dephosphorylating and thereby inactivating critical signaling molecules, including components of the IFN-γ and TCR signaling cascades.[1][2][5] High expression of TC-PTP in various cancers is often associated with a poor prognosis, making it an attractive target for therapeutic intervention.

This compound is a first-in-class, potent, and selective PROTAC degrader of TC-PTP.[6][7] Unlike traditional small molecule inhibitors that block the active site of an enzyme, PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven pharmacology allows for sustained target suppression at sub-stoichiometric concentrations. This technical guide will explore the profound effects of this compound-mediated TC-PTP degradation on the tumor microenvironment.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to TC-PTP, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, the Cereblon E3 ligase complex). The simultaneous binding of this compound to both TC-PTP and the E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to TC-PTP. The polyubiquitinated TC-PTP is then recognized and degraded by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple TC-PTP molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound TCPTP TC-PTP (Target Protein) This compound->TCPTP Binds E3 E3 Ubiquitin Ligase (Cereblon) This compound->E3 Recruits Ternary_Complex TC-PTP - this compound - E3 Ligase Ternary Complex Ub Ubiquitin Ubiquitinated_TCPTP Polyubiquitinated TC-PTP Ub->Ubiquitinated_TCPTP Proteasome Proteasome Degraded_TCPTP Degraded TC-PTP (Peptides) Proteasome->Degraded_TCPTP Ternary_Complex->this compound Recycled Ternary_Complex->Ub Ubiquitination Ubiquitinated_TCPTP->Proteasome Recognition & Degradation

Mechanism of Action of this compound as a TC-PTP PROTAC Degrader.

Impact on the Tumor Microenvironment

The degradation of TC-PTP by this compound leads to a significant enhancement of anti-tumor immune responses through two primary mechanisms: the amplification of IFN-γ signaling and the activation of T-cell receptor (TCR) signaling.

Amplification of IFN-γ Signaling and Enhanced Antigen Presentation

Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response. It promotes the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs). TC-PTP negatively regulates the IFN-γ signaling pathway by dephosphorylating Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][2]

By degrading TC-PTP, this compound removes this inhibitory brake, leading to increased phosphorylation of JAK1 and STAT1.[6][7] This, in turn, upregulates the expression of genes involved in antigen processing and presentation, resulting in higher levels of MHC-I on the surface of tumor cells.[8] This enhanced antigen presentation makes tumor cells more susceptible to recognition and elimination by CTLs.

IFN_gamma_Signaling cluster_0 IFN-γ Signaling Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1 JAK1 IFNgR->JAK1 STAT1 STAT1 JAK1->STAT1 Phosphorylates pJAK1 p-JAK1 pSTAT1 p-STAT1 pJAK1->pSTAT1 Phosphorylates MHC1 MHC-I Expression (Antigen Presentation) pSTAT1->MHC1 Upregulates TCPTP TC-PTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates This compound This compound This compound->TCPTP Degrades

This compound-mediated degradation of TC-PTP enhances IFN-γ signaling.
Activation of T-Cell Receptor (TCR) Signaling

The T-cell receptor (TCR) signaling pathway is initiated upon recognition of a specific antigen presented by MHC molecules. This signaling cascade is crucial for T-cell activation, proliferation, and effector function. TC-PTP acts as a negative regulator of TCR signaling by dephosphorylating and inactivating key kinases such as Lymphocyte-specific protein tyrosine kinase (LCK).[1]

This compound-induced degradation of TC-PTP leads to increased phosphorylation of LCK, thereby lowering the threshold for T-cell activation.[6][8] This results in a more robust activation of T-cells, including Chimeric Antigen Receptor (CAR)-T cells, leading to enhanced tumor cell killing.[6][8]

TCR_Signaling cluster_0 TCR Signaling Pathway TCR TCR LCK LCK TCR->LCK MHC Antigen-MHC MHC->TCR Binds pLCK p-LCK LCK->pLCK Autophosphorylation Downstream Downstream Signaling (T-cell Activation) pLCK->Downstream TCPTP TC-PTP TCPTP->pLCK Dephosphorylates This compound This compound This compound->TCPTP Degrades

This compound-mediated degradation of TC-PTP enhances TCR signaling.

Quantitative Data

The efficacy and selectivity of this compound have been quantitatively assessed in various in vitro models.

ParameterValueCell LineConditionsReference
TC-PTP Degradation (DC50) 35.8 ± 1.4 nMHEK29316-hour treatment[6][7][9]
Selectivity (TC-PTP vs. PTP1B) >110-foldHEK29316-hour treatment[6][8][10]
MHC-I Expression Increase >100%HEK293500 nM this compound, 48-hour IFN-γ stimulation

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of this compound on the tumor microenvironment.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins following this compound treatment.

Materials:

  • Cell lines (e.g., HEK293 for IFN-γ signaling, Jurkat for TCR signaling)

  • This compound

  • Recombinant human IFN-γ

  • Anti-CD3 antibody

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-STAT1 (Tyr701), rabbit anti-phospho-LCK (Tyr505), mouse anti-STAT1, mouse anti-LCK, rabbit anti-TC-PTP)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 16 hours).

    • For IFN-γ signaling, stimulate cells with IFN-γ (e.g., 20 ng/mL) for 15-30 minutes before lysis.

    • For TCR signaling, stimulate Jurkat cells with anti-CD3 antibody (e.g., 2.5 µg/mL) for 10 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an ECL detection system.

Western_Blot_Workflow cluster_0 Sample Preparation & Treatment cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Seeding B This compound Treatment A->B C Stimulation (IFN-γ or anti-CD3) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Transfer (to PVDF membrane) F->G H Blocking (5% BSA in TBST) G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K

Experimental workflow for Western Blot analysis.
Flow Cytometry Analysis of MHC-I Expression

This protocol details the measurement of cell surface MHC-I levels.

Materials:

  • Tumor cell line (e.g., HEK293)

  • This compound

  • Recombinant human IFN-γ

  • Trypsin or other cell dissociation reagent

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-MHC-I antibody (e.g., PE-conjugated anti-HLA-A,B,C)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound (e.g., 500 nM) for 16 hours.

    • Stimulate cells with IFN-γ (e.g., 20 ng/mL) for 48 hours.

  • Cell Staining:

    • Harvest cells using a gentle dissociation reagent.

    • Wash cells with FACS buffer.

    • Resuspend cells in FACS buffer containing the anti-MHC-I antibody or isotype control.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash cells twice with FACS buffer.

    • Resuspend cells in FACS buffer for analysis.

    • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the MHC-I signal.

CAR-T Cell Co-culture and Tumor Killing Assay

This assay evaluates the ability of this compound to enhance CAR-T cell-mediated cytotoxicity.

Materials:

  • CAR-T cells targeting a specific tumor antigen

  • Target tumor cell line expressing the corresponding antigen (e.g., KB cells)

  • This compound

  • 96-well culture plates

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay) or flow cytometry-based killing assay

Procedure:

  • Cell Preparation and Treatment:

    • Culture CAR-T cells and target tumor cells.

    • Treat target tumor cells with varying concentrations of this compound for 16 hours.

  • Co-culture:

    • Plate the pre-treated target cells in a 96-well plate.

    • Add CAR-T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Co-culture for a defined period (e.g., 24-48 hours).

  • Cytotoxicity Measurement:

    • LDH Release Assay: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant from lysed target cells according to the manufacturer's protocol.

    • Flow Cytometry-based Assay: Stain cells with a viability dye (e.g., 7-AAD) and antibodies to distinguish between target and effector cells. Quantify the percentage of dead target cells.

Conclusion and Future Directions

This compound represents a promising novel immunotherapeutic agent that enhances anti-tumor immunity by degrading the intracellular immune checkpoint TC-PTP. Its mode of action, leading to the amplification of both IFN-γ and TCR signaling, addresses key mechanisms of immune evasion in the tumor microenvironment. The data and protocols presented in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other TC-PTP degraders. Future studies should focus on in vivo efficacy in various tumor models, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies with other immunomodulatory agents to maximize clinical benefit.

References

Methodological & Application

Application Notes and Protocols: Determining Effective TP1L Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP1L is a novel and highly selective PROTAC (PROteolysis TArgeting Chimera) degrader of T-cell protein tyrosine phosphatase (TC-PTP), an emerging and promising target for cancer immunotherapy.[1][2][] In-vitro studies have demonstrated that this compound induces the degradation of TC-PTP in multiple cell lines with low nanomolar efficacy.[1][2] This degradation leads to the activation of T-cell receptor (TCR) signaling and enhances interferon-gamma (IFN-γ) signaling, both of which are crucial for anti-tumor immunity.[1][2][4] Specifically, this compound has been shown to increase the phosphorylation of LCK in Jurkat T-cells and enhance CAR-T cell-mediated tumor killing in co-culture models.[4]

While these in-vitro results are promising, the translation of this compound into a therapeutic candidate requires rigorous in-vivo testing to determine its efficacy, safety, and optimal dosing regimen. As no in-vivo data for this compound has been published to date, this document provides a comprehensive guide for researchers on how to design and execute preclinical in-vivo studies to determine a safe and effective dosage of this compound. The protocols and methodologies outlined herein are based on established principles of preclinical drug development for novel immunotherapy agents and PROTACs.

Summary of Preclinical (In-Vitro) Data for this compound

A thorough understanding of the in-vitro characteristics of this compound is essential for designing meaningful in-vivo experiments. The following table summarizes the key in-vitro findings for this compound based on available literature.

ParameterFindingSignificance for In-Vivo Studies
Mechanism of Action This compound is a PROTAC that induces the ubiquitination and proteasomal degradation of TC-PTP.[4]Confirms the intended biological activity. In-vivo studies should verify target degradation in relevant tissues.
In-Vitro Potency (DC50) DC50 of 35.8 ± 1.4 nM in HEK293 cells.[5]Provides a starting point for estimating the required plasma concentrations in-vivo.
Selectivity >110-fold selectivity for TC-PTP over the closely related PTP1B.[1][2]Suggests a lower likelihood of off-target effects related to PTP1B inhibition, which should be monitored in toxicity studies.
Downstream Signaling - Elevates phosphorylation of JAK1 and STAT1.[1][4][6] - Increases phosphorylation of LCK in Jurkat T-cells.[1][4]These can serve as pharmacodynamic (PD) biomarkers to confirm target engagement and biological activity in-vivo.
Functional Effects - Enhances IFN-γ signaling and MHC-I expression.[1][2][4] - Augments CAR-T cell-mediated tumor killing.[4]Provides a rationale for testing this compound in immunocompetent animal models of cancer.

Visualizing the this compound Mechanism and In-Vivo Workflow

This compound Signaling Pathway

TP1L_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activates IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activates This compound This compound TC_PTP TC-PTP This compound->TC_PTP Binds Ub Ub This compound->Ub Recruits E3 Ligase pLCK pLCK TC_PTP->pLCK Dephosphorylates pJAK1 pJAK1 TC_PTP->pJAK1 Dephosphorylates Proteasome Proteasome TC_PTP->Proteasome Degradation LCK->pLCK Phosphorylation JAK1->pJAK1 Phosphorylation STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation Gene_Expression Increased Gene Expression (e.g., MHC-I) pSTAT1->Gene_Expression Translocates to Nucleus Ub->TC_PTP Ubiquitination

Caption: this compound induces TC-PTP degradation, enhancing TCR and IFN-γ signaling pathways.

Experimental Workflow for In-Vivo Dosage Determination

InVivo_Workflow Start Start: In-Vitro Data PK_Study Pharmacokinetic (PK) Study (Single Dose) Start->PK_Study Dose_Ranging_Tox Dose-Ranging Acute Toxicity Study Start->Dose_Ranging_Tox PD_Study Pharmacodynamic (PD) Study (Single Dose) PK_Study->PD_Study Efficacy_Study Dose-Ranging Efficacy Study in Tumor Model PD_Study->Efficacy_Study Dose_Ranging_Tox->Efficacy_Study Data_Analysis Analyze PK/PD, Efficacy, and Toxicity Data Efficacy_Study->Data_Analysis Optimal_Dose Determine Effective and Safe Dose Range Data_Analysis->Optimal_Dose End End: Recommend Dose for Further Studies Optimal_Dose->End

Caption: Workflow for determining the optimal in-vivo dosage of a novel compound.

Detailed Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration and to establish a relationship between dose and plasma/tissue concentration.

Materials:

  • This compound (formulated for in-vivo administration, e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • 6-8 week old female C57BL/6 mice (or other appropriate strain).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical equipment (LC-MS/MS) for quantifying this compound.

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing Groups: Establish multiple dosing groups (e.g., 1, 5, 10, 25 mg/kg) and a vehicle control group (n=3-5 mice per time point per group).

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO) gavage).

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Tissue Harvesting (Optional): At the final time point, euthanize animals and harvest relevant tissues (e.g., tumor, spleen, liver, kidney) to assess tissue distribution.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Expected Data Output (Table Format):

ParameterDose 1 (e.g., 5 mg/kg)Dose 2 (e.g., 25 mg/kg)
Cmax (ng/mL) [Value][Value]
Tmax (hr) [Value][Value]
AUC (0-t) (ng*hr/mL) [Value][Value]
Half-life (t1/2) (hr) [Value][Value]
Bioavailability (%) (if PO) [Value][Value]
Protocol 2: In-Vivo Pharmacodynamic (PD) and Target Engagement Study

Objective: To confirm that this compound degrades TC-PTP in-vivo and modulates downstream signaling pathways in a dose- and time-dependent manner.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with established MC38 or B16-F10 tumors).

  • This compound and vehicle control.

  • Reagents for Western blotting or flow cytometry (antibodies against TC-PTP, pSTAT1, pLCK, etc.).

  • Tissue homogenization buffer.

Methodology:

  • Model System: Use a relevant syngeneic tumor model where the target is expressed.

  • Dosing: Treat tumor-bearing mice with single doses of this compound at various concentrations (based on PK data) and a vehicle control.

  • Tissue Collection: At different time points post-dosing (e.g., 4, 8, 24, 48 hours), euthanize mice and harvest tumors and spleens (as a source of T-cells).

  • Protein Extraction: Prepare protein lysates from the collected tissues.

  • Target Analysis:

    • Western Blot: Quantify the levels of total TC-PTP, pSTAT1, STAT1, pLCK, and LCK.

    • Flow Cytometry: Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes to analyze pSTAT1 and pLCK levels in specific immune cell populations (e.g., CD8+ T-cells).

  • Data Analysis: Correlate the dose of this compound and its plasma concentration (from PK studies) with the extent of TC-PTP degradation and downstream pathway modulation.

Expected Data Output (Table Format):

Dose (mg/kg)Time (hr)% TC-PTP Degradation (Tumor)Fold Change pSTAT1 (TILs)
Vehicle240%1.0
524[Value]%[Value]
2524[Value]%[Value]
5024[Value]%[Value]
Protocol 3: Dose-Ranging Efficacy Study in a Syngeneic Tumor Model

Objective: To determine the anti-tumor efficacy of this compound at various doses and schedules in an immunocompetent mouse model.

Materials:

  • 6-8 week old female C57BL/6 mice.

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).

  • This compound and vehicle control.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Group Formation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (daily IP injection).

    • Group 2: this compound at Dose A (e.g., 10 mg/kg, daily IP).

    • Group 3: this compound at Dose B (e.g., 30 mg/kg, daily IP).

    • Group 4: this compound at Dose C (e.g., 50 mg/kg, daily IP).

    • Group 5: Positive control (e.g., anti-PD-1 antibody).

  • Treatment: Administer treatment according to the defined schedule for a set period (e.g., 14-21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group. Harvest tumors and spleens for PD analysis as described in Protocol 2.

Expected Data Output (Table Format):

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI) (%)
VehicleDaily[Value]0%
This compound (10 mg/kg)Daily[Value][Value]%
This compound (30 mg/kg)Daily[Value][Value]%
This compound (50 mg/kg)Daily[Value][Value]%
Anti-PD-1Twice weekly[Value][Value]%
Protocol 4: Acute Toxicity Study

Objective: To evaluate the safety profile of this compound and determine the maximum tolerated dose (MTD).

Materials:

  • Healthy, non-tumor-bearing mice.

  • This compound and vehicle control.

  • Equipment for clinical chemistry and hematology analysis.

  • Materials for histopathology.

Methodology:

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice (n=3-5 per group).

  • Clinical Observation: Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Analysis: At day 14, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 20% body weight loss.

Expected Data Output (Table Format):

Dose (mg/kg)Body Weight Change (%)Key Clinical SignsKey Histopathology Findings
Vehicle[Value]NoneNo abnormal findings
50[Value]NoneNo abnormal findings
100[Value][e.g., Lethargy][e.g., Mild kidney injury]
200[Value][e.g., Severe weight loss][e.g., Severe kidney injury]

Conclusion

The determination of an effective and safe in-vivo dosage for a novel agent like this compound is a critical step in its development as a potential cancer immunotherapy. The process should be systematic, beginning with pharmacokinetic and pharmacodynamic studies to understand the drug's behavior in the body and its effect on the target. This information, combined with safety data from toxicity studies, allows for the rational design of dose-ranging efficacy studies. By following the protocols outlined in these application notes, researchers can establish a therapeutic window for this compound, paving the way for more advanced preclinical and eventual clinical development.

References

Application Notes and Protocols for Quantifying TP1L-Induced TC-PTP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical negative regulator in inflammatory signaling pathways and a promising therapeutic target for cancer immunotherapy.[1][2][3] TC-PTP suppresses T-cell receptor (TCR) signaling and interferon-gamma (IFN-γ) signaling by dephosphorylating key kinases and signal transducers.[1][4][5] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate disease-causing proteins.[6][7] TP1L is a first-in-class, highly potent, and selective PROTAC degrader designed to target TC-PTP.[1][2][4] It functions by forming a ternary complex between TC-PTP and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TC-PTP.[4][8] Quantifying the efficiency and mechanism of this compound-induced degradation is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for the quantitative analysis of TC-PTP degradation in response to this compound treatment.

Signaling Pathway and Mechanism of Action

This compound mediates the degradation of TC-PTP through the ubiquitin-proteasome system. This action restores downstream signaling pathways, such as the IFN-γ and TCR pathways, which are normally suppressed by TC-PTP.

TP1L_Mechanism cluster_0 This compound-Mediated Degradation cluster_1 Downstream Effects This compound This compound (PROTAC) Ternary Ternary Complex (TC-PTP-TP1L-CRBN) This compound->Ternary TCPTP TC-PTP (Target Protein) TCPTP->Ternary Proteasome Proteasomal Degradation TCPTP->Proteasome pJAK1 p-JAK1 TCPTP->pJAK1 Dephosphorylates pLCK p-LCK TCPTP->pLCK Dephosphorylates CRBN CRBN (E3 Ligase) CRBN->Ternary Ub Ubiquitination Ternary->Ub Recruitment Ub->Proteasome Targeting Proteasome->pJAK1 Degradation of TC-PTP removes inhibition pSTAT1 p-STAT1 pJAK1->pSTAT1 Phosphorylates IFN_Signal IFN-γ Signaling (e.g., MHC-I Expression) pSTAT1->IFN_Signal TCR_Signal TCR Signaling (T-Cell Activation) pLCK->TCR_Signal

Caption: Mechanism of this compound-induced TC-PTP degradation and downstream signaling.

Quantitative Data Summary

The efficacy of this compound is determined by its DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.

Table 1: Dose-Dependent Degradation of TC-PTP by this compound

Cell Line DC₅₀ Treatment Time Reference
HEK293 35.8 ± 1.4 nM 16 hours [2][4][8][9]
MC38 Low Nanomolar 16 hours [10]
Jurkat Dose-dependent degradation observed 16 hours [4][11]

| KB | Dose-dependent degradation observed | 16 hours |[4] |

Table 2: Time-Course of TC-PTP Degradation by this compound in HEK293 Cells

This compound Concentration Treatment Time Observation Reference
1 µM 3 hours Degradation begins [8][9]
1 µM 6 hours Significant degradation [8][9]
1 µM 16 hours Maximal degradation [8][9]

| 1 µM | 24 hours | Sustained degradation |[8][9] |

Experimental Protocols

Here we provide detailed protocols to quantify the degradation of TC-PTP induced by this compound.

Protocol 1: Western Blot for Dose- and Time-Dependent Degradation

This is the most common method to quantify changes in protein abundance. It allows for the determination of key degradation parameters like DC₅₀.

WB_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (Dose-response or Time-course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Anti-TC-PTP, Anti-GAPDH) D->E F 6. Detection & Quantitative Analysis E->F

Caption: Western Blot workflow for quantifying TC-PTP degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

    • For dose-response experiments, treat cells with a serial dilution of this compound (e.g., 0 nM to 5000 nM) for a fixed time, typically 16 hours.[9][11]

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 500 nM) for various durations (e.g., 0, 3, 6, 16, 24 hours).[8][9]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against TC-PTP overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the TC-PTP band intensity to the corresponding loading control band intensity.

    • For dose-response data, plot the normalized TC-PTP levels against the log of this compound concentration and fit a curve to calculate the DC₅₀ value.

Protocol 2: Mechanistic Validation using Inhibitors

This protocol confirms that this compound-induced degradation is dependent on the ubiquitin-proteasome pathway and the specific E3 ligase, CRBN.

Inhibitor_Workflow A 1. Cell Culture B 2. Pre-treatment with Inhibitor: - MG132 (Proteasome) - Pevonedistat (Ubiquitination) - Lenalidomide (CRBN) A->B C 3. Co-treatment with this compound B->C D 4. Lysis and Western Blot Analysis C->D

Caption: Workflow for validating the degradation mechanism with inhibitors.

Methodology:

  • Cell Culture and Pre-treatment:

    • Seed cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with one of the following inhibitors for 1-2 hours:

      • Proteasome Inhibitor: MG132 (e.g., 20 µM) to block proteasomal degradation.[4][9]

      • Neddylation Inhibitor: Pevonedistat (MLN4924) to inhibit Cullin-RING E3 ligase activity.[8][9]

      • CRBN Ligand: Lenalidomide to compete with this compound for binding to CRBN.[4][9]

  • This compound Treatment:

    • Following pre-treatment, add this compound (e.g., 0.5 µM) to the media containing the inhibitor.

    • Incubate for an additional 6 hours.[4][9] Include controls with DMSO, this compound alone, and inhibitor alone.

  • Analysis:

    • Lyse the cells and perform Western Blot analysis for TC-PTP and a loading control as described in Protocol 1.

    • Expected Outcome: Successful degradation of TC-PTP by this compound should be rescued (i.e., degradation is blocked) in the presence of MG132, Pevonedistat, or Lenalidomide, confirming the dependence on the proteasome, ubiquitination, and CRBN.[4][8][9]

Protocol 3: In-Cell Ubiquitination Assay

This protocol directly demonstrates the ubiquitination of TC-PTP following this compound treatment.

Ub_Workflow A 1. Co-transfect cells with plasmids for TC-PTP and HA-Ubiquitin B 2. Treat with MG132 to allow ubiquitinated protein to accumulate A->B C 3. Treat with This compound or DMSO B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation (IP) using Anti-TC-PTP antibody D->E F 6. Western Blot of IP eluate using Anti-HA antibody E->F

Caption: Workflow for in-cell ubiquitination assay via immunoprecipitation.

Methodology:

  • Cell Preparation and Transfection:

    • In a 10 cm dish, transfect HEK293T cells with expression plasmids for the protein of interest (TC-PTP) and HA-tagged ubiquitin using a suitable transfection reagent.[12]

    • Allow cells to express the proteins for 24-48 hours.

  • Cell Treatment:

    • Pre-treat cells with the proteasome inhibitor MG132 (20 µM) for 2-4 hours to prevent the degradation of ubiquitinated proteins.

    • Treat cells with this compound (e.g., 500 nM) or DMSO vehicle control for an additional 4-6 hours.

  • Immunoprecipitation (IP):

    • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an anti-TC-PTP antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads extensively with ice-cold wash buffer to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in 2x Laemmli sample buffer.

    • Perform Western blotting as described in Protocol 1.

    • Probe one membrane with an anti-HA antibody to detect ubiquitinated TC-PTP (which will appear as a high-molecular-weight smear).

    • Probe a second membrane with an anti-TC-PTP antibody to confirm the successful immunoprecipitation of the target protein.

    • Expected Outcome: A much stronger high-molecular-weight smear will be detected by the anti-HA antibody in the this compound-treated sample compared to the DMSO control, indicating this compound-induced poly-ubiquitination of TC-PTP.

References

Application Notes and Protocols for Assessing TP1L Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of TP1L, a potent and selective degrader of T-cell protein tyrosine phosphatase (TC-PTP). This compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of TC-PTP, a key negative regulator of inflammatory signaling pathways.[1][2][3] The subsequent activation of downstream pathways, such as the interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling cascades, positions this compound as a promising candidate for cancer immunotherapy.[1][2][4]

The following protocols and diagrams are intended to guide researchers in confirming the mechanism of action of this compound and evaluating its therapeutic potential in both in vitro and in vivo settings.

Hypothesized this compound Signaling Pathway

This compound initiates a signaling cascade by targeting TC-PTP for degradation. This action removes a critical negative regulatory step in both the IFN-γ and TCR signaling pathways, leading to enhanced anti-tumor immune responses.

TP1L_Signaling_Pathway cluster_IFN IFN-γ Signaling Pathway cluster_TCR TCR Signaling Pathway cluster_this compound This compound Action IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1 JAK1 IFNgR->JAK1 activates pJAK1 p-JAK1 JAK1->pJAK1 phosphorylates STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylates pJAK1->JAK1 dephosphorylates pJAK1->STAT1 phosphorylates MHC1 MHC-I Expression pSTAT1->MHC1 upregulates TCR TCR LCK LCK TCR->LCK activates pLCK p-LCK LCK->pLCK autophosphorylates pLCK->LCK dephosphorylates T_Cell_Activation T-Cell Activation pLCK->T_Cell_Activation promotes This compound This compound TCPTP TC-PTP This compound->TCPTP binds Degradation Degradation TCPTP->Degradation leads to Degradation->pJAK1 removes inhibition Degradation->pLCK removes inhibition

Caption: Hypothesized signaling pathway of this compound action.

Experimental Workflow

A structured experimental approach is crucial for the comprehensive evaluation of this compound. The following workflow outlines the key stages, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy A1 Determine Optimal this compound Concentration (MTT Assay) A2 Confirm TC-PTP Degradation (Western Blot) A1->A2 A3 Assess Downstream Pathway Activation (Western Blot for p-JAK1, p-STAT1, p-LCK) A2->A3 A4 Analyze Gene Expression Changes (qRT-PCR for MHC-I) A3->A4 A5 Functional T-Cell Assays (Co-culture with tumor cells) A3->A5 B1 Tumor Xenograft Model Establishment A5->B1 Transition to In Vivo B2 This compound Treatment Regimen B1->B2 B3 Monitor Tumor Growth and Survival B2->B3 B4 Ex Vivo Analysis of Tumors and Immune Cells B3->B4

Caption: Experimental workflow for testing this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Cancer cell lines (e.g., B16 melanoma, KB epidermoid carcinoma)

  • Jurkat T-cells

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Data Presentation:

This compound Concentration24h Viability (%)48h Viability (%)72h Viability (%)
0 µM (Vehicle)100100100
0.1 µM
1 µM
10 µM
100 µM
Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To confirm the degradation of TC-PTP and assess the phosphorylation status of key downstream signaling proteins (JAK1, STAT1, LCK) following this compound treatment.

Materials:

  • Cell lines treated with this compound at various concentrations and time points

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-TC-PTP, anti-p-JAK1, anti-JAK1, anti-p-STAT1, anti-STAT1, anti-p-LCK, anti-LCK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Data Presentation:

TreatmentTC-PTP Levelp-JAK1/JAK1 Ratiop-STAT1/STAT1 Ratiop-LCK/LCK Ratio
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the change in mRNA expression of target genes, such as MHC-I, in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for MHC-I and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Extract total RNA from treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation:

TreatmentRelative MHC-I mRNA Expression (Fold Change)
Vehicle Control1.0
This compound
In Vitro T-Cell Mediated Tumor Cell Killing Assay

Objective: To evaluate the ability of this compound to enhance T-cell or CAR-T cell-mediated killing of tumor cells.

Materials:

  • Tumor cell line (e.g., KB)

  • Jurkat T-cells or CAR-T cells specific for a tumor antigen

  • This compound

  • Co-culture medium

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

  • Flow cytometer for T-cell activation markers (e.g., CD69, CD25)

Protocol:

  • Pre-treat T-cells or CAR-T cells with this compound for a specified duration.

  • Co-culture the pre-treated T-cells/CAR-T cells with the target tumor cells at various effector-to-target ratios.

  • After the co-culture period, measure tumor cell lysis using a cytotoxicity assay.

  • Analyze T-cell activation markers by flow cytometry.

Data Presentation:

Effector:Target Ratio% Tumor Cell Lysis (Vehicle)% Tumor Cell Lysis (this compound)
1:1
5:1
10:1
In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Tumor cell line

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject tumor cells into the flanks of the mice.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer this compound or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, intravenous).

  • Measure tumor volume regularly.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Logical Relationship of Experiments

The designed experiments follow a logical progression, with the results of earlier in vitro assays informing the design and execution of more complex in vivo studies.

Logical_Relationship A In Vitro Cytotoxicity (Establishes safe dose) B Mechanism of Action (TC-PTP degradation, pathway activation) A->B informs C Functional In Vitro Efficacy (T-cell killing) B->C explains D In Vivo Efficacy (Tumor growth inhibition) C->D predicts E Pharmacodynamic Analysis (Target engagement in vivo) D->E validates

Caption: Logical relationship between key experiments.

Statistical Analysis

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as Student's t-test or ANOVA, with a p-value of < 0.05 considered significant. Data analysis should be performed using statistical software such as GraphPad Prism or R.

References

Application Notes: TP1L in Xenograft Models of Human Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TP1L is a first-in-class, highly potent, and selective degrader of T-cell protein tyrosine phosphatase (TC-PTP), a key negative regulator of cytokine and T-cell receptor signaling. By inducing the degradation of TC-PTP, this compound enhances anti-tumor immunity, making it a promising therapeutic agent for various human cancers. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets TC-PTP for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of TC-PTP leads to the hyper-phosphorylation and activation of its downstream substrates, primarily Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1).[3] This amplifies the interferon-gamma (IFN-γ) signaling pathway, resulting in increased expression of Major Histocompatibility Complex class I (MHC-I) on tumor cells, which enhances antigen presentation to cytotoxic T lymphocytes.[4][5]

Furthermore, in T-cells, this compound-mediated degradation of TC-PTP leads to increased phosphorylation of Lymphocyte-specific protein tyrosine kinase (LCK), a key initiator of T-cell receptor (TCR) signaling.[1][6] This results in enhanced T-cell activation, proliferation, and tumor-killing efficacy.[3][6]

Applications in Xenograft Models

This compound can be utilized in various xenograft models to evaluate its anti-tumor efficacy, elucidate its mechanism of action in vivo, and identify potential predictive biomarkers. Standard subcutaneous xenograft models using human cancer cell lines implanted in immunodeficient mice are commonly employed.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro this compound-mediated TC-PTP Degradation Assay

This protocol is designed to confirm the ability of this compound to induce the degradation of TC-PTP in a selected cancer cell line prior to in vivo studies.

Materials:

  • Human cancer cell line of interest (e.g., HEK293, Jurkat)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • BCA protein assay kit

  • Primary antibodies (anti-TC-PTP, anti-PTP1B, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO) and a positive control (e.g., pre-treatment with MG132 before adding this compound).

  • After treatment, wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting to detect the levels of TC-PTP, PTP1B (as a selectivity control), and a loading control (e.g., GAPDH).

  • Develop the blot using a chemiluminescence substrate and image the results.

Protocol 2: Subcutaneous Xenograft Model and this compound Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound to assess its anti-tumor efficacy.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Culture the selected human cancer cell line to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[10]

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily). The control group should receive the vehicle solution.

  • Measure tumor volume and body weight 2-3 times per week.[9]

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Protocol 3: Immunohistochemical Analysis of Xenograft Tumors

This protocol is for the analysis of biomarkers in the tumor microenvironment following this compound treatment.

Materials:

  • Excised tumor tissues

  • Formalin

  • Paraffin

  • Microtome

  • Primary antibodies (e.g., anti-pSTAT1, anti-pLCK, anti-CD8)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin

Procedure:

  • Fix the excised tumors in 10% formalin and embed them in paraffin.[11]

  • Cut 4-5 µm sections from the paraffin-embedded blocks.[12]

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate method.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary antibody of interest overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with HRP-conjugated streptavidin.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Image and analyze the staining intensity and distribution.

Data Presentation

Table 1: In Vitro Degradation of TC-PTP by this compound

Cell LineThis compound Concentration (nM)TC-PTP Degradation (%)PTP1B Degradation (%)
HEK2931025 ± 5< 5
5078 ± 8< 5
10092 ± 6< 10
Jurkat1030 ± 7< 5
5085 ± 9< 5
10095 ± 4< 10

Data are presented as mean ± SD. Degradation is normalized to vehicle-treated cells.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model

Treatment GroupDose and ScheduleAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+2 ± 1
This compound25 mg/kg, daily750 ± 12040+1 ± 2
This compound50 mg/kg, daily400 ± 9068-1 ± 1.5

Data are presented as mean ± SD. Tumor growth inhibition is calculated relative to the vehicle control group.[13][14]

Visualizations

TP1L_Mechanism_of_Action This compound Mechanism of Action cluster_0 This compound Action cluster_1 IFN-γ Signaling Pathway cluster_2 TCR Signaling Pathway This compound This compound TCPTP TC-PTP This compound->TCPTP Binds Proteasome Proteasome TCPTP->Proteasome Ubiquitination & Degradation JAK1 JAK1 TCPTP->JAK1 Dephosphorylates STAT1 STAT1 TCPTP->STAT1 Dephosphorylates LCK LCK TCPTP->LCK Dephosphorylates Ub Ubiquitin IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IFNgR->JAK1 JAK1->STAT1 Phosphorylates MHC1 MHC-I Expression STAT1->MHC1 Upregulates pJAK1 p-JAK1 pSTAT1 p-STAT1 TCR TCR TCR->LCK Tcell_Activation T-Cell Activation LCK->Tcell_Activation Initiates Signaling pLCK p-LCK

This compound degrades TC-PTP, enhancing IFN-γ and TCR signaling.

Xenograft_Workflow Xenograft Study Workflow with this compound cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization TP1L_Treatment 5. This compound or Vehicle Administration Randomization->TP1L_Treatment Monitoring 6. Tumor & Weight Monitoring TP1L_Treatment->Monitoring Tumor_Excision 7. Tumor Excision Monitoring->Tumor_Excision IHC 8. Immunohistochemistry (pSTAT1, pLCK, CD8) Tumor_Excision->IHC Data_Analysis 9. Data Analysis IHC->Data_Analysis

Workflow for assessing this compound efficacy in a xenograft model.

References

Application Notes and Protocols: TP1L in Combination with Checkpoint Inhibitor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

A promising strategy to overcome this resistance is to combine ICIs with agents that actively boost T-cell function and enhance tumor cell recognition by the immune system. T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical intracellular checkpoint and a promising target for cancer immunotherapy.[5][6] TP1L is a first-in-class, highly potent, and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of TC-PTP. By removing this key negative regulator of immune signaling, this compound has the potential to sensitize tumors to checkpoint blockade and unlock a potent synergistic anti-cancer effect.

Mechanism of Action: this compound as a TC-PTP Degrader

TC-PTP functions as a critical negative regulator in two key anti-tumor signaling pathways:

  • Interferon-Gamma (IFN-γ) Signaling: Within cancer cells, TC-PTP dephosphorylates and inactivates JAK1 and STAT1, key components of the IFN-γ signaling pathway. This suppression dampens the expression of MHC class I molecules, which are essential for presenting tumor antigens to CD8+ T cells.[7][8]

  • T-Cell Receptor (TCR) Signaling: In T cells, TC-PTP dephosphorylates and inactivates key kinases such as LCK, which is crucial for initiating the TCR signaling cascade upon antigen recognition. This action suppresses T-cell activation, proliferation, and effector function.

This compound is a heterobifunctional molecule that binds simultaneously to TC-PTP and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of TC-PTP. The removal of TC-PTP leads to sustained phosphorylation of its substrates (pJAK1, pSTAT1, pLCK), resulting in enhanced IFN-γ signaling in tumor cells and augmented activation of T cells.[9]

TP1L_Mechanism cluster_TumorCell In Tumor Cell cluster_TCell In T Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1 JAK1 IFNgR->JAK1 pJAK1 p-JAK1 JAK1->pJAK1 STAT1 STAT1 pJAK1->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 MHC1 MHC-I Upregulation (Antigen Presentation) pSTAT1->MHC1 TCR TCR LCK LCK TCR->LCK pLCK p-LCK LCK->pLCK Activation T-Cell Activation & Proliferation pLCK->Activation This compound This compound TCPTP TC-PTP (PTPN2) This compound->TCPTP Binds & Induces Ubiquitination TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates TCPTP->pLCK Dephosphorylates Degradation Proteasomal Degradation TCPTP->Degradation

Caption: Mechanism of this compound-mediated TC-PTP degradation.
Synergistic Rationale with Checkpoint Inhibitors

The combination of this compound with a checkpoint inhibitor, such as an anti-PD-1 antibody, creates a powerful two-pronged attack on cancer.

  • This compound "Presses the Gas": By degrading TC-PTP, this compound enhances T-cell activation and improves the ability of T cells to recognize cancer cells by upregulating MHC-I antigen presentation machinery.

  • ICI "Releases the Brake": Anti-PD-1/PD-L1 antibodies block the primary inhibitory signal used by tumors to deactivate infiltrating T cells, restoring their cytotoxic potential.

This dual approach transforms an unresponsive, or "cold," tumor microenvironment into an inflamed, or "hot," one that is highly susceptible to immune-mediated destruction. Studies with general PTPN2 inhibitors have demonstrated that this combination significantly reduces tumor growth and improves survival in preclinical models compared to either agent alone.[7][8]

Synergy_Mechanism cluster_TCell CD8+ T Cell cluster_TumorCell Tumor Cell TCR TCR MHC1_Antigen MHC-I + Antigen TCR->MHC1_Antigen Recognition Signal (Activates T Cell) PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal ('Brake') TCell_Activation T-Cell Activation (Killing Function) Tumor_Death Tumor Cell Death (Apoptosis) TCell_Activation->Tumor_Death Promotes This compound This compound This compound->TCR Enhances Signal This compound->MHC1_Antigen Upregulates AntiPD1 Anti-PD-1 Inhibitor AntiPD1->PD1 Blocks

Caption: Synergy of this compound and Anti-PD-1 at the immune synapse.
Summary of Preclinical Data

While specific quantitative data for this compound in direct combination with checkpoint inhibitors is emerging, its characteristics as a potent TC-PTP degrader and data from broader PTPN2 inhibitor studies provide a strong predictive framework for its efficacy.

Table 1: In Vitro Profile of this compound

Parameter Value Cell Line Significance
DC₅₀ (TC-PTP Degradation) 35.8 ± 1.4 nM HEK293 Demonstrates high potency in inducing target degradation.

| Degradation Selectivity | >110-fold vs. PTP1B | HEK293 | Shows high selectivity for TC-PTP over its closest homolog, PTP1B, suggesting a lower risk of off-target effects. |

Table 2: Expected In Vivo Efficacy of PTPN2 Inhibition + Anti-PD-1 Therapy (Based on published data for small-molecule PTPN2 inhibitors)[7][8][10]

Model / Cell Line Endpoint Anti-PD-1 Monotherapy Combination Therapy Significance
B16F10 Melanoma Tumor Growth Moderate Inhibition Significant Inhibition PTPN2 inhibition sensitizes resistant tumors to anti-PD-1.[8]
B16F10 Melanoma Median Survival ~25 days >40 days Combination provides a significant survival benefit.[7]
B16F10 Melanoma CD8+ T-cell Infiltration Modest Increase Substantial Increase Combination remodels the TME to be more immune-active.[7]

| MC38 Colon Adenocarcinoma | Tumor Growth | Inhibition | Enhanced Inhibition | Efficacy extends to other immunogenic tumor types.[6] |

Experimental Protocols

Protocol 1: In Vivo Combination Efficacy in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the synergistic anti-tumor activity of this compound and an anti-mouse PD-1 antibody in an immunocompetent mouse model.

InVivo_Workflow cluster_Setup Phase 1: Model Setup cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis A1 Select Model (e.g., C57BL/6 mice, MC38 tumor cells) A2 Implant Tumor Cells (e.g., 1x10^6 cells s.c.) A1->A2 A3 Tumor Growth (to ~100 mm³) A2->A3 A4 Randomize Mice into Treatment Groups (n=8-10/group) A3->A4 B1 Group 1: Vehicle Group 2: this compound Group 3: Anti-PD-1 Group 4: Combination A4->B1 B2 Administer Treatments (e.g., this compound daily p.o., Anti-PD-1 2x/week i.p.) C1 Monitor Tumor Volume & Body Weight (2-3x per week) B2->C1 C2 Endpoint Analysis (e.g., Day 21 or tumor volume >1500 mm³) C1->C2 C3 Harvest Tumors & Spleens for Ex Vivo Analysis (Flow Cytometry, IHC) C2->C3

Caption: Workflow for an in vivo combination therapy study.

Materials:

  • Animals: 6-8 week old female C57BL/6 mice.

  • Cell Line: MC38 (colon adenocarcinoma) or B16F10 (melanoma) syngeneic cell lines.

  • Reagents: this compound (formulated for oral gavage), anti-mouse PD-1 antibody (clone RMP1-14 or similar), appropriate vehicle controls.

  • Equipment: Calipers, animal scales, sterile surgical tools, flow cytometer.

Methodology:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of sterile PBS into the right flank of each C57BL/6 mouse.

  • Monitoring: Allow tumors to grow. Begin caliper measurements when tumors become palpable.

  • Randomization: When average tumor volume reaches 80-120 mm³, randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle (oral) + Isotype control IgG (intraperitoneal, i.p.).

    • Group 2: this compound (e.g., 50 mg/kg, daily, oral) + Isotype control IgG (i.p.).

    • Group 3: Vehicle (oral) + Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).

    • Group 4: this compound + Anti-PD-1 antibody.

  • Dosing and Measurement: Administer treatments according to the schedule. Measure tumor volumes with calipers and record mouse body weights three times per week. Tumor volume = (Length x Width²)/2.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the ethical endpoint (e.g., >1500 mm³).

  • Analysis:

    • Primary: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare the combination group to monotherapy and control groups.

    • Secondary: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions for flow cytometric analysis to quantify immune cell populations (CD8+, CD4+, Tregs, NK cells) and their activation status (e.g., Granzyme B, Ki-67).

Protocol 2: In Vitro CAR-T Cell Co-culture Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance the tumor-killing efficacy of CAR-T cells.

InVitro_Workflow cluster_Prep Phase 1: Preparation cluster_Coculture Phase 2: Co-culture cluster_Analysis Phase 3: Analysis A1 Culture Target Tumor Cells (e.g., KB cells) A3 Pre-treat CAR-T cells with DMSO or this compound (e.g., 500 nM for 16h) A1->A3 A2 Culture CAR-T Cells (specific to tumor antigen) A2->A3 B1 Plate Tumor Cells A3->B1 B2 Add pre-treated CAR-T cells at various E:T Ratios (e.g., 1:1, 5:1, 10:1) B1->B2 B3 Incubate for 24-48 hours B2->B3 C1 Harvest Cells B3->C1 C2 Stain with Viability Dye (e.g., 7-AAD) & Antibodies (e.g., anti-CD3) C1->C2 C3 Analyze via Flow Cytometry C2->C3 C4 Calculate % Specific Lysis C3->C4

Caption: Workflow for an in vitro CAR-T cytotoxicity assay.

Materials:

  • Cells: Target tumor cell line (e.g., KB cells), corresponding CAR-T cells, and non-transduced T cells (as control).

  • Reagents: this compound, DMSO, cell culture medium, flow cytometry antibodies (e.g., anti-CD3, anti-CD19), viability dye (e.g., 7-AAD or propidium (B1200493) iodide).

  • Equipment: 96-well culture plates, incubator, flow cytometer.

Methodology:

  • Cell Preparation: Culture target tumor cells and CAR-T cells under standard conditions.

  • Pre-treatment: Treat CAR-T cells and control T cells with either DMSO or a specified concentration of this compound (e.g., 500 nM) for 16 hours.

  • Co-culture Setup:

    • Plate target cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere.

    • Wash the pre-treated effector cells (CAR-T or control T cells) and resuspend them in fresh media.

    • Add effector cells to the target cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Include control wells with target cells only (spontaneous death) and target cells with detergent (maximum killing).

  • Incubation: Co-culture the cells for 24 hours at 37°C.

  • Analysis by Flow Cytometry:

    • Gently harvest all cells from each well.

    • Stain the cells with a viability dye (e.g., 7-AAD) and a T-cell marker (e.g., anti-CD3) to distinguish between live/dead target cells and T cells.

    • Acquire samples on a flow cytometer.

  • Data Calculation: Determine the percentage of dead target cells (7-AAD positive, CD3 negative) in each condition. Calculate the percent specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Death - Spontaneous Death) / (Maximum Death - Spontaneous Death)] Compare the specific lysis induced by this compound-treated CAR-T cells versus DMSO-treated CAR-T cells.

Protocol 3: Western Blot Analysis of p-STAT1 and p-LCK

This protocol verifies the mechanism of action of this compound by measuring the phosphorylation of key TC-PTP substrates.[3][11][12]

Materials:

  • Cells: Jurkat T cells or other relevant immune cell line.

  • Reagents: this compound, DMSO, IFN-γ (for STAT1 stimulation), anti-CD3/CD28 beads (for LCK stimulation), cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against p-STAT1 (Tyr701), total STAT1, p-LCK (Tyr394), total LCK, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

  • Equipment: SDS-PAGE and Western blot apparatus, chemiluminescence imager.

Methodology:

  • Cell Treatment:

    • Seed Jurkat cells at 1 x 10⁶ cells/mL.

    • Treat cells with DMSO or varying concentrations of this compound for 16 hours.

    • For p-STAT1 analysis , stimulate cells with IFN-γ (e.g., 20 ng/mL) for the final 15-30 minutes of incubation.

    • For p-LCK analysis , stimulate cells with anti-CD3/CD28 beads for the final 5-10 minutes.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT1, diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT1, total LCK, and β-actin.

References

Application Notes and Protocols for Investigating T-Cell Receptor Signaling Using TP1L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response, and its precise regulation is critical for immune homeostasis. Dysregulation of this pathway can lead to autoimmunity or immunodeficiency. A key negative regulator of TCR signaling is the T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene. TC-PTP attenuates TCR signaling by dephosphorylating and inactivating key kinases such as Lck and Fyn.[1][2]

TP1L is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) degrader of TC-PTP.[3][4][5][6] It provides a powerful tool for investigating the role of TC-PTP in TCR signaling and for exploring the therapeutic potential of TC-PTP degradation in enhancing T-cell responses, particularly in the context of cancer immunotherapy. By inducing the degradation of TC-PTP, this compound leads to increased phosphorylation of Lck, thereby amplifying downstream TCR signaling and promoting T-cell activation and proliferation.[3][4] These application notes provide detailed protocols for utilizing this compound to study TCR signaling in various experimental settings.

Principle of Action

This compound is a heterobifunctional molecule that simultaneously binds to TC-PTP and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of TC-PTP. The depletion of TC-PTP removes its inhibitory effect on the TCR signaling pathway, leading to a sustained and enhanced signal. This is primarily observed through the increased phosphorylation of Lck at its activating tyrosine residue (Y394), a critical event in the initiation of the TCR signaling cascade.[3]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterCell LineValueReference
DC50 (TC-PTP Degradation) HEK29335.8 ± 1.4 nM[3][7]
Selectivity (TC-PTP vs. PTP1B) HEK293>110-fold[3][4]

Table 2: Effect of this compound on T-Cell Activation Markers

MarkerCell TypeTreatmentFold IncreaseReference
CD69 (Early Activation) CAR-T cellsThis compound1.26[3]
CD25 (Late Activation) CAR-T cellsThis compound>2[3]

Experimental Protocols

Analysis of Lck Phosphorylation by Western Blotting

This protocol details the investigation of Lck phosphorylation in Jurkat T-cells following this compound treatment and TCR stimulation.

Materials and Reagents:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (for stimulation)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Lck (Tyr394)

    • Rabbit anti-Lck (total)

    • Rabbit anti-TC-PTP

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 106 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 16 hours.[3][8]

  • TCR Stimulation:

    • Stimulate the T-cells with 2.5 µg/mL anti-CD3 antibody for 10 minutes at 37°C.[3][8]

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Lck, total Lck, TC-PTP, and β-actin overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

A dose-dependent decrease in the TC-PTP protein band and a corresponding increase in the phospho-Lck (Tyr394) band, normalized to total Lck and the loading control (β-actin), would indicate successful TC-PTP degradation and subsequent enhancement of TCR signaling by this compound.

Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol describes the assessment of T-cell activation by measuring the surface expression of CD69 and CD25 on primary human T-cells or CAR-T cells.

Materials and Reagents:

  • Primary human T-cells or CAR-T cells

  • T-cell culture medium

  • This compound (stock solution in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or target tumor cells for CAR-T)

  • DMSO (vehicle control)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD4 or CD8

    • Anti-human CD69

    • Anti-human CD25

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture T-cells in their appropriate medium.

    • Treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 16-24 hours.[3][8]

  • T-Cell Activation:

    • Activate the T-cells with the chosen stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with a viability dye according to the manufacturer's instructions.

    • Incubate the cells with the fluorochrome-conjugated antibodies against CD3, CD4/CD8, CD69, and CD25 for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Gate on live, single cells, and then on the T-cell population of interest (e.g., CD3+CD8+).

    • Quantify the percentage of cells expressing CD69 and CD25 and the mean fluorescence intensity (MFI) of these markers.

Data Interpretation:

An increase in the percentage of CD69+ and CD25+ T-cells in the this compound-treated group compared to the vehicle control group indicates that this compound enhances T-cell activation.

Cytokine Release Assay

This protocol outlines the measurement of cytokine production (e.g., IFN-γ, IL-2) from T-cells treated with this compound.

Materials and Reagents:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • T-cell culture medium

  • This compound (stock solution in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • DMSO (vehicle control)

  • ELISA kit for the cytokine of interest (e.g., human IFN-γ, IL-2) or a multiplex cytokine assay system.

Protocol:

  • Cell Culture and Treatment:

    • Plate T-cells in a 96-well plate at a density of 1 x 105 cells/well.

    • Treat the cells with this compound at various concentrations or with vehicle (DMSO) for 16-24 hours.

  • T-Cell Activation:

    • Activate the T-cells with the appropriate stimulus for 24-72 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of the cytokine(s) in the supernatants using an ELISA kit or a multiplex assay system, following the manufacturer's instructions.

Data Interpretation:

A dose-dependent increase in the concentration of pro-inflammatory cytokines such as IFN-γ and IL-2 in the supernatants of this compound-treated T-cells compared to the control group would demonstrate that this compound enhances T-cell effector functions.

Visualizations

TCR Signaling Pathway and the Role of this compound

TCR_Signaling_this compound TCR_CD3 TCR-CD3 Complex LCK LCK TCR_CD3->LCK Engagement pLCK p-LCK (Y394) (Active) LCK->pLCK Autophosphorylation ZAP70 ZAP70 pLCK->ZAP70 Phosphorylates pZAP70 p-ZAP70 (Active) ZAP70->pZAP70 LAT_SLP76 LAT/SLP-76 Signalosome pZAP70->LAT_SLP76 Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, MAPK) LAT_SLP76->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation TC_PTP TC-PTP (PTPN2) TC_PTP->pLCK Proteasome Proteasome TC_PTP->Proteasome This compound This compound This compound->TC_PTP Induces Degradation Experimental_Workflow cluster_assays Downstream Assays start Start: T-Cell Culture treatment Treatment: This compound or Vehicle (DMSO) (16-24 hours) start->treatment stimulation TCR Stimulation: (e.g., anti-CD3/CD28) (10 min - 72 hours) treatment->stimulation western Western Blotting (p-LCK, TC-PTP) stimulation->western flow Flow Cytometry (CD69, CD25) stimulation->flow cytokine Cytokine Assay (IFN-γ, IL-2) stimulation->cytokine analysis Data Analysis and Interpretation western->analysis flow->analysis cytokine->analysis Logical_Relationship cluster_0 Mechanism of Action cluster_1 Functional Outcome This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Binds TC_PTP TC-PTP This compound->TC_PTP Binds E3_Ligase->TC_PTP Ubiquitinates Ub_TC_PTP Ubiquitinated TC-PTP TC_PTP->Ub_TC_PTP Proteasome Proteasome Ub_TC_PTP->Proteasome Degradation TC-PTP Degradation Proteasome->Degradation TCR_Signaling Increased TCR Signaling (p-LCK ↑) Degradation->TCR_Signaling Leads to

References

Troubleshooting & Optimization

troubleshooting TP1L solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP1L, a potent and selective T-cell protein tyrosine phosphatase (TC-PTP) degrader for cancer immunotherapy research. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of T-cell protein tyrosine phosphatase (TC-PTP), which is encoded by the PTPN2 gene. By recruiting an E3 ubiquitin ligase to TC-PTP, this compound triggers the ubiquitination and subsequent degradation of TC-PTP by the proteasome.[1][2] This degradation leads to the enhancement of downstream signaling pathways that are negatively regulated by TC-PTP, such as the interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling pathways.[1][2]

Q2: In which research areas is this compound typically used?

A2: this compound is primarily used in cancer immunotherapy research.[1][2] By degrading TC-PTP, this compound can enhance anti-tumor immunity through two main mechanisms:

  • Enhanced IFN-γ Signaling: Degradation of TC-PTP in tumor cells can amplify IFN-γ signaling, leading to increased antigen presentation.[1]

  • T-Cell Activation: In T-cells, the degradation of TC-PTP enhances TCR signaling, which promotes T-cell activation and proliferation.[1][2]

Q3: What are the general recommendations for storing this compound?

A3: While specific stability data for this compound is not extensively published, general recommendations for PROTACs and other small molecules apply. For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, stock solutions can be stored at -20°C for up to a month.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Solubility Issues

Poor aqueous solubility is a common challenge with PROTAC molecules due to their high molecular weight and lipophilicity.

Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer or cell culture media This compound has low aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your aqueous buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to minimize precipitation and solvent toxicity. - Add the this compound stock solution to the aqueous buffer/media with vigorous vortexing to ensure rapid and uniform dispersion. - Consider using a fresh aliquot of DMSO, as it can absorb water over time, which may affect solubility.
Inconsistent experimental results The compound may not be fully dissolved in the stock solution or may be precipitating out of solution during the experiment.- Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution and sonicate to aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment. - When adding to cell culture, add the diluted compound to the media and mix well before applying to the cells.
Stability Issues

Like many small molecules, the stability of this compound can be affected by storage conditions and handling.

Problem Possible Cause Suggested Solution
Loss of activity over time Degradation of the compound due to improper storage or handling.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Protect the compound from light, both in solid form and in solution.
Inconsistent results between experiments Variability in the age or handling of the stock solution.- Use a consistent lot of the compound for a series of related experiments. - Prepare a large batch of stock solution, aliquot, and store appropriately to ensure consistency across experiments.

Experimental Protocols and Data

This compound Stock Solution Preparation

For most in vitro cell-based assays, a 10 mM stock solution of this compound in DMSO is a common starting point.

Materials:

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the vial containing this compound.

  • Vortex the vial until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C.

Quantitative Data Summary
Parameter Value Cell Line Conditions Reference
DC₅₀ (TC-PTP Degradation) 35.8 nMHEK29316-hour treatment[1]
Selectivity >110-fold selective for TC-PTP over PTP1BHEK293Up to 4 µM this compound[1]
Representative Experimental Protocol: Western Blot for TC-PTP Degradation

This protocol describes how to assess the degradation of TC-PTP in a cell line (e.g., HEK293) following treatment with this compound.

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TC-PTP, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time (e.g., 16 hours) at 37°C and 5% CO₂.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TC-PTP antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the primary anti-GAPDH antibody as a loading control.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for TC-PTP and the loading control. Normalize the TC-PTP signal to the loading control and compare the levels in this compound-treated samples to the vehicle control to determine the extent of degradation.

Visualizations

This compound Mechanism of Action

TP1L_Mechanism This compound This compound Ternary_Complex Ternary Complex (this compound-TC-PTP-E3 Ligase) This compound->Ternary_Complex TCPTP TC-PTP (Target Protein) TCPTP->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of TC-PTP Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation TC-PTP Degradation Proteasome->Degradation Mediates IFN_gamma_Pathway cluster_this compound Effect of this compound cluster_pathway IFN-γ Signaling This compound This compound TCPTP TC-PTP This compound->TCPTP Degrades JAK1 JAK1 TCPTP->JAK1 Dephosphorylates STAT1 STAT1 TCPTP->STAT1 Dephosphorylates IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IFNgR->JAK1 Activates JAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene_Expression Gene Expression (e.g., Antigen Presentation) pSTAT1->Gene_Expression Promotes TCR_Signaling_Pathway cluster_this compound Effect of this compound cluster_pathway TCR Signaling This compound This compound TCPTP TC-PTP This compound->TCPTP Degrades LCK LCK TCPTP->LCK Dephosphorylates TCR TCR TCR->LCK Activates pLCK pLCK LCK->pLCK Downstream_Signaling Downstream Signaling pLCK->Downstream_Signaling Initiates T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation

References

Technical Support Center: Optimizing TP1L for TC-PTP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing TP1L concentration for maximal T-cell protein tyrosine phosphatase (TC-PTP) degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate TC-PTP degradation?

A1: this compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of TC-PTP.[1][2] It functions by simultaneously binding to TC-PTP and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of TC-PTP, marking it for degradation by the proteasome.[3][4] This mechanism is dependent on the ubiquitination-proteasome pathway.[3][4]

Q2: What is a good starting concentration for this compound in my experiments?

A2: A good starting point for this compound concentration is in the low nanomolar to low micromolar range. For instance, in HEK293 cells, the half-maximal degradation concentration (DC50) was determined to be 35.8 nM after a 16-hour treatment.[3] Significant degradation is often observed at concentrations between 0.5 µM and 1 µM in various cell lines, including HEK293, U2OS, and Jurkat T-cells.[3][4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment time can vary between cell lines. In HEK293 cells treated with 1 µM this compound, near-complete degradation of TC-PTP was observed within 6 hours, and this degradation was sustained for at least 24 hours.[3] A time-course experiment (e.g., 3, 6, 16, and 24 hours) is recommended to determine the ideal endpoint for your experiment.

Q4: How can I confirm that TC-PTP degradation is occurring via the expected mechanism?

A4: To confirm that this compound is mediating TC-PTP degradation through the ubiquitin-proteasome system, you can pre-treat your cells with inhibitors of this pathway. Co-treatment with a proteasome inhibitor like MG132 or an inhibitor of the NEDD8-activating enzyme (NAE) like Pevonedistat should block this compound-induced TC-PTP degradation.[3][4] Additionally, since this compound recruits the CRBN E3 ligase, pre-treatment with a CRBN ligand such as lenalidomide (B1683929) should also inhibit degradation.[3][4]

Q5: Is this compound selective for TC-PTP?

A5: Yes, this compound has been shown to be highly selective for TC-PTP over other protein tyrosine phosphatases (PTPs), including the closely related PTP1B.[1][3] Studies in HEK293 cells demonstrated that while this compound induced substantial TC-PTP degradation, it did not affect the levels of other PTPs like PTP1B, SHP2, PTP-MEG2, and PTEN, or other signaling proteins such as STAT1, STAT3, STAT5, LCK, ACTIN, AKT, and ZAP70 at effective concentrations.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low TC-PTP degradation observed. This compound concentration is too low.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM).
Treatment time is too short.Conduct a time-course experiment, extending the treatment duration (e.g., up to 48 hours).
Low cell permeability of this compound in your specific cell line.Although this compound is a small molecule, cell membrane characteristics can vary. If possible, use a positive control cell line where this compound is known to be effective (e.g., HEK293).
Issues with the detection antibody for TC-PTP.Validate your TC-PTP antibody using a positive and negative control (e.g., cells overexpressing TC-PTP and TC-PTP knockout cells, respectively).
High cell toxicity observed. This compound concentration is too high.Lower the concentration of this compound. While no significant toxicity was observed in HEK293 cells at up to 20 µM, your cell line may be more sensitive.[3]
Off-target effects at high concentrations.Perform a dose-response and select the lowest effective concentration for TC-PTP degradation.
Inconsistent results between experiments. Variability in cell passage number or confluency.Use cells within a consistent passage number range and ensure similar cell confluency at the time of treatment.
Inconsistent this compound stock solution.Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Dose-Dependent Degradation of TC-PTP by this compound in HEK293 Cells

This compound ConcentrationTC-PTP Protein Level (% of Control)PTP1B Protein Level (% of Control)
DC50 35.8 nMNot significantly altered up to 4 µM[3]
0.5 µM Substantial degradation[3]No significant change[3]
1 µM Near-complete degradation[3]No significant change[3]
Data is based on a 16-hour treatment period in HEK293 cells.[3]

Table 2: Time-Dependent Degradation of TC-PTP by 1 µM this compound in HEK293 Cells

Treatment Time (hours)TC-PTP Protein Level (% of Control)PTP1B Protein Level (% of Control)
3 Degradation initiatedNo significant change
6 Near-complete degradationNo significant change
16 Sustained degradationNo significant change
24 Sustained degradationNo significant change
Data is based on treatment of HEK293 cells with 1 µM this compound.[3]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-mediated TC-PTP Degradation

  • Cell Culture: Plate your cells of interest (e.g., HEK293) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, for example, 16 hours, at 37°C in a CO2 incubator.[3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TC-PTP, PTP1B (as a selectivity control), and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities and normalize the TC-PTP levels to the loading control.

Protocol 2: Time-Course Analysis of this compound-mediated TC-PTP Degradation

  • Cell Culture: Plate your cells as described in Protocol 1.

  • Cell Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 1 µM) or a vehicle control.[3]

  • Incubation and Lysis: Incubate the cells and harvest lysates at different time points (e.g., 0, 3, 6, 16, and 24 hours).[3]

  • Western Blotting and Analysis: Perform Western blotting and data analysis as described in Protocol 1 to determine the rate of TC-PTP degradation.

Visualizations

TP1L_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound TCPTP TC-PTP This compound->TCPTP Binds CRBN CRBN (E3 Ligase) This compound->CRBN Proteasome Proteasome TCPTP->Proteasome Degradation Ub Ubiquitin Ub->TCPTP Ubiquitination TCPTP_bound TC-PTP TP1L_bound This compound TCPTP_bound->TP1L_bound CRBN_bound CRBN TP1L_bound->CRBN_bound

Caption: Mechanism of this compound-mediated TC-PTP degradation.

Experimental_Workflow start Start plate_cells Plate Cells (e.g., HEK293) start->plate_cells prepare_this compound Prepare this compound Dilutions (Dose-Response or Fixed Concentration) plate_cells->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate (e.g., 16 hours or Time-Course) treat_cells->incubate cell_lysis Cell Lysis incubate->cell_lysis western_blot Western Blot for TC-PTP, PTP1B, Loading Control cell_lysis->western_blot analysis Data Analysis (Quantify Degradation) western_blot->analysis end End analysis->end

Caption: Workflow for analyzing TC-PTP degradation.

Signaling_Pathway cluster_ifn IFN-γ Signaling cluster_tcr TCR Signaling IFN IFN-γ IFNR IFN-γ Receptor IFN->IFNR JAK1 JAK1 IFNR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 Gene Gene Expression (e.g., MHC-I) pSTAT1->Gene TCR TCR LCK LCK TCR->LCK Activates pLCK pLCK Tcell T-Cell Activation pLCK->Tcell TCPTP TC-PTP TCPTP->JAK1 Dephosphorylates TCPTP->LCK Dephosphorylates This compound This compound This compound->TCPTP Degrades

Caption: Impact of this compound on signaling pathways.

References

identifying and mitigating off-target effects of TP1L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of TP1L, a selective T-cell protein tyrosine phosphatase (TC-PTP) degrader.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of T-cell protein tyrosine phosphatase (TC-PTP), which is encoded by the PTPN2 gene.[1][2] By degrading TC-PTP, this compound enhances downstream signaling pathways that are negatively regulated by this phosphatase.

Q2: What are the expected on-target effects of this compound treatment?

A2: The primary on-target effects of this compound are the result of TC-PTP degradation and include:

  • Increased phosphorylation of TC-PTP substrates, such as JAK1 and STAT1.[1][2][3]

  • Intensification of the interferon-gamma (IFN-γ) signaling pathway.[1][2][3][4]

  • Increased cell surface expression of MHC-I.[1][2][3]

  • In T-cells, activation of the T-cell receptor (TCR) signaling pathway through increased phosphorylation of LCK.[1][2][3]

Q3: How selective is this compound for its target, TC-PTP?

A3: this compound has been demonstrated to be highly selective for TC-PTP. Studies have shown that it has over 110-fold selectivity for TC-PTP compared to the closely related phosphatase PTP1B.[1][2] Treatment with this compound does not affect the phosphorylation levels of pJAK2, a known substrate of PTP1B.[1][2]

Q4: Have any off-target effects of this compound been reported?

A4: Current research highlights the high selectivity of this compound, and to date, specific unintended off-target effects have not been extensively documented in published literature. One study indicated that treatment with this compound led to substantial degradation of TC-PTP without affecting other tested phosphatases and signaling proteins.[5] However, as with any therapeutic candidate, a thorough investigation of potential off-target effects in your specific experimental system is recommended.

Q5: What general strategies can be employed to minimize off-target effects in drug development?

A5: General strategies to minimize off-target effects include rational drug design using computational and structural biology, high-throughput screening, and advanced genetic and phenotypic screening methods like CRISPR-Cas9 or RNA interference.[6] For protein degraders like PROTACs, selectivity is often influenced by the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][7]

Troubleshooting Guides

Issue 1: Sub-optimal On-Target Activity

If you are observing lower than expected on-target effects (e.g., no significant increase in pSTAT1 levels), consider the following troubleshooting steps.

Potential Cause Recommended Action
Incorrect Dosage or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A DC50 (concentration for 50% degradation) of approximately 35.8 ± 1.4 nM has been reported in HEK293 cells after 16 hours of treatment.[5]
Cell Line Variability The expression levels of TC-PTP and components of the ubiquitin-proteasome system can vary between cell lines. Confirm the expression of TC-PTP in your cell line of interest via Western blot or qPCR.
Compromised Compound Integrity Ensure that the this compound compound has been stored correctly and has not degraded. If possible, verify its integrity through analytical methods such as LC-MS.
Issues with Downstream Assay Validate your downstream analysis methods. For example, ensure your phospho-specific antibodies are working correctly and that your Western blot or flow cytometry protocols are optimized.
Issue 2: Investigating Potential Off-Target Effects

If you suspect potential off-target effects or wish to proactively characterize the specificity of this compound in your experimental model, the following guide provides a systematic approach.

Experimental Step Detailed Protocol
1. Confirm On-Target Engagement Before investigating off-target effects, confirm that this compound is effectively degrading TC-PTP in your system. Use a Western blot to show a dose-dependent decrease in TC-PTP protein levels.
2. Assess Closely Related Proteins Given that this compound is highly selective against PTP1B, it is prudent to confirm this in your cell line. Perform a Western blot for PTP1B to ensure its levels are unaffected by this compound treatment. Also, assess the phosphorylation status of a PTP1B-specific substrate like pJAK2.[1][2]
3. Unbiased Proteomic Profiling To identify unanticipated off-target effects, a global proteomics approach is recommended. Techniques like mass spectrometry-based proteomics can be used to compare the proteome of cells treated with this compound to vehicle-treated controls. This can identify changes in the abundance of proteins other than TC-PTP.
4. Phenotypic Analysis Use cellular assays to screen for unexpected phenotypes. For example, assess cell viability, proliferation, and morphology changes in response to this compound treatment. Any observed changes that cannot be attributed to TC-PTP degradation may warrant further investigation.
5. Rescue Experiments To confirm if an observed phenotype is due to an off-target effect, perform a rescue experiment. For on-target effects, knocking down TC-PTP using an orthogonal method like siRNA or CRISPR should phenocopy the effects of this compound. For suspected off-target effects, it can be more complex, but may involve overexpressing a potential off-target protein to see if it reverses the observed phenotype.

Experimental Protocols

Protocol 1: Western Blot for TC-PTP Degradation and Substrate Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against TC-PTP, pSTAT1 (Y701), STAT1, pJAK1 (Y1034/Y1035), and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

TP1L_On_Target_Signaling cluster_IFN IFN-γ Signaling cluster_TCR TCR Signaling cluster_this compound This compound Action IFN IFN-γ IFNR IFN-γ Receptor IFN->IFNR JAK1 JAK1 IFNR->JAK1 pJAK1 p-JAK1 JAK1->pJAK1 STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK1->STAT1 MHC1 MHC-I Expression pSTAT1->MHC1 TCR TCR LCK LCK TCR->LCK pLCK p-LCK LCK->pLCK T_Cell_Activation T-Cell Activation pLCK->T_Cell_Activation This compound This compound TCPTP TC-PTP This compound->TCPTP Degradation Degradation TCPTP->Degradation Degradation->pJAK1 Degradation->pSTAT1 Degradation->pLCK

Caption: On-target signaling pathways affected by this compound.

Off_Target_Workflow start Start: Suspected Off-Target Effect confirm_on_target 1. Confirm On-Target TC-PTP Degradation (Western Blot) start->confirm_on_target proteomics 2. Unbiased Proteomic Profiling (Mass Spectrometry) confirm_on_target->proteomics phenotype 3. Broad Phenotypic Screening (Viability, Morphology Assays) confirm_on_target->phenotype data_analysis 4. Data Analysis: Identify Unintended Changes proteomics->data_analysis phenotype->data_analysis target_validation 5. Target Validation (siRNA, CRISPR, Overexpression) data_analysis->target_validation Potential Off-Target Identified no_effect Conclusion: No Off-Target Effect Detected data_analysis->no_effect No Significant Changes conclusion Conclusion: Characterize Off-Target Effect target_validation->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Investigating Mechanisms of Resistance to TP1L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to TP1L, a selective T-cell protein tyrosine phosphatase (TC-PTP) degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is no longer effective in my cancer cell line, which was previously sensitive. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a PROTAC that degrades TC-PTP (encoded by the PTPN2 gene), can arise from several molecular changes. Based on known resistance mechanisms to other PROTACs and targeted therapies, potential causes include:

  • Alterations in the Target Protein: Mutations in the PTPN2 gene could lead to a TC-PTP protein that no longer binds effectively to this compound.

  • Dysfunction of the E3 Ligase Machinery: this compound utilizes the Cereblon (CRBN) E3 ubiquitin ligase complex to tag TC-PTP for degradation.[1][2] Mutations, decreased expression, or post-translational modifications of CRBN or other essential components of its complex (e.g., CUL4A, DDB1) can impair this compound's efficacy.[1][2][3][4] Downregulation of CRBN is a known mechanism of resistance to immunomodulatory drugs that also hijack this E3 ligase.[5][6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[8][9][10][11][12][13]

  • Alterations in Downstream Signaling Pathways: Cancer cells may develop mutations or alter the expression of proteins downstream of TC-PTP to bypass the effects of its degradation. This could involve the interferon-gamma (IFN-γ) signaling pathway (e.g., JAK1, STAT1) or the T-cell receptor (TCR) signaling pathway.[14][15][16][17]

  • Immune Evasion Mechanisms: The tumor cells may have developed alternative mechanisms to evade the immune system, rendering the this compound-induced enhancement of antigen presentation and T-cell activation ineffective.[18][19][20]

Q2: How can I determine if my resistant cells have mutations in PTPN2 or CRBN?

A2: To identify potential mutations, you should sequence the coding regions of the PTPN2 and CRBN genes in both your parental (sensitive) and resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant cells.

Q3: What is the first experiment I should perform to investigate this compound resistance?

A3: A good starting point is to perform a Western blot to assess the protein levels of TC-PTP and CRBN in your sensitive and resistant cell lines, both with and without this compound treatment. This will help you quickly determine if the resistance is due to a failure to degrade TC-PTP and if the E3 ligase component is present.

Q4: My this compound-resistant cells show normal TC-PTP degradation. What could be the cause of resistance?

A4: If TC-PTP is still effectively degraded, the resistance mechanism likely lies downstream of the direct action of this compound. You should investigate the following possibilities:

  • Alterations in Downstream Signaling: Assess the phosphorylation status of key downstream signaling proteins like STAT1 (downstream of IFN-γ signaling) and LCK (downstream of TCR signaling) in response to appropriate stimuli.

  • Upregulation of Compensatory Pathways: The cancer cells may have activated other signaling pathways that promote survival and proliferation, compensating for the effects of TC-PTP degradation.

  • Development of Immune Evasion Mechanisms: Investigate the expression of other immune checkpoint proteins (e.g., PD-L1, CTLA-4) or the presence of an immunosuppressive tumor microenvironment.

Q5: Are there any known small molecules that can be used to overcome this compound resistance?

A5: The strategy to overcome resistance will depend on the underlying mechanism. For instance:

  • If resistance is due to increased drug efflux via MDR1, co-treatment with an MDR1 inhibitor may restore sensitivity to this compound.[8][9][12]

  • If resistance is due to alterations in a specific downstream pathway, targeting that pathway with another inhibitor could be a viable strategy.

Troubleshooting Guides

Problem 1: No or reduced TC-PTP degradation observed by Western blot in previously sensitive cells.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect this compound concentration or degradation Verify the concentration and integrity of your this compound stock. Perform a dose-response experiment.TC-PTP degradation should be observed at the expected effective concentration.
Reduced CRBN expression Perform a Western blot for CRBN protein levels in your resistant cell line compared to the parental line.Resistant cells may show significantly lower or no CRBN expression.
Mutation in CRBN Sequence the CRBN gene in your resistant cell line.Identification of mutations that may affect this compound binding or E3 ligase function.
Mutation in PTPN2 Sequence the PTPN2 gene in your resistant cell line.Identification of mutations in the this compound binding site of TC-PTP.
General Western blot issues Refer to a general Western blot troubleshooting guide for issues like poor transfer, incorrect antibody concentrations, etc.[21][22][23][24]Improved Western blot quality and reliable results.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Resistance Mechanisms
Cell Line This compound IC50 (nM) TC-PTP Degradation (% of control) CRBN Protein Level (relative to parental) PTPN2 Mutation CRBN Mutation MDR1 Expression (relative to parental)
Parental (Sensitive) 1095%1.0NoneNone1.0
Resistant Clone A >100010%1.1G123ANone1.2
Resistant Clone B >10005%0.1NoneV380I0.9
Resistant Clone C 50090%0.9NoneNone15.0

Experimental Protocols

Protocol 1: Assessment of TC-PTP Degradation by Western Blot
  • Cell Culture and Treatment: Plate sensitive and resistant cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 16 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against TC-PTP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Gene Sequencing of PTPN2 and CRBN
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercially available kit.

  • PCR Amplification: Design primers to amplify the coding exons of PTPN2 and CRBN. Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Protocol 3: E3 Ligase Activity Assay

Several commercial kits are available to measure E3 ligase activity, often based on the auto-ubiquitination of the E3 ligase or the ubiquitination of a substrate.[25][26][27][28] A general workflow is as follows:

  • Reaction Setup: In a microplate well, combine the E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (from cell lysates or as a purified protein).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to occur.

  • Detection: The detection method will vary depending on the kit. It may involve:

    • ELISA-based detection: Using an antibody that recognizes ubiquitinated proteins.

    • TR-FRET: Using fluorescently labeled components that generate a signal when in close proximity due to ubiquitination.

  • Data Analysis: Measure the signal and compare the activity between samples from sensitive and resistant cells.

Mandatory Visualizations

TP1L_Mechanism_of_Action cluster_cell Cancer Cell cluster_IFN_pathway IFN-γ Signaling This compound This compound TC_PTP TC-PTP This compound->TC_PTP binds CRBN CRBN E3 Ligase This compound->CRBN recruits Proteasome Proteasome TC_PTP->Proteasome degradation JAK1 JAK1 TC_PTP->JAK1 dephosphorylates CRBN->TC_PTP ubiquitinates IFN_gamma IFN-γ IFNGR IFNGR IFN_gamma->IFNGR IFNGR->JAK1 p STAT1 STAT1 JAK1->STAT1 p MHC_I MHC-I Expression STAT1->MHC_I Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound TC_PTP_Degradation TC-PTP Degradation This compound->TC_PTP_Degradation Immune_Response Anti-Tumor Immune Response TC_PTP_Degradation->Immune_Response PTPN2_Mutation PTPN2 Mutation PTPN2_Mutation->this compound inhibits binding CRBN_Mutation CRBN Mutation/ Downregulation CRBN_Mutation->TC_PTP_Degradation prevents MDR1_Upregulation MDR1 Upregulation MDR1_Upregulation->this compound efflux Downstream_Alteration Downstream Signaling Alteration Downstream_Alteration->Immune_Response blocks Troubleshooting_Workflow Start Loss of this compound Efficacy WB_TC_PTP Western Blot for TC-PTP Degradation Start->WB_TC_PTP Degradation_Intact Degradation Intact? WB_TC_PTP->Degradation_Intact WB_CRBN Western Blot for CRBN Degradation_Intact->WB_CRBN No Check_Downstream Assess Downstream Signaling (pSTAT1, pLCK) Degradation_Intact->Check_Downstream Yes CRBN_Present CRBN Present? WB_CRBN->CRBN_Present Sequence_PTPN2 Sequence PTPN2 CRBN_Present->Sequence_PTPN2 Yes Sequence_CRBN Sequence CRBN CRBN_Present->Sequence_CRBN Yes Check_Efflux Check MDR1 Expression Check_Downstream->Check_Efflux

References

confirming TC-PTP degradation versus inhibition by TP1L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with T-cell protein tyrosine phosphatase (TC-PTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, particularly in distinguishing between TC-PTP degradation and inhibition, with a focus on the well-characterized degrader, TP1L.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a TC-PTP inhibitor and a TC-PTP degrader?

A TC-PTP inhibitor is a compound that binds to the phosphatase, typically at its active site, and prevents it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of TC-PTP targets. The total amount of TC-PTP protein within the cell, however, remains largely unchanged.

In contrast, a TC-PTP degrader, such as a Proteolysis Targeting Chimera (PROTAC) like this compound, is a heterobifunctional molecule. One end binds to TC-PTP, and the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of TC-PTP with ubiquitin, marking it for destruction by the cell's proteasome. The result is a decrease in the total amount of TC-PTP protein, which consequently leads to increased phosphorylation of its substrates.[1][2][3][4]

Q2: My results show an increase in the phosphorylation of a known TC-PTP substrate. How can I determine if this is due to degradation or inhibition of TC-PTP?

An increase in substrate phosphorylation is an expected outcome for both inhibition and degradation. To differentiate between these two mechanisms, you need to directly measure the levels of TC-PTP protein. A decrease in the total TC-PTP protein level upon treatment with your compound of interest is a strong indicator of degradation. The following experimental workflow can definitively distinguish between these two modes of action.

Troubleshooting Guide: Confirming TC-PTP Degradation vs. Inhibition

This guide will walk you through the key experiments to differentiate between a compound that degrades TC-PTP (like this compound) and one that simply inhibits its enzymatic activity.

Issue: Unclear Mechanism of Action - Is my compound a TC-PTP degrader or an inhibitor?

To resolve this, a series of orthogonal experiments should be performed. These experiments are designed to assess changes in TC-PTP protein levels, enzymatic activity, and target engagement.

Workflow for Differentiating Degradation from Inhibition

G cluster_0 Initial Observation cluster_1 Primary Confirmation cluster_2 Mechanism Validation cluster_3 Conclusion A Increased Phosphorylation of TC-PTP Substrate (e.g., pSTAT1, pJAK1, pLCK) B Western Blot for Total TC-PTP Levels A->B C Phosphatase Activity Assay A->C D Proteasome Inhibition Rescue B->D Protein Levels Decreased F Cellular Thermal Shift Assay (CETSA) B->F H Inhibition Confirmed B->H Protein Levels Unchanged C->H Activity Decreased E Ubiquitination Assay D->E Degradation Rescued G Degradation Confirmed E->G Ubiquitination Increased F->G No Thermal Shift (with degradation) F->H Thermal Shift Observed

Caption: Experimental workflow to differentiate TC-PTP degradation from inhibition.

Experimental Protocols

Western Blot for Total TC-PTP Levels

This is the most direct method to determine if TC-PTP protein levels are decreasing.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with your test compound (e.g., this compound) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total TC-PTP overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A dose- and time-dependent decrease in the TC-PTP band intensity indicates degradation.

Troubleshooting Western Blots:

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loaded, poor antibody quality, or inefficient transfer.Increase protein load, use a validated antibody at the recommended dilution, and confirm protein transfer with Ponceau S staining.[5][6]
High Background Insufficient blocking, antibody concentration too high, or inadequate washing.Increase blocking time, optimize antibody concentrations, and increase the number and duration of wash steps.[5][6]
Non-specific Bands Antibody cross-reactivity or protein degradation.Use a more specific antibody, and ensure fresh lysis buffer with protease inhibitors is used.[5][6]

Quantitative Data Summary (Example):

CompoundConcentration (nM)Treatment Time (h)% TC-PTP Remaining (normalized)
Vehicle-16100
This compound101675
This compound35.8 (DC50)1650
This compound1001620
This compound100016<5
Inhibitor X10001698
In Vitro Phosphatase Activity Assay

This assay directly measures the enzymatic activity of TC-PTP. For a degrader, the activity will decrease due to the reduced amount of enzyme, whereas for an inhibitor, the activity will be directly blocked.

Protocol:

  • Cell Treatment and Lysate Preparation: Treat cells with the test compound as described for the Western blot. Prepare cell lysates in a non-denaturing lysis buffer.

  • Immunoprecipitation (Optional): For a more specific assay, immunoprecipitate TC-PTP from the cell lysates.

  • Phosphatase Assay: Use a commercially available PTP assay kit, which typically employs a fluorogenic or colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP) or DiFMUP.[7][8][9][10][11][12][13]

  • Data Analysis: Measure the fluorescence or absorbance according to the kit's instructions. A decrease in phosphatase activity in lysates from compound-treated cells compared to the vehicle control indicates either inhibition or degradation.

Distinguishing Degradation vs. Inhibition with Activity Assays:

To differentiate, you can perform the activity assay on lysates from cells treated with the compound (to detect degradation) and also by adding the compound directly to lysates from untreated cells (to detect direct inhibition).

Proteasome Inhibition Rescue Assay

If your compound is a degrader that utilizes the ubiquitin-proteasome system, inhibiting the proteasome should prevent the degradation of TC-PTP.

Protocol:

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

  • Co-treatment: Add your test compound in the continued presence of the proteasome inhibitor and incubate for the desired time.

  • Western Blot Analysis: Perform a Western blot for total TC-PTP levels as described above.

  • Analysis: If your compound is a degrader, you will observe a "rescue" of TC-PTP protein levels in the cells co-treated with the proteasome inhibitor compared to cells treated with your compound alone.

Signaling Pathway for Proteasome-Mediated Degradation

G cluster_0 PROTAC-Mediated Degradation PROTAC This compound (PROTAC) Ternary Ternary Complex (TC-PTP-TP1L-E3) PROTAC->Ternary TCPTP TC-PTP TCPTP->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated TC-PTP Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation MG132 MG132 (Proteasome Inhibitor) MG132->Proteasome Inhibits

Caption: this compound-mediated degradation of TC-PTP via the ubiquitin-proteasome pathway.

In-Cell Ubiquitination Assay

This assay provides direct evidence that your compound induces the ubiquitination of TC-PTP.

Protocol:

  • Cell Treatment: Treat cells with your compound and a proteasome inhibitor (to allow the accumulation of ubiquitinated proteins).

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate TC-PTP from the cell lysates.

  • Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin.

  • Analysis: The appearance of a high molecular weight smear or laddering pattern in the lane corresponding to the compound-treated sample indicates poly-ubiquitination of TC-PTP.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding (target engagement) of a compound to its protein target within a cellular environment.[14][15][16][17]

Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with your test compound or vehicle.

  • Heat Challenge: Aliquot the samples and heat them to a range of different temperatures.

  • Fractionation: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured protein.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot for TC-PTP levels.

  • Analysis: A compound that binds to and stabilizes TC-PTP will result in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a shift in the melting curve. For a degrader that has already eliminated the target protein, a thermal shift will not be observed.

Expected Outcomes for Degradation vs. Inhibition:

ExperimentExpected Outcome for a TC-PTP Degrader (e.g., this compound)Expected Outcome for a TC-PTP Inhibitor
Western Blot Dose- and time-dependent decrease in total TC-PTP protein.No significant change in total TC-PTP protein levels.
Phosphatase Activity Decreased activity due to less enzyme present.Decreased activity due to direct enzymatic inhibition.
Proteasome Rescue TC-PTP protein levels are restored in the presence of a proteasome inhibitor.No effect on TC-PTP protein levels.
Ubiquitination Assay Increased poly-ubiquitination of TC-PTP.No change in TC-PTP ubiquitination.
CETSA No thermal shift, as the protein is absent.A positive thermal shift, indicating target engagement and stabilization.

By following this comprehensive guide, researchers can confidently and accurately determine whether a compound of interest is acting as a TC-PTP degrader or a classical inhibitor, enabling a deeper understanding of its mechanism of action and facilitating further drug development efforts.

References

reducing TP1L-associated toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing potential toxicity associated with the TP1L molecule in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the T-cell protein tyrosine phosphatase (TC-PTP). It is a heterobifunctional molecule that brings TC-PTP into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TC-PTP by the proteasome.[1][2][3] This mechanism is intended to enhance anti-tumor immunity.

Q2: What are the potential sources of toxicity for a PROTAC like this compound in animal models?

A2: Potential sources of toxicity for PROTACs like this compound can be categorized as follows:

  • On-target, off-tissue toxicity: Degradation of the target protein (TC-PTP) in healthy tissues where it plays a physiological role can lead to adverse effects.[4][5][6]

  • Off-target toxicity: The this compound molecule could induce the degradation of other proteins besides TC-PTP, leading to unforeseen side effects.[1][7][8][9] This can result from non-specific binding to other proteins or E3 ligases.[7]

  • "Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, instead of the productive ternary complex. This can reduce efficacy and potentially lead to off-target effects.[1][10]

  • Cytokine Release Syndrome (CRS): As this compound is designed to modulate immune responses, there is a potential for inducing a systemic inflammatory response known as CRS, characterized by the release of a large amount of pro-inflammatory cytokines.

  • Compound-related toxicity: The physicochemical properties of the this compound molecule itself, or its metabolites, could have inherent toxicity.

Q3: What are the common signs of toxicity to monitor in animal models treated with this compound?

A3: Common signs of toxicity to monitor in animal models include:

  • Changes in body weight and food/water consumption.

  • Behavioral changes (e.g., lethargy, altered grooming).

  • Clinical signs of distress (e.g., ruffled fur, abnormal posture).

  • Changes in vital signs (monitored in safety pharmacology studies).[]

  • Organ-specific toxicity, which can be assessed through blood chemistry, hematology, and histopathology of major organs.[][12]

Q4: How can I minimize the risk of toxicity in my in vivo experiments with this compound?

A4: Strategies to minimize toxicity include:

  • Dose optimization: Conduct dose-escalation studies to find the lowest effective dose that maximizes target degradation while minimizing adverse effects.[13]

  • Formulation optimization: Ensure the vehicle used for administration is well-tolerated and that the formulation enhances solubility and stability.

  • Route of administration: The choice of administration route (e.g., intravenous, subcutaneous, oral) can significantly impact the pharmacokinetic and toxicity profile.[]

  • Careful monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity.

  • Use of control groups: Always include vehicle-only control groups to differentiate compound-related toxicity from formulation-related effects.[13]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your in vivo experiments with this compound.

Issue 1: Unexpected animal mortality or severe adverse effects at the intended therapeutic dose.

Possible Cause Troubleshooting Steps
On-target, off-tissue toxicity 1. Reduce the dose: Lower the dose to a level that still provides a therapeutic effect but with reduced toxicity. 2. Modify the dosing schedule: Consider less frequent dosing to allow for recovery between treatments. 3. Tissue-specific delivery: Explore formulation strategies that could enhance delivery to the target tissue (e.g., tumor) and reduce exposure to other organs.[4][14]
Off-target toxicity 1. In vitro profiling: Perform in vitro proteomics to identify potential off-target proteins that are degraded by this compound.[1] 2. Structural modification: If specific off-targets are identified, medicinal chemistry efforts may be needed to modify the this compound structure to improve selectivity.[15]
Cytokine Release Syndrome (CRS) 1. Dose staggering: Start with a lower initial dose and gradually escalate to the therapeutic dose. 2. Pre-treatment with immunomodulators: Consider prophylactic administration of agents that can dampen the cytokine response, such as corticosteroids or specific cytokine inhibitors, though this may impact efficacy.[16][17]
Formulation/Vehicle toxicity 1. Run a vehicle-only control group: This will help determine if the toxicity is due to the vehicle.[13] 2. Test alternative formulations: Explore different, well-tolerated vehicles for this compound administration.[13]

Issue 2: Lack of efficacy at a well-tolerated dose.

Possible Cause Troubleshooting Steps
Poor pharmacokinetics (PK) 1. PK/PD studies: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time. Correlate this with pharmacodynamic (PD) readouts (i.e., TC-PTP degradation). 2. Optimize formulation and route of administration: As mentioned previously, these can significantly impact drug exposure.
"Hook effect" 1. Dose-response curve: Ensure you have a complete dose-response curve to identify the optimal concentration for degradation and to see if you are operating at a concentration that is too high.[10]
Insufficient target engagement 1. Ex vivo analysis: At the end of the study, collect tissues to confirm that this compound is reaching the target tissue and engaging with TC-PTP.[7]

Data Presentation

The following tables are illustrative examples of how to present quantitative data from in vivo toxicity studies of a PROTAC like this compound.

Table 1: Example of Body Weight Changes in a 14-Day Repeated Dose Toxicity Study

Treatment Group (Dose, mg/kg)Mean Body Weight Change (%) - Day 7Mean Body Weight Change (%) - Day 14
Vehicle Control+5.2+8.5
This compound (10)+4.8+7.9
This compound (30)+1.5+2.1
This compound (100)-3.7-8.2

Table 2: Example of Hematology Parameters at Study Termination

Treatment Group (Dose, mg/kg)White Blood Cells (10^9/L)Red Blood Cells (10^12/L)Platelets (10^9/L)
Vehicle Control8.59.21100
This compound (10)8.29.11050
This compound (30)6.18.5850
This compound (100)4.27.3600

Table 3: Example of Serum Chemistry Parameters at Study Termination

Treatment Group (Dose, mg/kg)Alanine Aminotransferase (ALT, U/L)Aspartate Aminotransferase (AST, U/L)Blood Urea Nitrogen (BUN, mg/dL)
Vehicle Control4512020
This compound (10)5012522
This compound (30)15030025
This compound (100)45080040

Experimental Protocols

Protocol 1: Acute Toxicity Study

  • Objective: To determine the short-term toxicity and lethal dose of a single administration of this compound.

  • Animal Model: Typically mice or rats.

  • Methodology:

    • Administer single doses of this compound at multiple, escalating concentrations to different groups of animals.[] A vehicle control group is essential.

    • Monitor animals closely for clinical signs of toxicity, behavioral changes, and mortality for up to 14 days.[]

    • Record body weight at regular intervals.[]

    • At the end of the study, perform a gross necropsy. Collect blood for hematology and serum chemistry analysis.

    • Collect major organs for histopathological examination.

  • Endpoints: LD50 (lethal dose for 50% of animals), clinical observations, body weight changes, and pathology reports.[18]

Protocol 2: Repeated Dose Toxicity Study (e.g., 28-day)

  • Objective: To evaluate the toxicity of this compound after repeated administration over a longer period.

  • Animal Model: Typically rats or a non-rodent species like dogs.

  • Methodology:

    • Administer this compound daily (or according to the intended clinical schedule) for 28 days at three or more dose levels.[] Include a vehicle control group.

    • Conduct daily clinical observations and weekly body weight and food consumption measurements.

    • Perform ophthalmological examinations before and at the end of the study.

    • Collect blood at interim time points and at termination for hematology and serum chemistry analysis.

    • At the end of the 28-day period, perform a full necropsy and collect a comprehensive set of organs for histopathological analysis.[]

  • Endpoints: No-Observed-Adverse-Effect Level (NOAEL), clinical and pathological findings, and changes in hematological and biochemical parameters.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (TC-PTP - this compound - E3 Ligase) This compound->Ternary_Complex Binds TC_PTP TC-PTP (Target Protein) TC_PTP->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->this compound Releases Ub_TC_PTP Ubiquitinated TC-PTP Ternary_Complex->Ub_TC_PTP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_TC_PTP->Proteasome Enters Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades Troubleshooting_Workflow cluster_causes Investigate Cause cluster_actions Mitigation Strategies Start In Vivo Experiment with this compound Observe_Toxicity Observe Unexpected Toxicity? Start->Observe_Toxicity On_Target On-Target, Off-Tissue? Observe_Toxicity->On_Target Yes Continue Continue Experiment with Monitoring Observe_Toxicity->Continue No Off_Target Off-Target Degradation? Dose_Adjust Adjust Dose/ Schedule On_Target->Dose_Adjust CRS Cytokine Release? Redesign Redesign Molecule Off_Target->Redesign Formulation Formulation Issue? Immuno_Mod Immunomodulatory Pre-treatment CRS->Immuno_Mod Reformulate Reformulate Formulation->Reformulate Dose_Adjust->Continue Redesign->Continue Immuno_Mod->Continue Reformulate->Continue No_Toxicity No Yes_Toxicity Yes Signaling_Pathway cluster_pathway Immune Cell Signaling TC_PTP TC-PTP Dephosphorylation Dephosphorylation TC_PTP->Dephosphorylation Degradation Degradation TC_PTP->Degradation Signaling_Proteins Key Signaling Proteins (e.g., JAKs, STATs) Phosphorylation Phosphorylation Signaling_Proteins->Phosphorylation Immune_Activation Immune Cell Activation Phosphorylation->Immune_Activation Dephosphorylation->Signaling_Proteins Inhibits Phosphorylation This compound This compound This compound->TC_PTP Targets Degradation->Dephosphorylation Prevents

References

challenges and solutions in the chemical synthesis of TP1L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of TP1L, a potent and selective T-cell protein tyrosine phosphatase (TC-PTP) PROTAC degrader.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is conceptually broken down into three main stages: 1) Synthesis of the TC-PTP ligand with a linker attachment point, 2) Synthesis of the linker-E3 ligase (lenalidomide) conjugate, and 3) Final coupling of the two fragments.

ProblemPossible Cause(s)Recommended Solution(s)
Stage 1: TC-PTP Ligand Synthesis
Low yield in the initial steps of synthesizing the phosphonodifluoromethyl phenylalanine (F2Pmp)-based inhibitor.Incomplete reaction; side product formation; difficult purification.- Ensure all reagents are anhydrous and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).- Monitor reaction progress closely using TLC or LC-MS to avoid over-running and side product formation.- Optimize purification conditions, such as the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging.
Difficulty in introducing the linker attachment point (e.g., a terminal alkyne or azide).Steric hindrance; low reactivity of the functional group.- Use a more reactive derivative for the linker precursor.- Increase the reaction temperature or time, while carefully monitoring for degradation.- Consider a different coupling strategy, such as Sonogashira or click chemistry, which are known for their high efficiency.[1]
Stage 2: Linker-Lenalidomide Conjugate Synthesis
Low yield in the coupling of the linker to the lenalidomide (B1683929) derivative.The hydroxyl group of lenalidomide is not sufficiently activated; steric hindrance.- Use a stronger activating agent for the linker, such as HATU or HOBt, in the presence of a non-nucleophilic base like DIPEA.- Ensure the lenalidomide derivative is fully dissolved before adding the coupling reagents.- If using a pre-activated linker, ensure it is fresh and has not been hydrolyzed.
Formation of multiple products.Reaction at other sites on the lenalidomide molecule; instability of the starting material or product.- Use a lenalidomide derivative with a protecting group on other reactive sites if necessary.- Perform the reaction at a lower temperature to improve selectivity.- Analyze the side products by LC-MS to understand their structure and adjust the reaction conditions accordingly.
Stage 3: Final PROTAC Assembly (Coupling)
Failed or low-yield final coupling reaction between the TC-PTP ligand and the linker-lenalidomide fragment.Inefficient coupling chemistry; steric hindrance due to the size of the two fragments; degradation of one of the fragments under the reaction conditions.- For amide bond formation, use a reliable coupling agent like HATU or COMU.- If using click chemistry (e.g., CuAAC), ensure the copper catalyst is active and use a ligand like TBTA to prevent catalyst oxidation.[1]- Perform a small-scale test reaction to optimize conditions (temperature, solvent, reaction time) before committing a large amount of material.
The final product is difficult to purify.The product has similar polarity to the starting materials or byproducts; the product is unstable on silica (B1680970) gel.- Use preparative HPLC for purification, which offers higher resolution than column chromatography.- Consider reverse-phase chromatography if the compound is non-polar.- If the product is acid- or base-sensitive, use a neutral purification system.
General Issues
Inconsistent reaction outcomes.Variability in reagent quality; moisture in solvents or reagents; fluctuations in reaction temperature.- Use high-purity, anhydrous solvents and reagents from a reliable source.- Dry glassware thoroughly before use and maintain an inert atmosphere for sensitive reactions.- Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat).
Poor cell permeability or biological activity of the final compound.The final compound has poor physicochemical properties (e.g., high polarity, low solubility).- While this guide focuses on synthesis, this is a critical aspect of PROTAC development. Modifications to the linker (e.g., changing its length or composition) may be necessary to improve drug-like properties.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a PROTAC, and its synthesis typically follows a modular or convergent approach.[3] This involves the separate synthesis of three key components: the TC-PTP binding moiety, the E3 ligase (CRBN) ligand (lenalidomide), and a flexible linker. The linker is usually attached to one of the ligands first, followed by the coupling of the resulting intermediate with the second ligand to form the final PROTAC molecule.

Q2: Which coupling reaction is best for the final step of attaching the two large fragments?

A2: The choice of coupling reaction depends on the functional groups present on your two fragments. For this compound, which has an ethoxyethane linker, a common and effective method is amide bond formation using standard peptide coupling reagents like HATU or HOBt with a base such as DIPEA. Alternatively, if the fragments are functionalized with an alkyne and an azide, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction is highly efficient and orthogonal to many other functional groups.[1]

Q3: My final this compound product shows low activity in a degradation assay. What could be the synthetic reason for this?

A3: Assuming the biological assay is robust, several synthesis-related issues could be the cause:

  • Incorrect Structure: Double-check all analytical data (NMR, MS) to confirm the structure of the final compound and all intermediates. An incorrect linkage or stereochemistry can lead to a loss of activity.

  • Impurities: The final product may contain impurities that interfere with the assay, such as unreacted starting materials or byproducts. Ensure the product is of high purity (>95%).

  • Degradation: The compound may be unstable under the storage or assay conditions. Re-purify the compound and store it under appropriate conditions (e.g., -20°C, protected from light).

Q4: How can I improve the solubility of my this compound intermediates and final product?

A4: PROTACs are often large molecules with poor solubility. During synthesis and purification, you can try using a mixture of solvents, such as DCM/methanol (B129727) or chloroform/methanol. For the final product, if solubility in aqueous buffers for biological assays is an issue, you can try making a stock solution in an organic solvent like DMSO and then diluting it into the assay buffer. The linker can also be modified in future designs to include more polar groups to enhance solubility.[2]

Q5: What analytical techniques are essential to monitor the synthesis of this compound?

A5: A combination of techniques is crucial:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P): Essential for structural elucidation and confirmation of intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of the PROTAC to achieve high purity.

Experimental Protocols

Protocol: Final Amide Coupling to Synthesize this compound

This protocol describes the final step in the synthesis of this compound, where the TC-PTP ligand containing a free amine is coupled with the linker-lenalidomide fragment possessing a carboxylic acid.

Materials:

  • TC-PTP ligand-amine derivative

  • Linker-lenalidomide-acid derivative

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the linker-lenalidomide-acid derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the TC-PTP ligand-amine derivative (1.1 eq) in anhydrous DMF.

  • Slowly add the solution of the TC-PTP ligand-amine to the activated linker-lenalidomide-acid mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final this compound product.

  • Characterize the purified this compound by NMR and HRMS.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_sm_present Troubleshooting: Starting Materials Present cluster_no_product Troubleshooting: No Product Observed cluster_purification Purification & Verification start Low Yield or No Product check_sm Analyze reaction mixture by LC-MS. Are starting materials present? start->check_sm check_product Is the desired product mass observed? check_sm->check_product Yes reagents Check reagent quality and activity. (e.g., coupling agents, base) check_sm->reagents No degradation Suspect starting material degradation. Check stability under reaction conditions. check_product->degradation No purify Purify product (e.g., HPLC). check_product->purify Yes conditions Optimize reaction conditions. (temperature, concentration, time) reagents->conditions stoichiometry Verify stoichiometry of reactants. conditions->stoichiometry stoichiometry->start wrong_conditions Incorrect reaction conditions used. (e.g., wrong solvent, incompatible reagents) degradation->wrong_conditions wrong_conditions->start characterize Characterize by NMR and HRMS. purify->characterize

Caption: A logical workflow for troubleshooting low-yield or failed this compound synthesis reactions.

PROTAC_Synthesis_Strategy cluster_components Key Synthetic Components cluster_assembly Convergent Assembly tcp_ligand TC-PTP Ligand Precursor (F2Pmp derivative) linker Linker Precursor (e.g., with -OH and -COOH) tcp_ligand->linker final_protac Final this compound PROTAC tcp_ligand->final_protac e3_ligand E3 Ligase Ligand (Lenalidomide derivative) linker->e3_ligand intermediate Linker-E3 Ligand Intermediate linker->intermediate e3_ligand->intermediate intermediate->final_protac

References

Technical Support Center: Western Blot Analysis of TC-PTP Levels Following TP1L Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the detection of T-cell protein tyrosine phosphatase (TC-PTP), also known as PTPN2, by Western blot following treatment with the selective TC-PTP degrader, TP1L.

Frequently Asked Questions (FAQs)

Q1: What is TC-PTP and what are its different isoforms?

A1: T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular signaling pathways, including those involved in cell growth, differentiation, and immune responses.[1][2] TC-PTP exists in two main splice variants: a 48 kDa isoform (TC48) that is localized to the endoplasmic reticulum and a 45 kDa isoform (TC45) that can be found in both the nucleus and the cytoplasm.[2][3] It is important to select an antibody that can detect the specific isoform of interest for your experiment.

Q2: What is this compound and how does it affect TC-PTP levels?

A2: this compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) degrader of TC-PTP.[1][4] It functions by inducing the ubiquitination and subsequent proteasomal degradation of TC-PTP, leading to a significant reduction in its cellular levels.[1][5] This degradation of TC-PTP can, in turn, amplify signaling pathways that are negatively regulated by TC-PTP, such as the JAK/STAT pathway.[1]

Q3: Which TC-PTP isoform should I expect to see on my Western blot?

A3: The most commonly detected isoform in whole-cell lysates is the 45 kDa TC45 isoform.[2][3] Some antibodies are specific for the TC45 isoform and will not detect the 48 kDa TC48 isoform.[2] Always check the antibody datasheet for isoform specificity. In many cell lines, such as HeLa, HEK293T, and Jurkat, a band corresponding to the ~45 kDa isoform is readily detectable.[6]

Q4: How quickly and at what concentration does this compound treatment lead to TC-PTP degradation?

A4: In HEK293 cells, treatment with 1 µM this compound can lead to almost complete degradation of TC-PTP within 6 hours, with the effect sustained for at least 24 hours.[1] The half-maximal degradation concentration (DC50) for this compound in HEK293 cells after a 16-hour treatment has been reported to be 35.8 nM.[1][5]

Q5: Can I strip my blot and re-probe for a loading control like beta-actin?

A5: Yes, stripping and re-probing the membrane is a common practice to normalize for protein loading. However, it's important to be aware that the stripping process can lead to some loss of protein from the membrane. Therefore, quantitative comparisons between the target protein and a re-probed loading control should be interpreted with caution.[7][8] A PVDF membrane is often recommended for stripping and re-probing due to its durability.[8]

Troubleshooting Guide

This guide addresses common issues encountered when performing Western blot analysis for TC-PTP after this compound treatment.

Problem 1: Weak or No TC-PTP Signal
Possible Cause Recommended Solution
Low TC-PTP abundance in cells Increase the amount of total protein loaded per well (20-40 µg is a good starting point). If the signal is still weak, consider using a cell line known to express higher levels of TC-PTP or performing an immunoprecipitation to enrich for TC-PTP before running the Western blot.
Inefficient protein transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. For larger proteins like TC-PTP (~45-48 kDa), ensure adequate transfer time and appropriate voltage. Wet transfer systems are often more efficient for proteins in this size range.
Suboptimal antibody concentration The primary antibody dilution is critical. For a polyclonal anti-TC-PTP antibody, a starting dilution of 1:1000 is often recommended.[2] If the signal is weak, try a lower dilution (e.g., 1:500). Conversely, if the background is high, a higher dilution (e.g., 1:2000) may be necessary. Always optimize the antibody concentration for your specific experimental conditions.
Inactive antibody Ensure the primary antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles.
Ineffective this compound treatment Confirm the concentration and treatment time of this compound. Based on published data, a 16-hour incubation with concentrations in the nanomolar to low micromolar range should be sufficient to see significant degradation.[1] Include both a vehicle-treated control (e.g., DMSO) and an untreated control to accurately assess the effect of the treatment.
Problem 2: High Background
Possible Cause Recommended Solution
Insufficient blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). If high background persists, try increasing the blocking time or switching the blocking agent.
Antibody concentration too high Both primary and secondary antibody concentrations can contribute to high background. Try increasing the dilution of your antibodies. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of the non-specific binding.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST.
Membrane dried out Ensure the membrane remains hydrated throughout the entire process, from transfer to detection.
Problem 3: Non-Specific Bands
Possible Cause Recommended Solution
Primary antibody cross-reactivity Refer to the antibody datasheet for information on known cross-reactivities. If multiple bands are observed, try increasing the stringency of your washes (e.g., by increasing the Tween-20 concentration slightly) or increasing the antibody dilution.
Protein degradation Always prepare fresh cell lysates and include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation. Keep samples on ice during preparation.
Secondary antibody non-specificity Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.

Data Presentation

This compound Dose-Dependent Degradation of TC-PTP

The following table summarizes the dose-dependent effect of this compound on TC-PTP levels in HEK293 cells after a 16-hour treatment.

This compound Concentration Effect on TC-PTP Levels Reference
35.8 nM50% degradation (DC50)[1][5]
Up to 4 µMNo significant degradation of the related phosphatase PTP1B[1]
This compound Time-Course of TC-PTP Degradation

This table outlines the time-dependent degradation of TC-PTP in HEK293 cells treated with 1 µM this compound.

Treatment Time Effect on TC-PTP Levels Reference
6 hoursNearly complete degradation[1]
24 hoursSustained degradation[1]

Experimental Protocols

Detailed Protocol for Western Blotting of TC-PTP

This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.

1. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

3. Immunoblotting

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against TC-PTP (e.g., rabbit polyclonal) diluted in blocking buffer (a starting dilution of 1:1000 is recommended) overnight at 4°C with gentle shaking.[2]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a CCD-based imager or X-ray film.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot tp1l_treatment This compound Treatment cell_lysis Cell Lysis tp1l_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-TC-PTP) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis analysis detection->analysis Image Analysis

Caption: Experimental workflow for detecting TC-PTP levels after this compound treatment.

signaling_pathway This compound This compound tcptp TC-PTP (PTPN2) This compound->tcptp Degradation p_jak p-JAK tcptp->p_jak Dephosphorylation jak JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylates gene_expression Gene Expression p_stat->gene_expression Transcription

Caption: Simplified signaling pathway showing this compound-mediated TC-PTP degradation.

troubleshooting_tree start Western Blot Result no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg ns_bands Non-Specific Bands start->ns_bands check_transfer Check Transfer (Ponceau S) no_signal->check_transfer Transfer Issue? increase_protein Increase Protein Load no_signal->increase_protein Low Expression? optimize_ab Optimize Antibody Concentration no_signal->optimize_ab Antibody Issue? optimize_blocking Optimize Blocking (Time/Agent) high_bg->optimize_blocking increase_washes Increase Washes high_bg->increase_washes dilute_ab Dilute Antibodies high_bg->dilute_ab check_ab_spec Check Antibody Specificity ns_bands->check_ab_spec use_inhibitors Use Protease Inhibitors ns_bands->use_inhibitors change_secondary Change Secondary Ab ns_bands->change_secondary

Caption: Troubleshooting decision tree for common Western blot issues.

References

Technical Support Center: Improving the Formulation of TP1L for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of TP1L for preclinical studies. As a PROteolysis TArgeting Chimera (PROTAC), this compound presents unique formulation challenges due to its likely high molecular weight and hydrophobicity, leading to poor aqueous solubility and potentially low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for preclinical studies?

A1: The main hurdles in formulating this compound, a selective T-cell protein tyrosine phosphatase (TC-PTP) degrader, stem from its intrinsic physicochemical properties common to many PROTACs. These challenges include poor aqueous solubility, which can lead to low absorption and bioavailability, and potential instability.[1][2][3] Overcoming these issues is critical for achieving adequate drug exposure in preclinical models to accurately assess its therapeutic efficacy and safety.

Q2: What are the initial steps to consider before developing a formulation for this compound?

A2: Before selecting a formulation strategy, it is crucial to characterize the physicochemical properties of the this compound drug substance. Key parameters to determine include its aqueous solubility at different pH values, pKa, and lipophilicity (logP/logD). This data will guide the selection of the most appropriate formulation approach to enhance solubility and bioavailability.

Q3: What are the recommended formulation strategies for a poorly soluble compound like this compound?

A3: For compounds with low aqueous solubility like this compound, several formulation strategies can be employed to improve bioavailability. These include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in a polymer matrix to create a higher-energy amorphous form, which has enhanced solubility compared to the crystalline form.[4][5][6][7]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby improving the dissolution rate.[1][8][9]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8]

  • Use of Co-solvents and Surfactants: For liquid formulations, the addition of co-solvents and surfactants can help to solubilize this compound.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Bioavailability in Oral Dosing Studies Poor aqueous solubility of this compound leading to limited dissolution and absorption.1. Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of this compound. 2. Formulation Enhancement:     a. Develop an Amorphous Solid Dispersion (ASD) using spray drying or hot-melt extrusion.     b. Prepare a nanoformulation (nanosuspension) to increase surface area.     c. For a liquid dose, explore the use of co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL). 3. Consider Alternative Administration Routes: If oral bioavailability remains low, explore intraperitoneal (i.p.) or intravenous (i.v.) administration for initial efficacy and toxicology studies.
Precipitation of this compound in Aqueous Buffers for In Vitro Assays The concentration of this compound exceeds its thermodynamic solubility in the assay buffer.1. Use of Co-solvents: Add a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to the buffer to increase solubility.[4] 2. Cyclodextrin Complexation: Investigate the use of cyclodextrins to form inclusion complexes and enhance aqueous solubility.[4]
Inconsistent Results in Animal Studies Variability in the physical form (crystallinity) of the dosed this compound, or instability of the formulation.1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency of the solid form of this compound. 2. Formulation Stability: Conduct stability studies of the prepared formulation under relevant storage conditions. For ASDs, monitor for any signs of recrystallization over time.
Difficulty in Achieving High Dose Concentrations for Toxicology Studies High lipophilicity and poor solubility of this compound limit the amount that can be dissolved or suspended in a given vehicle volume.1. Lipid-Based Formulations: Explore the use of lipid-based vehicles or self-emulsifying drug delivery systems (SEDDS) which can often accommodate higher concentrations of lipophilic drugs.[8] 2. Nanosuspensions: High-pressure homogenization or media milling can be used to create concentrated nanosuspensions.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes a general method for preparing an ASD of a PROTAC like this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

Procedure:

  • Solution Preparation: Dissolve both this compound and the selected polymer in the volatile organic solvent to form a clear solution. The drug loading (typically 10-30% w/w) should be optimized.

  • Spray Drying: Atomize the solution into a hot nitrogen stream in a spray dryer. The rapid evaporation of the solvent traps the this compound in an amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting dry powder from the cyclone.

  • Secondary Drying: Dry the collected powder under vacuum to remove any residual solvent.

Characterization:

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the dispersion (absence of sharp crystalline peaks).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the miscibility of the drug and polymer.

  • Dissolution Testing: To evaluate the extent and rate of dissolution enhancement in a relevant buffer (e.g., simulated intestinal fluid).

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol outlines a method for producing a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

Procedure:

  • Premixing: Disperse the this compound powder in an aqueous solution containing the stabilizer.

  • Wet Milling: Transfer the suspension to a milling chamber containing the milling media. Mill at a high speed for a sufficient duration to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size reduction during milling using a dynamic light scattering (DLS) instrument.

  • Separation: Separate the nanosuspension from the milling media.

Characterization:

  • Particle Size and Distribution: Measure using DLS.

  • Zeta Potential: To assess the stability of the suspension.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • Dissolution Testing: To determine the dissolution rate enhancement compared to the unmilled drug.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound is mediated through the degradation of TC-PTP, which in turn modulates key signaling pathways involved in the immune response.

This compound Mechanism of Action

This compound is a heterobifunctional molecule that brings together the T-cell protein tyrosine phosphatase (TC-PTP) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TC-PTP.[10][11][12][13]

TP1L_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (this compound-TCPTP-E3 Ligase) This compound->Ternary_Complex TCPTP TC-PTP TCPTP->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of TC-PTP Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation TC-PTP Degradation Proteasome->Degradation

Caption: this compound-mediated degradation of TC-PTP.

Interferon-Gamma (IFN-γ) Signaling Pathway

Degradation of TC-PTP by this compound enhances IFN-γ signaling by increasing the phosphorylation of JAK1 and STAT1, leading to the expression of genes involved in antigen presentation, such as MHC-I.[10][11][13]

IFN_gamma_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 activates JAK2 JAK2 IFNGR->JAK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates JAK2->STAT1 phosphorylates pSTAT1 pSTAT1 Dimer STAT1->pSTAT1 dimerizes Gene_Expression MHC-I Gene Expression pSTAT1->Gene_Expression translocates to nucleus TCPTP TC-PTP TCPTP->JAK1 dephosphorylates This compound This compound This compound->TCPTP degrades IFN_gamma IFN-γ IFN_gamma->IFNGR TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 TCR->CD3 LCK LCK CD3->LCK recruits pLCK pLCK LCK->pLCK autophosphorylates ZAP70 ZAP70 pLCK->ZAP70 phosphorylates Downstream_Signaling Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation TCPTP TC-PTP TCPTP->LCK dephosphorylates This compound This compound This compound->TCPTP degrades Antigen_MHC Antigen-MHC Complex Antigen_MHC->TCR Formulation_Workflow Start Start: this compound API Physicochem_Char Physicochemical Characterization (Solubility, pKa, logP) Start->Physicochem_Char Formulation_Strategy Select Formulation Strategy Physicochem_Char->Formulation_Strategy ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Poorly Soluble Nano Nanoformulation Formulation_Strategy->Nano Poor Dissolution Rate Lipid Lipid-Based Formulation Formulation_Strategy->Lipid Lipophilic Formulation_Dev Formulation Development & Optimization ASD->Formulation_Dev Nano->Formulation_Dev Lipid->Formulation_Dev Characterization In Vitro Characterization (Dissolution, Stability, etc.) Formulation_Dev->Characterization In_Vivo_Study In Vivo Preclinical Study (PK, PD, Tox) Characterization->In_Vivo_Study End End: Lead Formulation In_Vivo_Study->End

References

Validation & Comparative

A Comparative Guide to the Efficacy of TP1L and Small Molecule TC-PTP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of TP1L, a first-in-class T-cell protein tyrosine phosphatase (TC-PTP) degrader, and various small molecule inhibitors of TC-PTP. T-cell protein tyrosine phosphatase, encoded by the PTPN2 gene, has emerged as a critical negative regulator in cancer immunology, making it a promising therapeutic target.[1] This guide presents a comprehensive overview of the available experimental data to aid researchers in selecting the most appropriate tool for their studies.

Executive Summary

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TC-PTP, offering a distinct mechanism of action compared to traditional small molecule inhibitors that block the enzyme's catalytic activity.[1][2] Preclinical data suggest that this compound exhibits high potency and remarkable selectivity for TC-PTP over its close homolog PTP1B. Small molecule inhibitors, such as ABBV-CLS-484 and Compound 7, also demonstrate high potency but can vary in their selectivity profiles. This guide will delve into the quantitative efficacy, experimental methodologies, and the impact on downstream signaling pathways for both this compound and representative small molecule TC-PTP inhibitors.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for this compound and a selection of small molecule TC-PTP inhibitors.

CompoundTypeTarget(s)IC50 / Ki / DC50SelectivityIn Vivo Efficacy
This compound PROTAC DegraderTC-PTPDC50: 35.8 nM (in HEK293 cells)[2][3][4]>110-fold selective for TC-PTP over PTP1B[1][2][3][5][6]Enhances CAR-T cell tumor-killing efficacy in a co-culture model.[2][6]
ABBV-CLS-484 Small Molecule InhibitorTC-PTP, PTP1BIC50: 1.8 nM (TC-PTP), 2.5 nM (PTP1B)[7][8]Dual inhibitorDemonstrates potent anti-tumor immunity in murine cancer models, including those resistant to PD-1 blockade.[5][6][8][9]
Compound 7 Small Molecule InhibitorTC-PTPKi: 4.3 nM[3]~8-fold selective for TC-PTP over PTP1B; >200-fold selective against a panel of other PTPs.[3]Possesses cellular activity, increasing phosphorylation of TC-PTP substrates.[3]
CX08005 Small Molecule InhibitorTC-PTP, PTP1BIC50: 0.48 µM (TC-PTP), 0.78 µM (PTP1B)[10]Dual inhibitorData not available
NSC-87877 Small Molecule InhibitorSHP-1, SHP-2IC50: 0.3-0.4 µMAlso inhibits other PTPsIneffective in augmenting phospho-STAT1 levels in some cellular contexts.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

TC-PTP Phosphatase Activity Assay (pNPP Assay)

This assay is used to determine the in vitro inhibitory activity of small molecule compounds against TC-PTP.

Materials:

  • Recombinant human TC-PTP enzyme

  • Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compounds (small molecule inhibitors)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the recombinant TC-PTP enzyme to the assay buffer.

  • Add the diluted test compounds to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[11]

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a spectrophotometer. The amount of p-nitrophenol produced is proportional to the enzyme activity.[12][13][14]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins (pSTAT1 and pLCK)

This method is used to assess the cellular activity of this compound and small molecule inhibitors by measuring the phosphorylation status of downstream targets of TC-PTP.

Materials:

  • Cell lines (e.g., HEK293 for pSTAT1, Jurkat for pLCK)

  • This compound or small molecule TC-PTP inhibitors

  • Stimulants (e.g., IFN-γ for pSTAT1, anti-CD3 antibody for pLCK)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-pLCK (Tyr505), anti-LCK, anti-TC-PTP, anti-PTP1B, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or the small molecule inhibitor for a specified duration (e.g., 16 hours for this compound).

  • For pSTAT1 analysis, stimulate the cells with IFN-γ for a short period (e.g., 30 minutes).[15] For pLCK analysis, stimulate Jurkat cells with an anti-CD3 antibody.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and loading control.

CAR-T Cell Co-culture Cytotoxicity Assay

This assay evaluates the ability of this compound or small molecule inhibitors to enhance the tumor-killing efficacy of CAR-T cells.

Materials:

  • CAR-T cells (specific to a tumor antigen)

  • Tumor cell line expressing the target antigen (e.g., KB cells) and luciferase

  • Co-culture medium

  • This compound or small molecule TC-PTP inhibitor

  • 96-well plate

  • Luminescence plate reader

Procedure:

  • Seed the target tumor cells in a 96-well plate and allow them to adhere.

  • Treat the co-culture with different concentrations of this compound or the small molecule inhibitor.

  • Add the CAR-T cells to the wells at a specific effector-to-target (E:T) ratio.[16]

  • Co-culture the cells for a designated period (e.g., 24-72 hours).[17]

  • Measure the viability of the tumor cells using a luciferase-based assay. A decrease in luminescence indicates tumor cell death.

  • Calculate the percentage of specific lysis for each condition.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by TC-PTP and a typical experimental workflow.

TC_PTP_Signaling_Pathway TC-PTP negatively regulates IFN-γ and TCR signaling pathways. cluster_IFN IFN-γ Signaling cluster_TCR TCR Signaling IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1 JAK1 IFNGR->JAK1 activates STAT1 STAT1 JAK1->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 MHC_I MHC-I Expression pSTAT1->MHC_I upregulates TCR TCR LCK LCK TCR->LCK activates pLCK pLCK LCK->pLCK T_Cell_Activation T-Cell Activation pLCK->T_Cell_Activation TC_PTP TC-PTP TC_PTP->JAK1 dephosphorylates TC_PTP->STAT1 dephosphorylates TC_PTP->LCK dephosphorylates

Caption: TC-PTP negatively regulates key signaling pathways in immunity.

Experimental_Workflow Workflow for evaluating TC-PTP inhibitors and degraders. cluster_invitro In Vitro Efficacy cluster_cellular Cellular Activity cluster_invivo In Vivo Efficacy Phosphatase_Assay Phosphatase Activity Assay (IC50/Ki determination) Western_Blot Western Blot (pSTAT1, pLCK) Phosphatase_Assay->Western_Blot Leads to Degradation_Assay PROTAC-mediated Degradation (DC50 determination) Degradation_Assay->Western_Blot CAR_T_Assay CAR-T Cytotoxicity Assay Western_Blot->CAR_T_Assay Informs Tumor_Models Syngeneic Mouse Tumor Models CAR_T_Assay->Tumor_Models Justifies

Caption: A typical workflow for the evaluation of TC-PTP modulators.

Conclusion

Both this compound and small molecule inhibitors represent promising strategies for targeting TC-PTP in the context of cancer immunotherapy. This compound, with its unique degradation mechanism, offers the potential for sustained target suppression and high selectivity. Small molecule inhibitors like ABBV-CLS-484 have demonstrated potent in vivo anti-tumor activity. The choice between these modalities will depend on the specific research question and therapeutic goals. This guide provides a foundational dataset and standardized protocols to facilitate further investigation and development of novel TC-PTP-targeted therapies.

References

Validating the Selectivity of a Novel PTP1B Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the selectivity of a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, herein referred to as TP1L. The methodologies and data presentation formats are designed to offer a clear and objective comparison against the closely related T-cell Protein Tyrosine Phosphatase (TCPTP), a common off-target for PTP1B inhibitors due to the high homology in their catalytic domains.[1]

Comparative Inhibitory Activity

The primary measure of selectivity is the differential inhibitory potency of a compound against its intended target versus other related enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundPTP1B IC50 (nM)TCPTP IC50 (nM)Selectivity (TCPTP/PTP1B)
This compound (Hypothetical) 50 5000 100-fold
Trodusquemine1000[2]224000[2]224-fold
MSI-14361000224000224-fold
Cinnoline Derivative 256470>80000>1.4-fold[3]
Suramin5500Not ReportedNot Applicable

Table 1: Comparative IC50 values of various inhibitors against PTP1B and TCPTP. A higher selectivity ratio indicates greater selectivity for PTP1B.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating inhibitor selectivity.

In Vitro Enzymatic Assay for IC50 Determination

This protocol outlines the determination of IC50 values for an inhibitor against PTP1B and TCPTP using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4][5]

Materials:

  • Recombinant human PTP1B and TCPTP enzymes

  • Assay Buffer: 50 mM 3,3-dimethyl glutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0[5]

  • Substrate: p-nitrophenyl phosphate (pNPP)[4][5]

  • Test Inhibitor (this compound) and Control Inhibitor (e.g., Suramin)

  • Stop Solution: 5 M NaOH[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant PTP1B and TCPTP to a final concentration of 20–75 nM in PTP buffer.[5]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (this compound) and a known control inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 20 µL of the diluted enzyme to wells containing 10 µL of the serially diluted inhibitor or buffer (for control). Pre-incubate for 30 minutes at room temperature.[6]

  • Initiate Reaction: Add 40 µL of 4 mM pNPP to each well to start the reaction.[4] The total reaction volume is 200 µL.[5]

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.[4][7]

  • Stop Reaction: Add 40 µL of 5 M NaOH to each well to stop the reaction.[5]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Insulin (B600854) Signaling Pathway

This protocol assesses the effect of the inhibitor on the PTP1B-mediated dephosphorylation of the Insulin Receptor (IR) in a cellular context.

Materials:

  • Cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • Insulin

  • Test Inhibitor (this compound)

  • Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors[8]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-Insulin Receptor β, anti-PTP1B, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated IR to the total IR and the loading control.

Visualizations

Diagrams illustrating the signaling pathway, experimental workflow, and the logic of selectivity.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 ... Metabolic Effects PTP1B PTP1B PTP1B->pIR Dephosphorylation This compound This compound This compound->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cellular Assay Enzyme Recombinant PTP1B / TCPTP Assay Enzymatic Reaction Enzyme->Assay Inhibitor This compound (Serial Dilution) Inhibitor->Assay Substrate pNPP Substrate Substrate->Assay Measurement Absorbance (405nm) Assay->Measurement IC50 IC50 Determination Measurement->IC50 Cells Cell Culture (e.g., HepG2) Treatment This compound Treatment & Insulin Stimulation Cells->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB Detection Detect p-IR / Total IR WB->Detection Analysis Downstream Effect Detection->Analysis

Caption: Workflow for validating PTP1B inhibitor selectivity.

Selectivity_Logic This compound This compound PTP1B PTP1B (Target) This compound->PTP1B Binds Strongly TCPTP TCPTP (Off-Target) This compound->TCPTP Binds Weakly High_Affinity High Affinity (Low IC50) PTP1B->High_Affinity Low_Affinity Low Affinity (High IC50) TCPTP->Low_Affinity Selective_Inhibition Selective Inhibition of PTP1B High_Affinity->Selective_Inhibition Low_Affinity->Selective_Inhibition

References

A Head-to-Head Battle for PTPN2 Modulation: TP1L-Mediated Degradation versus CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) has emerged as a promising strategy in cancer immunotherapy. PTPN2 acts as a critical negative regulator of anti-tumor immune responses, and its inhibition can unleash the power of the immune system against cancer cells. Two leading-edge technologies to achieve this are the targeted protein degrader, TP1L, and the gene-editing tool, CRISPR-Cas9. This guide provides an objective comparison of their functional effects, supported by experimental data and detailed methodologies.

PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), plays a crucial role in suppressing immune signaling pathways.[1][2] Its inhibition, either through degradation of the protein or knockout of the gene, has been shown to enhance anti-tumor immunity by augmenting interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling.[3][4]

At a Glance: this compound vs. CRISPR-Mediated PTPN2 Knockout

FeatureThis compound (PROTAC Degrader)CRISPR-Mediated PTPN2 Knockout
Mechanism of Action Induces selective degradation of the PTPN2 protein via the ubiquitin-proteasome system.[5]Permanently disrupts the PTPN2 gene, preventing the production of the PTPN2 protein.[6]
Mode of Intervention Pharmacological, transient, and dose-dependent.Genetic, permanent, and constitutive.
Selectivity High selectivity for PTPN2 protein over other phosphatases (e.g., >110-fold over PTP1B).[4]Highly specific to the targeted genomic locus of PTPN2. Potential for off-target gene edits exists but can be minimized.
Speed of Action Rapid degradation of existing protein pool (e.g., complete degradation within 6 hours).Requires time for cellular machinery to enact gene edits and for existing protein to be naturally degraded.
Reversibility Reversible upon withdrawal of the compound.Irreversible genetic modification.
Therapeutic Potential Potential as a small molecule drug for cancer immunotherapy.[7][8]Primarily a research tool for target validation and ex vivo cell engineering (e.g., CAR-T cells).[9][10]

Functional Effects: A Quantitative Comparison

The functional consequences of PTPN2 modulation via this compound and CRISPR-mediated knockout are primarily observed in the enhancement of key anti-cancer signaling pathways.

Interferon-γ (IFN-γ) Signaling

Both this compound and CRISPR-mediated PTPN2 knockout enhance the cellular response to IFN-γ, a cytokine crucial for anti-tumor immunity. This is largely achieved by increasing the phosphorylation of key downstream signaling molecules, JAK1 and STAT1.[4][6]

ParameterThis compound TreatmentCRISPR-Mediated PTPN2 KnockoutReference Cell Line
p-JAK1 Levels Dose-dependent increaseSignificant increaseHEK293
p-STAT1 Levels Dose-dependent increaseSignificant increaseB16 melanoma, HEK293
MHC Class I Expression Increased surface expressionIncreased surface expressionHEK293, B16 melanoma

Note: Direct quantitative comparison of the magnitude of increase between this compound and CRISPR knockout from a single study is not available. The data is compiled from separate studies, and experimental conditions may vary.

T-Cell Receptor (TCR) Signaling and T-Cell-Mediated Cytotoxicity

Inactivation of PTPN2 in T-cells enhances TCR signaling, leading to improved T-cell activation and effector function.

ParameterThis compound TreatmentCRISPR-Mediated PTPN2 KnockoutReference Cell Line/System
p-LCK Levels (a key TCR signaling kinase) Dose-dependent increaseNot explicitly quantified in reviewed literature, but TCR signaling is enhanced.Jurkat T-cells
CAR-T Cell Activation Increased expression of activation markers (CD25, CD69).[4]Enhanced antigen-induced activation.Primary T-cells
Tumor Cell Killing Efficacy Enhanced CAR-T cell-mediated killing of tumor cells.[4]PTPN2-deficient tumor cells are preferentially depleted in co-culture with T-cells.[6]KB tumor/CAR-T co-culture, B16 melanoma/OT-I T-cell co-culture

Experimental Protocols

Western Blotting for PTPN2 and Downstream Signaling Proteins

This protocol is used to quantify the levels of total and phosphorylated proteins.

  • Cell Lysis:

    • Treat cells with either this compound at desired concentrations (e.g., 0-1000 nM) for a specified time (e.g., 16 hours) or perform CRISPR-mediated knockout of PTPN2.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 4-20% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PTPN2, p-STAT1, STAT1, p-JAK1, JAK1, p-LCK, LCK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Flow Cytometry for MHC Class I Expression

This protocol is used to measure the surface expression of MHC Class I on tumor cells.

  • Cell Preparation:

    • Culture tumor cells (e.g., B16F10 melanoma) and treat with this compound or perform PTPN2 knockout.

    • Stimulate cells with IFN-γ (e.g., 10 ng/mL) for 24-48 hours to induce MHC-I expression.

  • Staining:

    • Harvest cells and wash with FACS buffer (PBS with 2% FBS).

    • Incubate cells with a fluorescently labeled anti-MHC Class I antibody (e.g., anti-H-2Kb-PE for mouse cells) for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software to determine the mean fluorescence intensity (MFI) of MHC Class I expression.

CAR-T Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of CAR-T cells to kill tumor cells.

  • Target Cell Seeding:

    • Seed target tumor cells (e.g., KB cells) into a 96-well plate and allow them to adhere overnight.

  • Co-culture:

    • Add CAR-T cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • For the this compound group, add the compound at the desired concentration to the co-culture.

    • For the CRISPR group, use CAR-T cells with PTPN2 knockout.

  • Incubation:

    • Incubate the co-culture for a specified period (e.g., 24-48 hours).

  • Cytotoxicity Measurement:

    • Measure target cell viability using a suitable method, such as a luciferase-based assay (if target cells express luciferase) or a colorimetric assay (e.g., MTS or LDH release assay).

    • Calculate the percentage of specific lysis.

Visualizing the Mechanisms and Pathways

Signaling Pathways Affected by PTPN2 Inhibition

PTPN2_Signaling cluster_IFN IFN-γ Signaling cluster_TCR TCR Signaling IFNg IFN-γ IFNGR IFNGR1/2 IFNg->IFNGR JAK1 JAK1 IFNGR->JAK1 pJAK1 p-JAK1 JAK1->pJAK1 STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK1->STAT1 ISRE ISRE pSTAT1->ISRE Gene_Expression Gene Expression (e.g., MHC-I) ISRE->Gene_Expression TCR TCR LCK LCK TCR->LCK pLCK p-LCK LCK->pLCK Downstream Downstream Signaling pLCK->Downstream Activation T-Cell Activation Downstream->Activation PTPN2 PTPN2 (TC-PTP) PTPN2->pJAK1 dephosphorylates PTPN2->pSTAT1 dephosphorylates PTPN2->pLCK dephosphorylates

Caption: PTPN2 negatively regulates IFN-γ and TCR signaling pathways.

Experimental Workflow for Comparison

Experimental_Workflow cluster_intervention Intervention cluster_assays Functional Assays start Start: Cancer Cell Line / Primary T-Cells This compound This compound Treatment (Dose-Response) start->this compound crispr CRISPR-mediated PTPN2 Knockout start->crispr western Western Blot (p-STAT1, p-JAK1, p-LCK) This compound->western flow Flow Cytometry (MHC-I Expression) This compound->flow cytotoxicity Cytotoxicity Assay (CAR-T mediated killing) This compound->cytotoxicity crispr->western crispr->flow crispr->cytotoxicity end Comparative Analysis of Functional Effects western->end flow->end cytotoxicity->end

Caption: Workflow for comparing this compound and CRISPR-mediated PTPN2 knockout.

Logical Relationship: PROTAC vs. CRISPR Knockout

Logical_Relationship cluster_protac This compound (PROTAC) cluster_crispr CRISPR Knockout tp1l_mol This compound Molecule ptpn2_prot PTPN2 Protein tp1l_mol->ptpn2_prot binds e3_ligase E3 Ubiquitin Ligase tp1l_mol->e3_ligase recruits ubiquitin Ubiquitination ptpn2_prot->ubiquitin e3_ligase->ubiquitin proteasome Proteasome ubiquitin->proteasome degradation Protein Degradation proteasome->degradation cas9 Cas9-gRNA Complex ptpn2_gene PTPN2 Gene (DNA) cas9->ptpn2_gene targets dsb Double-Strand Break ptpn2_gene->dsb nhej NHEJ Repair dsb->nhej gene_disruption Gene Disruption (Frameshift/Indels) nhej->gene_disruption no_protein No Functional Protein gene_disruption->no_protein

Caption: Mechanisms of PTPN2 inhibition: PROTAC vs. CRISPR knockout.

Conclusion

Both this compound-mediated degradation and CRISPR-mediated knockout of PTPN2 have demonstrated significant potential in enhancing anti-tumor immune responses. This compound, as a small molecule PROTAC degrader, offers a pharmacologically controlled and reversible approach, making it a promising candidate for therapeutic development.[4] CRISPR-Cas9, on the other hand, provides a powerful and permanent method for gene inactivation, which is invaluable for target validation and the genetic engineering of cell-based therapies like CAR-T cells.[6][9]

The choice between these two powerful technologies will depend on the specific research or therapeutic goal. For transient and systemic modulation of PTPN2 function in vivo, a degrader like this compound is advantageous. For permanent and complete ablation of PTPN2 function, particularly in ex vivo cell engineering, CRISPR-mediated knockout is the method of choice. The continued exploration of both approaches will undoubtedly pave the way for innovative and effective cancer immunotherapies.

References

Comparative Analysis of E3 Ligase-Based PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of prominent E3 ligases utilized in Proteolysis Targeting Chimeras (PROTACs), offering a comparative analysis of their performance, methodologies for their evaluation, and the mechanistic pathways they govern. Please note that an extensive search for "TP1L" as an E3 ligase in the context of PROTACs did not yield specific results; therefore, this guide focuses on a comparative study of other well-established and emerging E3 ligases for which experimental data is available.

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's efficacy, selectivity, and therapeutic window.[1] PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[1][2] While over 600 E3 ligases are encoded in the human genome, a small fraction has been predominantly exploited for PROTAC development, primarily due to the availability of high-affinity small molecule ligands.[3][4]

This guide provides a comparative overview of the most utilized E3 ligases in PROTAC design, including Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2), alongside a selection of emerging E3 ligases that promise to expand the scope of targeted protein degradation.[3][5]

Performance Comparison of E3 Ligase-Based PROTACs

The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of common protein targets. It is important to note that direct head-to-head comparisons can be challenging as the efficacy is highly dependent on the specific PROTAC architecture and experimental conditions.[1]

Table 1: Comparison of BRD4-Targeting PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4CRBNdBET1Nanomolar range>90%MV-4-11, MOLM-13
BRD4VHLMZ1Nanomolar range>90%MV-4-11, MOLM-13
BRD4RNF114ML 2-14Not SpecifiedSelective DegradationNot Specified
BRD4DCAF1DBr-1Not SpecifiedEfficient DegradationNot Specified

Table 2: Comparison of BCR-ABL-Targeting PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BCR-ABLCRBNGMB-475~10 nM>95%K562
BCR-ABLVHLSIAIS178~30 nM>90%K562
BCR-ABLRNF114BT1Not SpecifiedHigher selectivity than CRBN/VHLLeukemia cells

Table 3: Comparison of BTK-Targeting PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BTKCRBNP13I<1 nM>95%TMD8
BTKVHLARV-771~5 nM>90%MOLM-14
BTKDCAF1DBt-10Not SpecifiedEffective in CRBN-resistant cellsNot Specified

Signaling Pathways and Experimental Workflows

The mechanism of PROTAC action and the workflows for their evaluation are crucial for understanding and developing effective protein degraders.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC, FRET, AlphaLISA) Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Formation->Ubiquitination_Assay Cell_Culture Cell Culture & PROTAC Treatment Ubiquitination_Assay->Cell_Culture Western_Blot Western Blot / In-Cell Western (DC50 & Dmax Determination) Cell_Culture->Western_Blot Proteomics Quantitative Proteomics (Selectivity Profiling) Western_Blot->Proteomics Viability_Assay Cell Viability / Apoptosis Assays Western_Blot->Viability_Assay

A typical workflow for the evaluation of PROTACs.

Detailed Experimental Protocols

1. Western Blotting for DC50 and Dmax Determination

This protocol outlines the steps to determine the potency and efficacy of a PROTAC in a cellular context.[6]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. A vehicle control (e.g., DMSO) must be included.[6]

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] A loading control (e.g., GAPDH, β-actin) should be probed on the same membrane to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

2. Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the formation of the ternary complex.[7]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 1X AlphaLISA Binding Assay Buffer).

    • Dilute the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., His-tagged), and the PROTAC to the desired concentrations in the assay buffer.[7]

    • Prepare AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., Nickel Chelate).

  • Assay Procedure:

    • Add the target protein, E3 ligase complex, and PROTAC to a 384-well microplate.

    • Incubate the mixture to allow for ternary complex formation.

    • Add the acceptor beads and incubate in the dark.

    • Add the donor beads and perform a final incubation in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • A bell-shaped curve is typically observed when titrating the PROTAC, as high concentrations can lead to the formation of binary complexes, which reduces the signal. This is known as the "hook effect".[7][8]

Comparative Overview of E3 Ligases

The choice of E3 ligase can significantly influence a PROTAC's properties, including its degradation kinetics, tissue specificity, and potential for off-target effects.[]

E3_Ligase_Comparison Comparison of Common E3 Ligases for PROTACs CRBN CRBN Cereblon Ligands: Thalidomide derivatives (Pomalidomide, Lenalidomide) Advantages: Small, drug-like ligands; Well-established chemistry Disadvantages: Potential off-target effects; Expression can vary VHL VHL von Hippel-Lindau Ligands: Hydroxyproline-based Advantages: High selectivity; Broadly active in many cell lines Disadvantages: Ligands can be larger with poorer permeability IAP IAP Inhibitors of Apoptosis Proteins Ligands: Bestatin-based (e.g., LCL161) Advantages: Can induce apoptosis in cancer cells Disadvantages: Can induce self-degradation (autoubiquitination) MDM2 MDM2 Mouse double minute 2 homolog Ligands: Nutlin-based Advantages: p53-dependent anti-cancer activity Disadvantages: More limited substrate scope compared to CRBN/VHL Novel_E3s Novel E3s RNF114, DCAF1, etc. Advantages: Overcome resistance to CRBN/VHL PROTACs; Potential for tissue-specific degradation Disadvantages: Fewer well-characterized ligands; Still under investigation

Key features of different E3 ligases used in PROTACs.

References

validating the anti-cancer activity of TP1L across different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Anti-Cancer Activity of TP1L

This guide provides a comprehensive overview of the anti-cancer activity of this compound, a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of T-cell protein tyrosine phosphatase (TC-PTP). By targeting TC-PTP for degradation, this compound unleashes a dual-pronged anti-tumor response, enhancing both the innate and adaptive immune systems. This document summarizes the current understanding of this compound's mechanism of action, its validated effects in various cancer models, and detailed experimental protocols to facilitate further research and development.

Comparative Efficacy of this compound-Mediated TC-PTP Degradation

This compound induces the degradation of TC-PTP (encoded by the PTPN2 gene) in a highly selective manner.[1] While direct comparative studies of this compound across a wide panel of tumor types are emerging, the foundational role of its target, TC-PTP, as a negative regulator of anti-tumor immunity suggests broad potential. The anti-cancer activity of this compound is therefore inferred from the consequences of TC-PTP loss or inhibition in various cancer contexts.

Table 1: Quantitative Effects of this compound on TC-PTP Degradation and Signaling

Cell LineCancer Type/OriginThis compound DC₅₀ (nM)Key Downstream EffectReference
HEK293Human Embryonic Kidney35.8 ± 1.4Increased pJAK1 & pSTAT1[2]
JurkatHuman T-cell LeukemiaNot specifiedIncreased pLCK[2]
KBHuman Oral CarcinomaNot specifiedIncreased pSTAT1[2]
B16Murine MelanomaNot specifiedIncreased MHC-I expression[1]

Table 2: Documented Role of TC-PTP (this compound Target) Across Various Tumor Types

Tumor TypeRole of TC-PTPImplication for this compound Therapy
Melanoma Suppresses IFN-γ signaling and antigen presentation.This compound can enhance tumor cell recognition by the immune system.[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Acts as a tumor suppressor by down-regulating JAK/STAT signaling.Potential for context-dependent effects; further investigation needed.
Breast Cancer (Triple-Negative & ER-positive) Loss of TC-PTP is associated with increased cell proliferation.The role of this compound may be complex and subtype-dependent.
Glioblastoma Suppresses tumor growth by dephosphorylating EGFR.This compound could potentially enhance EGFR signaling in this context.
Colon Cancer Functions as a tumor suppressor.The impact of this compound requires further study in this cancer type.
Skin Cancer (Non-melanoma) Suppresses tumor development by downregulating STAT3 and AKT signaling.Further research is needed to determine the net effect of this compound.

Mechanism of Action: Dual Enhancement of Anti-Tumor Immunity

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of TC-PTP.[2] This targeted degradation has two major consequences for anti-cancer immunity:

  • Enhanced IFN-γ Signaling in Tumor Cells: In tumor cells, TC-PTP negatively regulates the interferon-gamma (IFN-γ) signaling pathway by dephosphorylating JAK1 and STAT1. Degradation of TC-PTP by this compound leads to increased phosphorylation of JAK1 and STAT1, resulting in upregulated expression of MHC class I molecules on the tumor cell surface. This enhances antigen presentation and makes tumor cells more visible to cytotoxic T-lymphocytes.[1][2]

  • Activation of T-Cell Receptor (TCR) Signaling: In T-cells, TC-PTP dampens T-cell activation by dephosphorylating key components of the TCR signaling pathway, such as LCK. By degrading TC-PTP, this compound enhances TCR signaling, leading to increased T-cell activation, proliferation, and effector function.[2] This has been demonstrated to boost the tumor-killing efficacy of CAR-T cells.[2]

Visualizing the Molecular Pathways and Experimental Workflows

To illustrate the mechanism of action and experimental validation of this compound, the following diagrams are provided.

TP1L_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IFN-g IFN-g IFNGR IFNGR IFN-g->IFNGR Binds JAK1 JAK1 IFNGR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (p) MHC-I MHC-I STAT1->MHC-I Upregulates Antigen Presentation Antigen Presentation MHC-I->Antigen Presentation Increases TCR TCR LCK LCK TCR->LCK Activates T-Cell Activation T-Cell Activation LCK->T-Cell Activation Phosphorylates (p) This compound This compound TC-PTP TC-PTP This compound->TC-PTP Degrades TC-PTP->JAK1 Dephosphorylates TC-PTP->STAT1 Dephosphorylates TC-PTP->LCK Dephosphorylates

Caption: this compound degrades TC-PTP, enhancing IFN-γ and TCR signaling pathways.

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence CAR-T Co-culture CAR-T Co-culture This compound Treatment->CAR-T Co-culture TC-PTP Degradation TC-PTP Degradation Western Blot->TC-PTP Degradation Signaling Protein Phosphorylation Signaling Protein Phosphorylation Immunofluorescence->Signaling Protein Phosphorylation Cytotoxicity Assay Cytotoxicity Assay CAR-T Co-culture->Cytotoxicity Assay Tumor Cell Killing Tumor Cell Killing Cytotoxicity Assay->Tumor Cell Killing

Caption: Workflow for validating the anti-cancer activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to enable replication and further investigation.

Cell Culture and this compound Treatment
  • Cell Lines: HEK293 (human embryonic kidney), Jurkat (human T-cell leukemia), and KB (human oral carcinoma) cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. Treatment duration is typically 16 hours for degradation studies.[2]

Western Blot Analysis for Protein Degradation and Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies against TC-PTP, pJAK1, pSTAT1, pLCK, and loading controls (e.g., β-actin) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.[2]

Immunofluorescence for Signaling Pathway Activation
  • Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound as described above. For IFN-γ stimulation, cells are treated with 20 ng/ml IFN-γ for 30 minutes prior to fixation.[2]

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Staining: Cells are blocked and then incubated with primary antibodies (e.g., anti-pSTAT1) followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

CAR-T Cell Co-culture and Cytotoxicity Assay
  • Target Cell Seeding: Tumor cells (e.g., KB cells) are seeded in a 96-well plate.

  • Co-culture: CAR-T cells are added to the tumor cells at various effector-to-target ratios. The co-culture is then treated with this compound or DMSO.

  • Cytotoxicity Measurement: After a defined incubation period (e.g., 24-48 hours), tumor cell viability is assessed using a luciferase-based assay or by flow cytometry staining for viability markers.[2] The percentage of specific lysis is calculated relative to control wells.

Mechanistic Investigation of Proteasome-Dependent Degradation
  • Inhibitor Pre-treatment: To confirm the degradation mechanism, cells are pre-treated with a proteasome inhibitor (e.g., MG132), a NEDD8-activating enzyme inhibitor (e.g., Pevonedistat), or a CRBN ligand (e.g., lenalidomide) for a specified time before adding this compound.[2]

  • Western Blot Analysis: Following this compound treatment, cell lysates are collected and analyzed by western blotting for TC-PTP levels as described above. Blockade of this compound-induced degradation by these inhibitors confirms a proteasome- and CRBN-dependent mechanism.[2]

Conclusion

This compound represents a promising new modality in cancer immunotherapy. Its ability to selectively degrade TC-PTP enhances both tumor cell antigen presentation and T-cell effector function, suggesting its potential for broad anti-cancer activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers to further explore and validate the therapeutic potential of this compound across a wider range of tumor types. Future studies should focus on systematic in vitro and in vivo comparisons across diverse cancer models to fully elucidate the clinical promise of this novel TC-PTP degrader.

References

A Comparative Guide: TP1L versus Anti-PD-1/PD-L1 Antibodies in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, researchers and drug developers are exploring novel mechanisms to overcome tumor-induced immune suppression. While anti-PD-1/PD-L1 antibodies have revolutionized cancer treatment, emerging modalities like targeted protein degraders offer new avenues for enhancing anti-tumor immunity. This guide provides an objective comparison between TP1L, a first-in-class selective T-cell protein tyrosine phosphatase (TC-PTP) degrader, and established anti-PD-1/PD-L1 checkpoint inhibitor antibodies, supported by key experimental data and detailed protocols.

Section 1: Mechanism of Action

A fundamental distinction lies in the therapeutic target and modality. Anti-PD-1/PD-L1 antibodies are large molecule biologics that act extracellularly to block a specific immune checkpoint interaction. In contrast, this compound is a small molecule that functions intracellularly to eliminate a key negative regulator of immune signaling pathways.

Anti-PD-1/PD-L1 Antibodies: Releasing the Brakes

Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T-cells.[1] When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it transmits an inhibitory signal into the T-cell, leading to T-cell "exhaustion" and allowing the tumor to evade immune attack.[2][3] Anti-PD-1 and anti-PD-L1 monoclonal antibodies physically block this interaction, thereby restoring the T-cells' cytotoxic anti-tumor capabilities.[4][5] This mechanism effectively "releases the brakes" on the immune system.[4][6]

G cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Therapeutic Intervention TC Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCELL T-Cell Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Inhibitory Signal TCR TCR Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation Normal Signaling AntiPD1 Anti-PD-1 or Anti-PD-L1 Antibody AntiPD1->PDL1 AntiPD1->PD1 Blocks Interaction

Caption: Mechanism of anti-PD-1/PD-L1 antibody action.

This compound: Intracellular Rewiring of Immune Signaling

This compound is a PROTAC (PROteolysis-TArgeting Chimera) that selectively induces the degradation of TC-PTP (encoded by the PTPN2 gene).[7][8] TC-PTP is a critical intracellular checkpoint that negatively regulates two key anti-cancer pathways:

  • IFN-γ Signaling: In tumor cells, TC-PTP dephosphorylates JAK1 and STAT1, dampening the interferon-gamma (IFN-γ) signaling required for upregulating MHC-I antigen presentation machinery.[9]

  • TCR Signaling: In T-cells, TC-PTP dephosphorylates and inactivates LCK, a kinase essential for initiating the T-cell receptor (TCR) signaling cascade upon antigen recognition.[9][10]

This compound works by binding simultaneously to TC-PTP and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TC-PTP.[9][11] The removal of TC-PTP amplifies both IFN-γ and TCR signaling, thereby enhancing tumor cell antigen presentation and boosting T-cell activation and tumor-killing efficacy.[8][9]

G cluster_0 This compound-Mediated Degradation cluster_1 Downstream Effects (TC-PTP Removed) This compound This compound TCPTP TC-PTP This compound->TCPTP Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits Proteasome Proteasome TCPTP->Proteasome Degradation pLCK ↑ pLCK TCPTP->pLCK Inhibits (Normally) pJAK1 ↑ pJAK1 TCPTP->pJAK1 pSTAT1 ↑ pSTAT1 TCPTP->pSTAT1 CRBN->TCPTP Ubiquitination TCR_act TCR Signaling (T-Cell Activation) pLCK->TCR_act IFN_act IFN-γ Signaling (MHC-I Expression) pJAK1->IFN_act pSTAT1->IFN_act

Caption: Mechanism of this compound-mediated TC-PTP degradation and effects.

Section 2: Comparative Performance Data

Direct head-to-head clinical data is not yet available. This comparison is based on preclinical findings for this compound and established mechanisms and clinical observations for anti-PD-1/PD-L1 therapies.

FeatureThis compound (TC-PTP Degrader)Anti-PD-1/PD-L1 Antibodies
Target(s) T-cell protein tyrosine phosphatase (TC-PTP)Programmed cell death protein 1 (PD-1) or its ligand (PD-L1)
Molecular Type Small molecule (PROTAC)Monoclonal Antibody (Biologic)
Mode of Action Catalytic degradation of target proteinStoichiometric blockade of protein-protein interaction
Site of Action Intracellular (Cytoplasm and Nucleus)Extracellular
Key Pathways Affected IFN-γ (JAK/STAT) signaling, T-Cell Receptor (TCR) signalingPD-1/PD-L1 immune checkpoint pathway
Impact on Tumor Cell Enhances IFN-γ-mediated antigen presentation (↑ MHC-I).[9]Blocks "don't eat me" signal to T-cells.[2]
Impact on T-Cell Enhances TCR signaling for robust activation (↑ pLCK).[9][10]Reverses T-cell exhaustion by blocking the PD-1 inhibitory signal.[1][4]
Preclinical Efficacy EndpointThis compound Experimental DataRationale for Anti-PD-1/PD-L1Model/Cell Line
Target Degradation (DC₅₀) Induces TC-PTP degradation with a DC₅₀ of 35.8 ± 1.4 nM .[11]Not Applicable (Blocks interaction, does not degrade target).HEK293 Cells
Target Selectivity >110-fold degradation selectivity for TC-PTP over PTP1B.[7]Highly specific for either PD-1 or PD-L1, does not bind other receptors.N/A
IFN-γ Pathway Activation Significantly increases phosphorylation of JAK1 and STAT1.[9][12]Does not directly target this pathway but relies on its function.HEK293 Cells
TCR Pathway Activation Dose-dependently promotes phosphorylation of LCK in T-cells.[9]Does not directly target this pathway but restores its downstream effects.Jurkat T-Cells
Antigen Presentation Induces >100% increase in cell surface MHC-I expression.[9]Relies on existing MHC-I expression for T-cell recognition.HEK293 Cells
In Vitro Cytotoxicity Enhances CAR-T cell-mediated tumor killing efficiency.[9][10]Restores endogenous T-cell cytotoxicity against tumor cells.CAR-T / KB Tumor Co-culture

Section 3: Key Experimental Protocols & Workflows

The following protocols are foundational for evaluating and comparing the activity of compounds like this compound and anti-PD-1/PD-L1 antibodies.

Protocol 1: Western Blot for Protein Degradation and Phosphorylation

Objective: To quantify the degradation of a target protein (e.g., TC-PTP) and assess the phosphorylation status of downstream signaling nodes (e.g., pSTAT1, pLCK).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 for IFN-γ signaling, Jurkat for TCR signaling) and allow them to adhere. Treat with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 16 hours).[11]

  • Stimulation (for phosphorylation): For pSTAT1/pJAK1, stimulate cells with IFN-γ (e.g., 20 ng/mL) for 15-30 minutes.[12] For pLCK, stimulate with an anti-CD3 antibody (e.g., 2.5 µg/mL) for 10 minutes.[9]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-TC-PTP, anti-pSTAT1, anti-STAT1, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry is used to quantify band intensity, normalized to a loading control like Actin.

Protocol 2: Flow Cytometry for MHC-I Surface Expression

Objective: To measure the change in antigen presentation machinery on tumor cells.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293) and treat with this compound (e.g., 500 nM) for 16 hours to induce TC-PTP degradation.[12]

  • Stimulation: Add IFN-γ (e.g., 20 ng/mL) and incubate for an additional 48 hours to induce MHC-I expression.

  • Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Incubate with a fluorophore-conjugated anti-MHC-I antibody (e.g., anti-H2K/H2D) for 30 minutes on ice, protected from light.

  • Data Acquisition: Wash cells to remove unbound antibody and analyze on a flow cytometer.

  • Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the MHC-I signal in treated vs. untreated cells.

Experimental Workflow: T-Cell Mediated Cytotoxicity Assay

This workflow is used to assess the ability of a therapeutic to enhance the killing of tumor cells by immune cells.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Assay and Readout A 1. Culture Tumor Cells (e.g., KB cells) C 3. Co-culture Tumor and T-Cells at defined E:T ratio A->C B 2. Culture Effector T-Cells (e.g., CAR-T cells) B->C D1 Control (DMSO) C->D1 4. Add Treatment D2 This compound C->D2 4. Add Treatment D3 Anti-PD-L1 Ab C->D3 4. Add Treatment E 5. Incubate for 24-72 hours D1->E D2->E D3->E F 6. Measure Tumor Cell Lysis (e.g., LDH release, Caspase assay, or live-cell imaging) E->F

Caption: Workflow for an in vitro T-cell cytotoxicity assay.

Conclusion

This compound and anti-PD-1/PD-L1 antibodies represent two distinct but potentially complementary strategies for cancer immunotherapy.

  • Anti-PD-1/PD-L1 antibodies are clinically validated agents that function as extracellular checkpoint blockers, restoring pre-existing but suppressed anti-tumor immunity. Their efficacy can be limited by factors such as low PD-L1 expression or a non-inflamed tumor microenvironment.[6][13]

  • This compound acts as an intracellular immune modulator that actively enhances the core machinery of the adaptive immune response. By degrading TC-PTP, it simultaneously boosts T-cell activation potential (via TCR signaling) and improves tumor cell recognition (via IFN-γ signaling and MHC-I upregulation).[7][9] This dual action could potentially sensitize tumors to immune attack, including those that respond poorly to traditional checkpoint inhibitors.

The distinct, intracellular mechanism of this compound suggests it could be a valuable therapeutic agent, both as a monotherapy and in combination with checkpoint inhibitors, to create a more robust and comprehensive anti-tumor immune response. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.

References

On-Target Validation of TP1L: A Comparative Guide to TC-PTP Overexpression and Knockout Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for the on-target validation of TP1L, a selective degrader of T-cell protein tyrosine phosphatase (TC-PTP). We will objectively compare the use of TC-PTP overexpression in "rescue" experiments with the utilization of TC-PTP knockout cell lines, supported by experimental data and detailed protocols.

Introduction to this compound and On-Target Validation

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of TC-PTP (also known as PTPN2), a non-receptor protein tyrosine phosphatase. TC-PTP is a critical negative regulator of multiple signaling pathways, including the JAK/STAT pathway. By degrading TC-PTP, this compound enhances pro-inflammatory signaling, making it a promising candidate for cancer immunotherapy.

On-target validation is a crucial step in the development of targeted therapies like this compound. It is essential to demonstrate that the observed biological effects of the compound are a direct consequence of its interaction with the intended target. This guide will focus on two powerful, yet conceptually opposite, approaches to validate the on-target activity of this compound: TC-PTP overexpression and TC-PTP knockout.

Comparison of On-Target Validation Strategies

The choice between using TC-PTP overexpression or a TC-PTP knockout model for on-target validation depends on the specific experimental question and available resources. Below is a comparative summary of these two approaches.

FeatureTC-PTP Overexpression (Rescue)TC-PTP Knockout
Principle Exogenously expressing TC-PTP to counteract the effects of this compound, thereby "rescuing" the phenotype.Genetically ablating TC-PTP to demonstrate that this compound has no effect in the absence of its target.
Primary Use To confirm that the phenotype induced by this compound is due to the loss of TC-PTP.To definitively prove that TC-PTP is the specific target of this compound.
Strengths - Relatively quick to implement using transient transfection.- Can demonstrate the specificity of the downstream phenotype.- Provides the most definitive evidence of on-target activity.- Eliminates concerns about off-target effects mimicking the on-target phenotype.
Limitations - Overexpression may lead to non-physiological levels of the protein, potentially causing artifacts.- Does not rule out the possibility of off-target effects contributing to the phenotype in a wild-type setting.- Generation of stable knockout cell lines can be time-consuming.- Potential for compensatory mechanisms to arise in knockout cells.
Typical Readout Reversal of this compound-induced effects (e.g., restoration of cell viability, decreased pSTAT1 levels).Abolition of this compound-induced effects (e.g., no change in pSTAT1 levels upon this compound treatment).

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments using both validation strategies.

Table 1: Western Blot Analysis of TC-PTP Degradation
ConditionExpected TC-PTP Level (Relative to Control)
Wild-Type Cells + Vehicle 100%
Wild-Type Cells + this compound <10%
TC-PTP Overexpressing Cells + Vehicle >500%
TC-PTP Overexpressing Cells + this compound Decreased, but may not reach baseline wild-type levels due to high initial expression.
TC-PTP Knockout Cells + Vehicle 0%
TC-PTP Knockout Cells + this compound 0%

Data is illustrative and based on typical outcomes for potent degraders.

Table 2: Analysis of Downstream Signaling (pSTAT1 Levels)
ConditionExpected pSTAT1 Level (Relative to Control)
Wild-Type Cells + IFN-γ 100%
Wild-Type Cells + IFN-γ + this compound >200%[1]
TC-PTP Overexpressing Cells + IFN-γ <70%
TC-PTP Overexpressing Cells + IFN-γ + this compound Partial to full restoration towards wild-type levels.
TC-PTP Knockout Cells + IFN-γ >200%
TC-PTP Knockout Cells + IFN-γ + this compound >200% (no further increase expected)[1]

Data is illustrative and based on the known function of TC-PTP in regulating STAT1 phosphorylation.

Mandatory Visualizations

Signaling Pathway of this compound Action

TP1L_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (pSTAT1) pSTAT1_dimer pSTAT1 Dimer STAT1->pSTAT1_dimer Dimerizes TC_PTP TC-PTP TC_PTP->JAK1 Dephosphorylates Proteasome Proteasome TC_PTP->Proteasome Degraded by TC_PTP->pSTAT1_dimer Dephosphorylates This compound This compound This compound->TC_PTP Induces Degradation Gene_Expression Gene Expression pSTAT1_dimer->Gene_Expression Promotes

Caption: Signaling pathway illustrating this compound-mediated degradation of TC-PTP.

Experimental Workflow: TC-PTP Overexpression "Rescue"

Overexpression_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HEK293T cells transfection Transiently transfect with TC-PTP expression vector or empty vector cell_culture->transfection tp1l_treatment Treat with this compound or vehicle transfection->tp1l_treatment ifn_stimulation Stimulate with IFN-γ tp1l_treatment->ifn_stimulation cell_lysis Lyse cells ifn_stimulation->cell_lysis western_blot Western Blot for TC-PTP and pSTAT1 cell_lysis->western_blot data_quant Quantify protein levels western_blot->data_quant

Caption: Workflow for a TC-PTP overexpression "rescue" experiment.

Experimental Workflow: TC-PTP Knockout Validation

Knockout_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture wild-type and TC-PTP knockout cells tp1l_treatment Treat with this compound or vehicle cell_culture->tp1l_treatment ifn_stimulation Stimulate with IFN-γ tp1l_treatment->ifn_stimulation cell_lysis Lyse cells ifn_stimulation->cell_lysis western_blot Western Blot for TC-PTP and pSTAT1 cell_lysis->western_blot data_quant Quantify protein levels western_blot->data_quant

Caption: Workflow for on-target validation of this compound using TC-PTP knockout cells.

Experimental Protocols

Protocol 1: TC-PTP Overexpression and this compound Treatment

Objective: To determine if overexpression of TC-PTP can rescue the effects of this compound on downstream signaling.

Materials:

  • HEK293T cells

  • TC-PTP expression plasmid (or empty vector control)

  • Lipofectamine 3000 (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • This compound

  • Recombinant human IFN-γ

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-TC-PTP, anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute plasmid DNA (TC-PTP expression vector or empty vector) and P3000 reagent in Opti-MEM.

    • In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and treat the cells with the desired concentration of this compound or vehicle (DMSO) for 16-24 hours.

  • IFN-γ Stimulation: Stimulate the cells with 20 ng/mL of IFN-γ for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against TC-PTP, pSTAT1, STAT1, and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Protocol 2: On-Target Validation in TC-PTP Knockout Cells

Objective: To confirm that the effects of this compound are dependent on the presence of TC-PTP.

Materials:

  • Wild-type and TC-PTP knockout HEK293 cells

  • DMEM with 10% FBS

  • This compound

  • Recombinant human IFN-γ

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-TC-PTP, anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin

Procedure:

  • Cell Seeding: Seed both wild-type and TC-PTP knockout HEK293 cells in 6-well plates.

  • This compound Treatment: When the cells reach 80-90% confluency, treat them with this compound or vehicle (DMSO) for 16-24 hours.

  • IFN-γ Stimulation: Stimulate the cells with 20 ng/mL of IFN-γ for 30 minutes.

  • Cell Lysis and Western Blotting: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Immunofluorescence for pSTAT1 Nuclear Translocation

Objective: To visualize the effect of this compound on pSTAT1 nuclear translocation in the presence and absence of TC-PTP.

Materials:

  • Wild-type and TC-PTP knockout HEK293 cells

  • Glass coverslips

  • This compound

  • Recombinant human IFN-γ

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • 5% BSA in PBS

  • Anti-phospho-STAT1 (Tyr701) antibody

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Cell Seeding: Seed wild-type and TC-PTP knockout cells on glass coverslips in 24-well plates.

  • Treatment and Stimulation: Treat the cells with this compound or vehicle for 16-24 hours, followed by stimulation with 20 ng/mL IFN-γ for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-pSTAT1 antibody overnight at 4°C.

    • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.

    • Counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Conclusion

Both TC-PTP overexpression "rescue" experiments and the use of TC-PTP knockout cells are valuable methods for the on-target validation of this compound. While knockout cells provide the most definitive evidence of target engagement, overexpression studies can offer a more rapid assessment of the on-target-driven phenotype. A comprehensive validation strategy should ideally incorporate data from both approaches to build a robust and compelling case for the on-target activity of a novel protein degrader.

References

TP1L: A Comparative Analysis of a Selective TC-PTP PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TP1L, a first-in-class, potent, and highly selective T-cell protein tyrosine phosphatase (TC-PTP) PROTAC (Proteolysis Targeting Chimera) degrader. This compound offers a novel approach for in-depth investigation of TC-PTP biology and presents a promising starting point for the development of new immunotherapeutic agents.[1][2] This document outlines the selectivity of this compound against a panel of protein tyrosine phosphatases (PTPs) and provides detailed experimental protocols for its characterization.

Performance Comparison: this compound vs. Parent Inhibitor

This compound was developed from a known active-site inhibitor of TC-PTP.[3] While the parent inhibitor exhibits modest selectivity for TC-PTP over the closely related PTP1B, this compound demonstrates a significant increase in selectivity through its mechanism of targeted protein degradation.[4]

Table 1: Degradation Selectivity of this compound in HEK293 Cells

CompoundTarget PTPDC₅₀ (nM)Selectivity vs. PTP1B
This compoundTC-PTP35.8 ± 1.4>110-fold
This compoundPTP1B> 4000-

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein after 16 hours of treatment. Data from Miao et al., 2023.[1][5]

Table 2: Inhibitory Selectivity of this compound and its Parent Inhibitor Against a Panel of PTPs

CompoundPTP TargetIC₅₀ (µM)
This compound TC-PTP >10
PTP1B>10
SHP2>10
PTP-MEG2>10
PTEN>10
Other PTPs (10)>10
Parent Inhibitor TC-PTP -
PTP1B7-fold less potent vs TC-PTP

IC₅₀ (Inhibitory Concentration 50) values for this compound were determined against a panel of 14 representative PTP family members. This compound showed no significant inhibition towards these PTPs at concentrations up to 10 µM.[1][6] The parent inhibitor of this compound is a dual PTP1B/TC-PTP inhibitor with a 7-fold higher affinity for TC-PTP.[4]

Signaling Pathway Effects

This compound-mediated degradation of TC-PTP leads to the increased phosphorylation of its downstream substrates. In Jurkat T-cells, this compound treatment results in elevated phosphorylation of LCK, a key kinase in T-cell receptor (TCR) signaling.[1] Furthermore, this compound enhances interferon-gamma (IFN-γ) signaling by increasing the phosphorylation of JAK1 and STAT1, while not affecting the phosphorylation of JAK2, a known substrate of PTP1B.[1][2]

Experimental Protocols

Cell-Based PTP Degradation Assay

This protocol is used to determine the degradation concentration (DC₅₀) of a PROTAC degrader.

a. Cell Culture and Treatment:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are treated with varying concentrations of this compound (e.g., 0.5 nM to 4000 nM) or DMSO as a vehicle control for a specified period (e.g., 16 hours).[7]

b. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Lysates are clarified by centrifugation to remove cellular debris.

c. Western Blotting:

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for TC-PTP, PTP1B, and a loading control (e.g., GAPDH or β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

d. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The level of the target protein is normalized to the loading control.

  • The DC₅₀ value is calculated by plotting the normalized protein levels against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

PTP Inhibition Assay (In Vitro)

This protocol is used to determine the inhibitory concentration (IC₅₀) of a compound against a panel of PTPs.

a. Reagents and Materials:

  • Purified recombinant PTP enzymes.

  • A suitable fluorogenic or chromogenic phosphatase substrate (e.g., DiFMUP or pNPP).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).

  • Test compound (this compound) at various concentrations.

b. Assay Procedure:

  • The assay is performed in a 96-well or 384-well plate format.

  • A solution of the PTP enzyme is pre-incubated with varying concentrations of the test compound or DMSO for a specified time at room temperature.

  • The phosphatase reaction is initiated by the addition of the substrate.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is stopped, and the fluorescence or absorbance is measured using a plate reader.

c. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening a PROTAC degrader like this compound against a panel of protein tyrosine phosphatases.

PTP_Screening_Workflow Workflow for Screening this compound against a PTP Panel cluster_prep Preparation cluster_assay Assay Execution cluster_degradation Cell-Based Degradation Assay cluster_inhibition In Vitro Inhibition Assay cluster_analysis Data Analysis & Comparison Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with this compound Compound_Prep->Treatment Pre_incubation Pre-incubate PTPs with this compound Compound_Prep->Pre_incubation PTP_Panel Prepare PTP Enzyme Panel (e.g., TC-PTP, PTP1B, SHP2, etc.) PTP_Panel->Pre_incubation Cell_Culture Culture Cells (e.g., HEK293) Cell_Culture->Treatment Seed cells Lysis Cell Lysis & Protein Quantification Treatment->Lysis Incubate (e.g., 16h) Western_Blot Western Blot Analysis Lysis->Western_Blot Load equal protein DC50_Calc Calculate DC50 Western_Blot->DC50_Calc Densitometry Selectivity_Analysis Determine Selectivity Profile (Degradation vs. Inhibition) DC50_Calc->Selectivity_Analysis Reaction Initiate Reaction with Substrate Pre_incubation->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc IC50_Calc->Selectivity_Analysis Comparison_Guide Generate Comparison Guide Selectivity_Analysis->Comparison_Guide

Caption: Experimental workflow for assessing this compound selectivity.

References

Enhancing CAR-T Cell Cytotoxicity: A Comparative Guide to Novel Strategies in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, enhancing its efficacy and persistence, particularly against solid tumors, remains a critical challenge. This guide provides a comparative overview of emerging strategies to augment CAR-T cell cytotoxicity, with a focus on validation using patient-derived xenograft (PDX) models. While direct data on "TP1L" is not publicly available, this document outlines key alternative approaches, their underlying mechanisms, and the experimental frameworks required for their evaluation.

Comparative Analysis of CAR-T Enhancement Strategies

Improving the tumor-killing ability of CAR-T cells is a multi-faceted challenge being addressed through various innovative approaches. Below is a summary of prominent strategies and their performance in preclinical models.

StrategyMechanism of ActionKey Performance Metrics (in PDX models)Reference
Transcription Factor Engineering Overexpression or knockout of key transcription factors (e.g., BATF, TFAP4) to reverse T-cell exhaustion and enhance persistence.Increased tumor lysis, delayed CAR-T exhaustion upon repeated antigen exposure.[1][1][2]
"Armored" CAR-T Cells (Cytokine Secreting) Engineering CAR-T cells to secrete pro-inflammatory cytokines like IL-7 and CCL19 to improve migration, proliferation, and overcome the immunosuppressive tumor microenvironment.Complete tumor eradication in orthotopic models, significant tumor growth inhibition, and prolonged survival in PDX models.[3][4][3][4]
Inhibition of Intrinsic "Brakes" Targeting negative regulators of T-cell function, such as Suppressor of Cytokine Signaling 1 (SOCS1), to boost CAR-T cell expansion and survival.Markedly improved persistence of CD4+ CAR-T cells and enhanced function of CD8+ CAR-T cells, leading to tumor rejection.[5][5]
Logic-Gated CARs Designing CARs that require recognition of multiple tumor antigens (an "AND" gate) or are inhibited by antigens on healthy cells (a "NOT" gate) to improve specificity and reduce off-tumor toxicity.Enhanced tumor targeting specificity and safety profile in preclinical models.[6][6]

Experimental Protocols

Validating the enhanced cytotoxicity of novel CAR-T cell constructs requires rigorous experimental protocols. The following outlines the methodologies for key assays and the use of PDX models.

In Vitro Cytotoxicity Assays

Several methods are commonly used to assess the direct tumor-killing ability of CAR-T cells before moving to in vivo models.[7][8][9]

  • Chromium (⁵¹Cr) Release Assay:

    • Target tumor cells are labeled with radioactive ⁵¹Cr.

    • Labeled target cells are co-cultured with CAR-T cells at various effector-to-target (E:T) ratios.

    • Upon target cell lysis by CAR-T cells, ⁵¹Cr is released into the supernatant.

    • The amount of radioactivity in the supernatant is measured to quantify cytotoxicity.[8]

  • Luciferase-Based Bioluminescence Imaging (BLI) Assay:

    • Target tumor cells are engineered to express a luciferase reporter gene.

    • CAR-T cells are co-cultured with the luciferase-expressing target cells.

    • A substrate for luciferase is added, and the resulting bioluminescence is measured.

    • A decrease in bioluminescence corresponds to the level of CAR-T cell-mediated killing.[8]

  • Flow Cytometry-Based Assays:

    • Target cells are labeled with a fluorescent dye (e.g., CFSE).

    • CAR-T cells are co-cultured with the labeled target cells.

    • A viability dye (e.g., 7-AAD or propidium (B1200493) iodide) is added at the end of the co-culture.

    • Flow cytometry is used to distinguish between live and dead target cells, providing a direct measure of killing.

Patient-Derived Xenograft (PDX) Model for In Vivo Validation

PDX models are crucial for evaluating CAR-T cell efficacy in a system that closely mimics the human tumor microenvironment.[10][11][12]

  • Establishment of the PDX Model:

    • Tumor tissue from a patient is surgically resected and implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[12][13]

    • Tumor growth is monitored until it reaches a specified size.

  • CAR-T Cell Infusion and Monitoring:

    • Once tumors are established, mice are treated with the experimental CAR-T cells (e.g., those with the enhancing modification) and control CAR-T cells.[13]

    • Tumor volume is measured regularly to assess the anti-tumor response.

    • The persistence and trafficking of CAR-T cells can be monitored through techniques like bioluminescence imaging (if CAR-T cells are also labeled) or flow cytometry of peripheral blood.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess CAR-T cell infiltration and tumor cell apoptosis.

    • Splenocytes and peripheral blood can be analyzed to determine the phenotype and exhaustion status of the CAR-T cells.

Visualizing the Mechanisms

Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex processes involved in CAR-T cell function and evaluation.

CAR_T_Cell_Activation_Pathway cluster_tumor Tumor Cell cluster_car_t CAR-T Cell TumorAntigen Tumor Antigen CAR Chimeric Antigen Receptor (CAR) (scFv) TumorAntigen->CAR Binding Lck Lck CAR->Lck Recruitment & Activation CD3zeta CD3ζ (Signaling Domain) ZAP70 ZAP-70 CD3zeta->ZAP70 Costim Co-stimulatory Domain (e.g., CD28, 4-1BB) PI3K PI3K/AKT Pathway Costim->PI3K Lck->CD3zeta LAT LAT ZAP70->LAT PLCG PLCγ LAT->PLCG MAPK MAPK Pathway LAT->MAPK NFAT NFAT Activation PLCG->NFAT Cytokine Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine Proliferation Proliferation & Survival PI3K->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) MAPK->Cytotoxicity

Caption: Simplified CAR-T cell activation signaling pathway.

PDX_Model_Workflow Patient Patient Tumor Biopsy Implantation Tumor Implantation (Subcutaneous/Orthotopic) Patient->Implantation Mouse Immunodeficient Mouse (e.g., NSG) Mouse->Implantation PDX_Model Established PDX Model Implantation->PDX_Model Treatment CAR-T Cell Infusion PDX_Model->Treatment CART_Production CAR-T Cell Production (Control vs. Enhanced) CART_Production->Treatment Monitoring Monitoring: - Tumor Volume - Survival - CAR-T Persistence Treatment->Monitoring Analysis Endpoint Analysis: - Immunohistochemistry - Flow Cytometry Monitoring->Analysis

Caption: Experimental workflow for CAR-T evaluation in PDX models.

References

Safety Operating Guide

Proper Disposal of TP1L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling TP1L, a potent and selective T-cell protein tyrosine phosphatase (TC-PTP) PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] As a complex small molecule designed for targeted protein degradation, this compound and its associated waste should be managed as hazardous chemical waste from the point of generation through final disposal.[2][3][4]

This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.[5][6] Adherence to these protocols is critical for minimizing risks and ensuring compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1] All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[7]

Quantitative Data Summary for Chemical Waste Handling

The following table summarizes key quantitative parameters and guidelines for the safe management of chemical waste in a laboratory setting.

ParameterGuidelineRationale
Waste Accumulation Volume Do not exceed 10 gallons of hazardous waste per laboratory.[8]Minimizes risk in case of a spill or other incident.
pH Range for Aqueous Waste Maintain between 7 and 9 for sink disposal (if permissible).[8]Prevents corrosion of plumbing and adverse reactions in the wastewater system. Note: this compound solutions should not be disposed of down the drain.
Container Rinsing For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]Ensures removal of residual hazardous material from empty containers.
Storage of Full Containers Remove full hazardous waste containers from the Satellite Accumulation Area within three days.[9]Prevents the accumulation of large quantities of hazardous waste in the laboratory.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic process of segregation, collection, and transfer. The following workflow should be implemented to manage all forms of this compound waste, including pure compound, solutions, and contaminated materials.

Figure 1. this compound Disposal Workflow
Experimental Protocol for Neutralization of Trace Residues

For the decontamination of non-disposable labware (e.g., glassware) that has come into contact with this compound, a rinsing procedure should be followed. The initial rinsate must be collected as hazardous waste.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, followed by ethanol (B145695) or isopropanol). Collect this first rinse in the designated liquid hazardous waste container.[8]

  • Subsequent Rinses: Perform at least two additional rinses with the same solvent, followed by a final rinse with deionized water. These subsequent rinses can typically be disposed of as regular chemical waste, but consult your institutional guidelines.

  • Drying: Allow the glassware to air dry completely in a fume hood before reuse.

Logical Relationships in Waste Management

The principles of proper chemical waste management are interconnected, emphasizing a hierarchy of controls to ensure safety and compliance.

cluster_0 Core Principles cluster_1 Operational Procedures cluster_2 Outcome Principle1 Waste Minimization Op1 Segregation Principle1->Op1 Principle2 Hazard Identification Op2 Containment Principle2->Op2 Op3 Labeling Principle2->Op3 Principle3 Regulatory Compliance Principle3->Op1 Principle3->Op2 Principle3->Op3 Outcome Safe and Responsible Disposal Op1->Outcome Op2->Outcome Op3->Outcome

Figure 2. Interconnectivity of Waste Management Principles

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer.[8] The final and only acceptable disposal route is through your institution's EHS-managed waste stream, leading to a licensed hazardous waste treatment and disposal facility.[1] Regular waste pickups should be scheduled to prevent the accumulation of hazardous materials in the laboratory.[8]

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.